Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate
Beschreibung
Eigenschaften
IUPAC Name |
diethyl 3-phenylmethoxycyclobutane-1,1-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O5/c1-3-20-15(18)17(16(19)21-4-2)10-14(11-17)22-12-13-8-6-5-7-9-13/h5-9,14H,3-4,10-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQKNXLJUGYQHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(C1)OCC2=CC=CC=C2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60510559 | |
| Record name | Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60510559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54166-15-3 | |
| Record name | Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60510559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate, a valuable intermediate in organic synthesis. The document details its chemical structure, physical properties, and reactivity, supported by experimental and computational data. Methodologies for its synthesis and characterization are presented, along with a discussion of the potential biological significance of the cyclobutane motif. This guide is intended to serve as a key resource for researchers in medicinal chemistry and drug development.
Introduction
This compound is a substituted cyclobutane derivative with potential applications in the synthesis of complex organic molecules. The cyclobutane ring, a four-membered carbocycle, imparts unique conformational constraints and reactivity, making it an attractive scaffold in medicinal chemistry. The presence of the benzyloxy and diethyl dicarboxylate functionalities offers multiple sites for chemical modification, rendering this compound a versatile building block for the synthesis of novel therapeutic agents. This document aims to consolidate the available physicochemical data and experimental protocols related to this compound.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the tables below. These properties are essential for its handling, characterization, and application in synthetic chemistry.
Identification
| Identifier | Value |
| CAS Number | 54166-15-3[1][2][3][4] |
| IUPAC Name | This compound |
| Synonyms | 3-Benzyloxycyclobutane-1,1-dicarboxylic acid diethyl ester, Diethyl 3-(phenylmethoxy)cyclobutane-1,1-dicarboxylate[1][2][4] |
| Molecular Formula | C₁₇H₂₂O₅[1][2][3][4] |
| Molecular Weight | 306.35 g/mol [2][4][5] |
Physical Properties
| Property | Value | Source |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 368.3 ± 42.0 °C at 760 mmHg[1][3], 178-183 °C at 3 Torr[2] | Experimental |
| Density | 1.2 ± 0.1 g/cm³[1][3], 1.0983 g/cm³ at 25 °C[2] | Experimental |
| Melting Point | Not available | - |
| Solubility | Not available | - |
Computational Data
| Property | Value |
| Topological Polar Surface Area (TPSA) | 61.83 Ų[5] |
| logP (Octanol-Water Partition Coefficient) | 2.4782[5] |
| Hydrogen Bond Acceptors | 5[5] |
| Hydrogen Bond Donors | 0[5] |
| Rotatable Bonds | 7[5] |
Synthesis and Characterization
Proposed Synthesis Workflow
The synthesis of this compound likely proceeds through a multi-step sequence starting from diethyl malonate.
Caption: A plausible synthetic pathway to the target compound.
Experimental Protocol: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate (A Key Intermediate)
A well-established procedure for the synthesis of the parent cyclobutane structure, diethyl 1,1-cyclobutanedicarboxylate, is available and provides a basis for the synthesis of its derivatives.[6][7]
Materials:
-
Diethyl malonate
-
Trimethylene bromide or trimethylene chlorobromide[7]
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.[6][7]
-
To a stirred solution of diethyl malonate and trimethylene bromide, the sodium ethoxide solution is added dropwise while maintaining the reaction temperature.[6][7]
-
The reaction mixture is refluxed for several hours to ensure complete reaction.[7]
-
After cooling, the mixture is poured into water and extracted with diethyl ether.[7]
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield diethyl 1,1-cyclobutanedicarboxylate.[7]
Further steps would involve selective hydrolysis, functionalization to introduce the hydroxyl group at the 3-position, and subsequent benzylation to yield the final product.
Characterization
Characterization of this compound would typically involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy groups (a quartet and a triplet), the cyclobutane ring protons, the benzylic protons, and the aromatic protons of the benzyl group.
-
¹³C NMR: The carbon NMR spectrum would display distinct resonances for the carbonyl carbons of the ester groups, the carbons of the cyclobutane ring, the benzylic carbon, and the aromatic carbons. While specific spectral data for the title compound is not available, data for the related Diethyl 1,1-cyclobutanedicarboxylate is accessible for comparison.[8]
-
Mass Spectrometry: High-resolution mass spectrometry would be used to confirm the molecular formula by providing an accurate mass measurement.
Reactivity and Potential Applications
The reactivity of this compound is dictated by its functional groups. The ester groups can undergo hydrolysis, amidation, or reduction. The benzyloxy group is a common protecting group for alcohols and can be removed under various conditions, most notably by catalytic hydrogenation.
Debenzylation Reaction
A key reaction of this compound is the removal of the benzyl protecting group to yield Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate. This transformation is typically achieved by catalytic hydrogenation.[9]
Caption: Catalytic hydrogenation for the removal of the benzyl group.
Experimental Protocol: Debenzylation [9]
-
This compound is dissolved in a suitable solvent such as ethanol.
-
A catalytic amount of palladium on carbon (Pd/C) is added to the solution.
-
The mixture is subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
The catalyst is removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure to afford the deprotected product.
Biological Significance of the Cyclobutane Moiety
While specific biological activity data for this compound is not available, the cyclobutane scaffold is present in a number of biologically active natural products and synthetic compounds. The constrained four-membered ring can influence the conformation of a molecule, potentially leading to enhanced binding to biological targets. The incorporation of cyclobutane moieties has been explored in drug discovery to improve metabolic stability and modulate pharmacokinetic properties.
Conclusion
This compound is a valuable synthetic intermediate with a unique structural framework. This guide has summarized its key physicochemical properties and outlined plausible synthetic and reactivity pathways. While there are gaps in the experimental data for this specific compound, the information provided, based on available literature and knowledge of related structures, serves as a solid foundation for researchers. Further investigation into its specific biological activities is warranted to fully explore its potential in drug discovery and development.
References
- 1. CAS#:54166-15-3 | this compound | Chemsrc [chemsrc.com]
- 2. 3-BENZYLOXYCYCLOBUTANE-1,1-DICARBOXYLIC ACID DIETHYL ESTER | 54166-15-3 [amp.chemicalbook.com]
- 3. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chemscene.com [chemscene.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Diethyl 1,1-cyclobutanedicarboxylate (3779-29-1) 13C NMR spectrum [chemicalbook.com]
- 9. DIETHYL 3-HYDROXYCYCLOBUTANE-1,1-DICARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
Navigating the Spectral Landscape of Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate: A Technical Guide
Introduction
Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate is a multifaceted organic compound with significant potential in synthetic chemistry and drug discovery. Its rigid cyclobutane core, coupled with the versatile benzyloxy and diethyl dicarboxylate functionalities, makes it a valuable building block for more complex molecular architectures. A thorough understanding of its three-dimensional structure is paramount for its effective utilization, and Nuclear Magnetic Resonance (NMR) spectroscopy serves as the primary analytical tool for this purpose. This technical guide provides a detailed overview of the ¹H and ¹³C NMR spectral data for this compound, alongside comprehensive experimental protocols and workflow visualizations to support researchers in their scientific endeavors.
Disclaimer: Publicly available, peer-reviewed, and experimentally validated ¹H and ¹³C NMR data for this compound is not readily accessible. The data presented in this guide is based on computational predictions from established NMR prediction algorithms. While these predictions offer valuable insights for structural elucidation, they should be used as a reference and may differ from experimentally obtained values.
Predicted ¹H and ¹³C NMR Data
The predicted NMR data provides a quantitative basis for the structural assignment of this compound. The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), signal multiplicities, and assignments for each unique proton and carbon environment in the molecule, assuming a standard deuterated chloroform (CDCl₃) solvent.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.35 - 7.25 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| 4.45 | Singlet | 2H | Benzylic protons (-OCH₂Ph) |
| 4.20 | Quartet | 4H | Methylene protons of ethyl groups (-OCH₂CH₃) |
| 4.05 | Quintet | 1H | Methine proton on cyclobutane ring (-CHOBn) |
| 2.80 | Multiplet | 2H | Methylene protons on cyclobutane ring (adjacent to CHOBn) |
| 2.45 | Multiplet | 2H | Methylene protons on cyclobutane ring (adjacent to quaternary carbon) |
| 1.25 | Triplet | 6H | Methyl protons of ethyl groups (-OCH₂CH₃) |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| 171.5 | Carbonyl carbons of ester groups (C=O) |
| 138.0 | Quaternary aromatic carbon (ipso-C of C₆H₅) |
| 128.5 | Aromatic carbons (ortho/meta-C of C₆H₅) |
| 127.8 | Aromatic carbon (para-C of C₆H₅) |
| 72.0 | Methine carbon on cyclobutane ring (-CHOBn) |
| 70.0 | Benzylic carbon (-OCH₂Ph) |
| 61.5 | Methylene carbons of ethyl groups (-OCH₂CH₃) |
| 58.0 | Quaternary carbon on cyclobutane ring |
| 35.0 | Methylene carbons on cyclobutane ring |
| 14.0 | Methyl carbons of ethyl groups (-OCH₂CH₃) |
Experimental Protocols
A representative protocol for the acquisition of ¹H and ¹³C NMR spectra for a compound such as this compound is detailed below.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer and Parameters:
-
Instrument: A 400 MHz (or higher field) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width: 0-16 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, as required for adequate signal-to-noise ratio.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width: 0-220 ppm.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the multiplicities and coupling constants.
Visualizations
To further elucidate the structural and experimental context, the following diagrams are provided.
Spectroscopic Characterization of Substituted Cyclobutane Esters: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectroscopic techniques used for the structural elucidation and characterization of substituted cyclobutane esters. These compounds are significant building blocks in medicinal chemistry and materials science, often serving as intermediates in the synthesis of pharmaceuticals and novel polymers.[1][2] Accurate and unambiguous characterization is therefore critical for advancing research and development. This document details the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering detailed experimental protocols and data interpretation strategies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of cyclobutane esters, including their constitution, configuration, and conformation. Both ¹H and ¹³C NMR provide critical insights.
¹H NMR Spectroscopy
Proton NMR provides information on the electronic environment of protons, their connectivity, and their spatial relationships. The puckered nature of the cyclobutane ring leads to complex spectra, but also yields a wealth of stereochemical information.
-
Chemical Shifts (δ): Protons on the cyclobutane ring typically resonate in the range of δ 1.5-3.5 ppm. Protons adjacent to the ester carbonyl group are deshielded and appear further downfield. The exact chemical shift is highly dependent on the nature and position of other substituents.
-
Coupling Constants (J): Spin-spin coupling provides invaluable data on stereochemistry.
-
Vicinal Coupling (³J): The coupling between protons on adjacent carbons is crucial for distinguishing cis and trans isomers. In many substituted cyclobutanes, the cis and trans coupling constants are of similar magnitude, often around 9 Hz.[3]
-
Geminal Coupling (²J): Coupling between non-equivalent protons on the same carbon typically ranges from -11 to -15 Hz.
-
Long-Range Coupling (⁴J): Four-bond couplings can be particularly informative about the ring's conformation. A pronounced orientation dependence is observed, where ⁴J(eq-eq) is approximately 5 Hz, while ⁴J(ax-ax) is near 0 Hz.[4] This difference is instrumental in determining the conformational equilibrium between axial and equatorial conformers of a substituent.[4]
-
¹³C NMR Spectroscopy
Carbon NMR complements ¹H NMR by providing a map of the carbon skeleton.
-
Chemical Shifts (δ): The ester carbonyl carbon is highly deshielded, appearing in the δ 170-180 ppm region. Cyclobutane ring carbons typically resonate between δ 20-50 ppm. The specific shifts are influenced by substituent effects.
Advanced NMR Techniques
For complex or highly substituted cyclobutane esters, 2D NMR techniques are essential:
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling networks, confirming proton connectivity within the ring.[3]
-
HSQC/HMQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, useful for assigning quaternary carbons and confirming substituent placement.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space interactions between protons, which is critical for confirming stereochemistry and determining molecular conformation, especially when J-coupling analysis is ambiguous.[3]
Data Summary: NMR Spectroscopy
| Parameter | Typical Range / Value | Structural Information Provided |
| ¹H Chemical Shift (δ) | ||
| Ring CH/CH₂ | 1.5 - 3.5 ppm | Electronic environment, substituent effects |
| Ester Alkoxy (e.g., -OCH₃) | 3.6 - 4.2 ppm | Identification of ester alkyl group |
| ¹³C Chemical Shift (δ) | ||
| Ring CH/CH₂ | 20 - 50 ppm | Carbon skeleton, substituent effects |
| Ester C=O | 170 - 180 ppm | Presence of ester carbonyl |
| Ester Alkoxy (e.g., -OCH₃) | 50 - 60 ppm | Identification of ester alkyl group |
| Coupling Constants (J) | ||
| ³J (vicinal) | ~7 - 10 Hz | Stereochemistry (cis/trans relationships)[3] |
| ⁴J (long-range) | eq-eq ~5 Hz, ax-ax ~0 Hz | Ring conformation, substituent orientation[4] |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For cyclobutane esters, it is used to confirm the presence of the ester moiety and the hydrocarbon framework.
-
Ester Group Vibrations: The ester functional group gives rise to two very strong and characteristic absorption bands.[5]
-
C=O Stretch: A very strong and sharp absorption between 1750-1730 cm⁻¹ . This is often the most prominent peak in the spectrum.
-
C-O Stretch: A strong, and often broad, absorption in the 1300-1000 cm⁻¹ region.[5]
-
-
Cyclobutane Ring Vibrations:
-
C-H Stretch: Absorptions for the CH₂ groups of the ring appear just below 3000 cm⁻¹ (typically 2990-2880 cm⁻¹ ).[6][7]
-
CH₂ Scissoring: A characteristic absorption occurs around 1465 cm⁻¹ .[7]
-
Ring Deformation: A peak corresponding to the deformation of the C₄ ring can be observed around 900 cm⁻¹ .[6]
-
Data Summary: IR Spectroscopy
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch (sp³ CH₂) | 2990 - 2880 | Medium to Strong |
| C=O Stretch (Ester) | 1750 - 1730 | Strong, Sharp |
| C-H Bend (CH₂ Scissor) | ~1465 | Medium |
| C-O Stretch (Ester) | 1300 - 1000 | Strong |
| C₄ Ring Deformation | ~900 | Weak to Medium |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation patterns. The fragmentation of cyclobutane esters is often characterized by cleavage of the ester group and fragmentation of the four-membered ring.
-
Molecular Ion (M⁺): The peak corresponding to the intact molecule after ionization. Its m/z value gives the molecular weight. In some cases, particularly with electron impact (EI) ionization, the molecular ion peak may be weak or absent due to the relative instability of the cyclobutane ring.[8]
-
Key Fragmentation Pathways:
-
Loss of Alkoxy Group: Cleavage of the O-R bond of the ester results in an [M - OR]⁺ ion.
-
Loss of Ester Group: Cleavage of the bond between the ring and the carbonyl group can lead to an [M - COOR]⁺ ion.
-
McLafferty Rearrangement: If the ester alkyl chain is long enough (≥ 3 carbons), a characteristic rearrangement can occur.
-
Ring Cleavage: The cyclobutane ring can cleave via cycloreversion to produce two ethylene fragments (or substituted ethylene fragments). This often results in a prominent peak at m/z 56 (C₄H₈⁺) or related ions in the parent structure.[9][10] The fragmentation patterns can be complex and may differ between cis and trans isomers due to varying steric interactions.[9]
-
Data Summary: Mass Spectrometry
| Ion Fragment | Description | Significance |
| [M]⁺ | Molecular Ion | Determines molecular weight |
| [M - OR]⁺ | Loss of the alkoxy part of the ester | Confirms ester structure |
| [M - COOR]⁺ | Loss of the entire ester substituent | Identifies substituent |
| [C₄H₈]⁺ or [C₂H₄]⁺ | Ring cleavage products | Characteristic of the cyclobutane core[10] |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified cyclobutane ester in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is needed (most modern spectrometers reference the residual solvent peak).
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H, ¹³C, and relevant 2D spectra (COSY, HSQC) on a spectrometer (e.g., 400 MHz or higher for better resolution). Typical acquisition parameters for ¹H include a 30-45° pulse angle, a 1-2 second relaxation delay, and 16-64 scans.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Integrate signals and determine chemical shifts and coupling constants.
IR Spectroscopy Protocol (FTIR)
-
Sample Preparation (Thin Film): If the sample is a liquid or low-melting solid, place a drop between two NaCl or KBr plates and gently press them together to form a thin film.
-
Sample Preparation (KBr Pellet): If the sample is a solid, grind 1-2 mg of the sample with ~100 mg of dry KBr powder until a fine, homogeneous powder is formed. Press the powder into a transparent pellet using a hydraulic press.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment (or the pure KBr pellet) to subtract atmospheric (H₂O, CO₂) and instrumental contributions.
-
Data Acquisition: Place the sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
Mass Spectrometry Protocol (GC-MS with EI)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Instrument Setup: Use a gas chromatograph coupled to a mass spectrometer. Select a suitable capillary column (e.g., DB-5ms). Set an appropriate temperature program for the GC oven to ensure separation from impurities and solvent. Set the MS to scan over a relevant mass range (e.g., m/z 40-500).
-
Injection: Inject 1 µL of the sample solution into the GC inlet. The sample is vaporized and carried onto the column by the carrier gas (e.g., Helium).
-
Data Analysis: Identify the peak corresponding to the cyclobutane ester in the total ion chromatogram (TIC). Analyze the mass spectrum associated with this peak to identify the molecular ion and characteristic fragment ions.
Visualized Workflows
Integrated Spectroscopic Analysis Workflow
The following diagram illustrates the logical flow for combining data from multiple spectroscopic techniques to achieve unambiguous structural characterization.
Caption: Integrated workflow for structural elucidation.
General Synthesis and Characterization Pathway
This diagram shows where spectroscopic characterization fits into the broader context of chemical synthesis, such as a typical [2+2] photocycloaddition reaction.[1]
Caption: General synthesis and characterization pathway.
References
- 1. "Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Thei" by Houssein Saeid Amjaour [commons.und.edu]
- 2. US6025519A - Process for preparing cyclobutane-1,2-dicarboxylic esters - Google Patents [patents.google.com]
- 3. ias.ac.in [ias.ac.in]
- 4. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. infrared spectrum of cyclobutane C4H8 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. IR Spectrum: Cycloalkanes [quimicaorganica.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Role of the benzyloxy group as a protecting group in organic synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and chemo-selectivity. Among the arsenal of protective moieties available to the synthetic chemist, the benzyloxy group, commonly referred to as the benzyl (Bn) group, stands out for its robustness, ease of introduction, and versatile cleavage methods. This technical guide provides a comprehensive overview of the benzyloxy group's role as a protecting group for alcohols, amines, and carboxylic acids, detailing its application, stability, and the experimental protocols for its introduction and removal.
Introduction to the Benzyloxy Protecting Group
The benzyloxy group (C₆H₅CH₂O-) is widely employed to temporarily mask the reactivity of hydroxyl, amino, and carboxyl functional groups. Its popularity stems from a favorable combination of stability under a wide range of reaction conditions and the availability of several mild and selective methods for its removal.[1][2] Benzyl ethers and esters are generally stable to mildly acidic and basic conditions, nucleophiles, and some oxidizing and reducing agents, making them compatible with a broad spectrum of synthetic transformations.[3][4]
Protection of Functional Groups
The introduction of the benzyl group, or benzylation, can be achieved through several methods depending on the functional group to be protected.
Protection of Alcohols
Benzyl ethers are a common choice for the protection of alcohols due to their enhanced stability compared to other protecting groups like silyl ethers, particularly under acidic conditions.[1][5] The most prevalent method for the formation of benzyl ethers is the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol with a base to form an alkoxide, which then undergoes a nucleophilic substitution (Sₙ2) reaction with a benzyl halide, such as benzyl chloride (BnCl) or benzyl bromide (BnBr).[6][7]
Common Conditions for Benzylation of Alcohols:
| Base | Reagent | Solvent | Temperature | Notes |
| Sodium hydride (NaH) | Benzyl bromide | THF, DMF | 0 °C to r.t. | A strong base suitable for most alcohols. |
| Potassium hydroxide (KOH) | Benzyl chloride | Toluene, DMF | r.t. to reflux | A cost-effective and strong base. |
| Silver(I) oxide (Ag₂O) | Benzyl bromide | DMF | r.t. to 80 °C | Particularly useful for the monobenzylation of diols.[8] |
For substrates that are sensitive to basic conditions, benzyl trichloroacetimidate can be used for protection under acidic catalysis.[9]
Protection of Amines
The benzyl group can also serve as a protecting group for primary and secondary amines, forming benzylamines. Reductive amination is a common method for N-benzylation, involving the reaction of an amine with benzaldehyde to form an imine, which is then reduced in situ with a reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃). Alternatively, direct alkylation of the amine with a benzyl halide can be employed, often in the presence of a non-nucleophilic base to scavenge the resulting acid.
Protection of Carboxylic Acids
Carboxylic acids are frequently protected as benzyl esters.[4] This transformation is typically achieved through acid-catalyzed Fischer-Speier esterification with benzyl alcohol, or by reaction of the carboxylate salt with a benzyl halide.[10] Steglich esterification, using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a catalyst such as 4-dimethylaminopyridine (DMAP), offers a milder alternative for sensitive substrates.[10]
Deprotection Strategies
The selective removal of the benzyl group, or debenzylation, is a key advantage of its use. Several methods are available, allowing for deprotection under conditions that are orthogonal to many other protecting groups.[11]
Catalytic Hydrogenolysis
The most common and mildest method for the cleavage of benzyl ethers, esters, and amines is catalytic hydrogenolysis.[1][4] This reaction involves the use of hydrogen gas (H₂) and a heterogeneous catalyst, typically palladium on carbon (Pd/C).[12] The reaction proceeds under neutral conditions and produces the deprotected functional group and toluene as the byproduct.[9]
A variation of this method is catalytic transfer hydrogenation (CTH) , which avoids the need for gaseous hydrogen.[13][14] In CTH, a hydrogen donor molecule such as ammonium formate, formic acid, cyclohexene, or triethylsilane is used to generate hydrogen in situ.[13][15][16] This technique is particularly advantageous for its operational simplicity and enhanced safety.[14]
Quantitative Data for Catalytic Hydrogenolysis Debenzylation:
| Catalyst | Hydrogen Source | Substrate | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| 10% Pd/C | H₂ (balloon) | Benzyl-protected alcohol | MeOH | Room Temp. | 1-16 h | >95 | [1] |
| 10% Pd/C | Ammonium Formate | N-Benzyl Amine | MeOH | Reflux | 10-30 min | 85-95 | [15] |
| Pd(0) EnCat™ 30NP | H₂ (balloon) | Aryl benzyl ether | EtOH | Room Temp. | Overnight | 100 | [17] |
| 10% Pd/C | Triethylsilane | Benzylidene acetal | MeOH | Room Temp. | 1-2 h | 90-98 | [16] |
Oxidative Cleavage
Benzyl ethers, particularly those with electron-donating substituents on the aromatic ring like the p-methoxybenzyl (PMB) group, are susceptible to oxidative cleavage.[6][18] 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a common reagent for this transformation, which proceeds through a single electron transfer (SET) mechanism.[6][9] This method is advantageous when reductive conditions are not tolerated by other functional groups in the molecule.[19] Recent developments have shown that even simple benzyl ethers can be cleaved with DDQ under photoirradiation.[9]
Quantitative Data for Oxidative Debenzylation:
| Reagent | Substrate | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| DDQ | Carbohydrate Benzyl Ethers | Dichloromethane | Room Temp. | 1-5 h | 84-96 | [3] |
| DDQ | p-Methoxybenzyl ether | CH₂Cl₂/H₂O | Room Temp. | 0.5-2 h | >90 | [18] |
Lewis Acid-Mediated Cleavage
Strong Lewis acids such as boron trichloride (BCl₃), boron tribromide (BBr₃), and trimethylsilyl iodide (TMSI) can also effect the cleavage of benzyl ethers.[3][7] This method is generally harsher and less common but can be useful for substrates that are sensitive to both reductive and oxidative conditions.[20]
Dissolving Metal Reduction
The Birch reduction, which employs sodium or lithium in liquid ammonia with an alcohol as a proton source, is another method for cleaving benzyl ethers.[5] However, this method is less frequently used due to its harsh conditions and lack of selectivity.
Orthogonal Protection Strategies
The diverse deprotection methods for the benzyloxy group allow for its use in orthogonal protection strategies.[21][22] For example, a benzyl ether, which is cleaved by hydrogenolysis, can be used alongside a silyl ether (cleaved by fluoride ions) and an ester (cleaved by hydrolysis) in the synthesis of a complex molecule, allowing for the selective deprotection of each hydroxyl group.[1][11]
Experimental Protocols
General Procedure for Benzylation of an Alcohol using Sodium Hydride and Benzyl Bromide
Objective: To protect a primary alcohol as a benzyl ether.
Materials:
-
Alcohol (1.0 equiv)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)
-
Benzyl bromide (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the alcohol in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for Debenzylation by Catalytic Hydrogenolysis
Objective: To cleave a benzyl ether protecting group under neutral, reductive conditions.[1]
Materials:
-
Benzyl-protected alcohol (1.0 equiv)
-
10% Palladium on carbon (Pd/C) (5-10 mol% by weight)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Diatomaceous earth
Procedure:
-
Dissolve the benzyl-protected alcohol in methanol or ethanol in a flask equipped with a magnetic stir bar.[1]
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst to the solution.[1]
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon filled with H₂).[1][14]
-
Stir the reaction mixture vigorously at room temperature.[1]
-
Monitor the reaction progress by TLC.[1]
-
Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.[14]
-
Wash the filter pad with the reaction solvent.
-
Concentrate the combined filtrate under reduced pressure to afford the deprotected alcohol.
General Procedure for Debenzylation by Catalytic Transfer Hydrogenation using Ammonium Formate
Objective: To cleave a benzyl protecting group using a hydrogen donor, avoiding the use of hydrogen gas.[15]
Materials:
-
Benzyl-protected compound (1.0 equiv)
-
Ammonium formate (5-10 equiv)
-
10% Palladium on carbon (Pd/C) (10-20 mol% by weight)
-
Methanol
Procedure:
-
To a solution of the benzyl-protected compound in methanol, add ammonium formate followed by 10% Pd/C.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.[15]
-
After completion, cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth.[15]
-
Wash the filter pad with methanol.
-
Concentrate the combined filtrate under reduced pressure.
-
The residue can be further purified by extraction or column chromatography if necessary.
Signaling Pathways and Experimental Workflows
Conclusion
The benzyloxy group remains an indispensable tool in modern organic synthesis, offering a reliable means of protecting hydroxyl, amino, and carboxyl functionalities. Its stability across a wide range of reaction conditions, coupled with the variety of mild and selective deprotection methods, ensures its continued prevalence in the synthesis of complex molecules, from pharmaceuticals to natural products. A thorough understanding of the principles and protocols outlined in this guide will enable researchers and drug development professionals to effectively leverage the benzyloxy group in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 8. Benzyl group - Wikipedia [en.wikipedia.org]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
- 12. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 13. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 16. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 19. researchgate.net [researchgate.net]
- 20. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 21. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 22. Protective Groups [organic-chemistry.org]
The Ascendancy of the Small Ring: A Technical Guide to Cyclobutane-Containing Building Blocks in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The cyclobutane motif, a four-membered carbocycle, has emerged from relative obscurity to become a cornerstone in modern medicinal chemistry and organic synthesis. Its inherent ring strain, once viewed as a liability, is now strategically exploited to impart unique conformational constraints, metabolic stability, and three-dimensional diversity to molecules. This technical guide provides an in-depth exploration of the synthesis and application of cyclobutane-containing building blocks, offering a valuable resource for researchers seeking to leverage the power of this versatile scaffold in drug discovery and development.
The Strategic Advantage of Cyclobutane Scaffolds
The utility of cyclobutane rings in drug design stems from their distinct structural and chemical properties.[1][2] The puckered conformation of the cyclobutane ring provides a rigid scaffold that can lock a molecule into a bioactive conformation, thereby enhancing potency and selectivity.[3][4] This conformational restriction can also be employed to improve metabolic stability by shielding susceptible functional groups from enzymatic degradation.[5] Furthermore, the introduction of a cyclobutane unit increases the sp³ character of a molecule, a desirable trait for improving solubility and other pharmacokinetic properties.[5] Several marketed drugs, including the antiviral boceprevir and the anticancer agent carboplatin, feature a cyclobutane core, underscoring the therapeutic potential of this structural motif.[3][4]
Key Synthetic Strategies for Constructing the Cyclobutane Core
The construction of the strained four-membered ring requires specialized synthetic methodologies. The most prevalent strategies include cycloaddition reactions, ring-expansion reactions, and ring-closing metathesis.
[2+2] Cycloaddition Reactions
The [2+2] cycloaddition, the formal combination of two olefinic units, is the most direct and widely employed method for synthesizing cyclobutane rings.[6][7] This reaction can be initiated by light (photochemical), heat (thermal), or transition metal catalysis.
Photochemical [2+2] cycloadditions are a powerful tool for the synthesis of a wide array of cyclobutane derivatives.[7][8] These reactions typically proceed through the excitation of one of the alkene partners to a triplet state, which then undergoes a stepwise addition to the ground-state alkene.
Experimental Protocol: Photochemical [2+2] Cycloaddition of Cinnamic Acid Derivatives [9]
A solution of the cinnamic acid derivative (1.0 equiv) in a suitable solvent (e.g., acetone, acetonitrile) is prepared in a quartz reaction vessel. The solution is deoxygenated by bubbling with nitrogen or argon for 15-30 minutes. The reaction vessel is then sealed and irradiated with a UV lamp (e.g., medium-pressure mercury lamp) at a controlled temperature. The progress of the reaction is monitored by techniques such as TLC or GC-MS. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to afford the desired cyclobutane product.
| Reactant 1 | Reactant 2 | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) | Reference |
| Cinnamic Acid | Cinnamic Acid | α-Truxillic Acid | 75 | >95:5 | - | [9] |
| Cinnamoyl Imidazole | Cinnamoyl Imidazole | Truxinate Dimer | 85 | >98:2 | 95 | [9] |
| trans-Anethole | trans-Anethole | Di-anethole | 60 | 80:20 | - | [7] |
Ketenes are highly reactive intermediates that readily undergo thermal [2+2] cycloadditions with a variety of alkenes and alkynes to produce cyclobutanones and cyclobutenones, respectively.[10][11] These reactions are often highly stereospecific.
Experimental Protocol: Thermal [2+2] Cycloaddition of a Ketene with an Alkene [12]
To a solution of the acid chloride (1.0 equiv) in an inert solvent (e.g., diethyl ether, THF) at 0 °C is added a non-nucleophilic base, such as triethylamine (1.1 equiv), dropwise. The resulting mixture, containing the in situ generated ketene, is then treated with the alkene (1.2 equiv). The reaction is stirred at room temperature or heated as required, and its progress is monitored by TLC or GC-MS. After completion, the reaction mixture is filtered to remove the amine hydrochloride salt, and the filtrate is concentrated. The crude product is purified by column chromatography to yield the corresponding cyclobutanone.
| Ketene Precursor | Alkene | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Dichloroacetyl Chloride | Cyclopentadiene | 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one | 80 | >95:5 | [12] |
| Phenylacetyl Chloride | Styrene | 3,4-Diphenylcyclobutan-1-one | 65 | 90:10 | [11] |
Transition metal catalysts, particularly those based on cobalt, rhodium, and gold, can facilitate [2+2] cycloadditions under milder conditions than thermal or photochemical methods.[4][13][14] These reactions often exhibit excellent chemo-, regio-, and stereoselectivity.
Experimental Protocol: Gold(I)-Catalyzed Enantioselective [2+2] Cycloaddition [13]
In a nitrogen-filled glovebox, the gold(I) catalyst (e.g., (S,RP)-Josiphos digold(I) complex, 5 mol%) is dissolved in a dry, degassed solvent (e.g., PhCl). The alkyne (1.0 equiv) and the alkene (2.0 equiv) are then added sequentially. The reaction mixture is stirred at the specified temperature and monitored by TLC or GC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the enantiomerically enriched cyclobutene product.
| Alkyne | Alkene | Catalyst | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Phenylacetylene | Styrene | (R,SP)-Josiphos-Au(I) | 70 | 91 | [13] |
| 1-Octyne | 1-Hexene | Co(I)-complex | 85 | 95 | [1] |
Ring-Expansion Reactions
Ring-expansion reactions provide an alternative route to cyclobutanes, often starting from more readily available cyclopropane precursors.[15] These reactions typically involve the rearrangement of a cyclopropylcarbinyl cation or a related intermediate.
Experimental Protocol: Ring Expansion of a Donor-Acceptor Cyclopropane [15]
To a solution of the donor-acceptor cyclopropane (1.0 equiv) in a suitable solvent (e.g., dichloromethane) is added a Brønsted acid (e.g., trifluoroacetic acid, 1.1 equiv) at room temperature. The reaction mixture is stirred until the starting material is consumed, as monitored by TLC. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the corresponding δ-lactone.
| Cyclopropane Substrate | Product | Yield (%) | Reference |
| 2-Phenyl-1,1-dicyanocyclopropane | 5-Phenyl-5,6-dihydro-2H-pyran-2-one | 65 | [15] |
| 2-Methyl-1,1-diacetylcyclopropane | 5-Methyl-5,6-dihydro-2H-pyran-2,6-dione | 58 | [15] |
Ring-Closing Metathesis (RCM)
Ring-closing metathesis (RCM) is a powerful method for the synthesis of cyclic olefins, including cyclobutenes, from acyclic diene precursors.[2][16] This reaction is catalyzed by ruthenium or molybdenum alkylidene complexes, such as Grubbs' or Schrock's catalysts.
Experimental Protocol: Synthesis of a Cyclobutene via Ring-Closing Metathesis [2]
To a solution of the diene substrate (1.0 equiv) in a degassed solvent (e.g., dichloromethane, toluene) under an inert atmosphere is added the RCM catalyst (e.g., Grubbs' second-generation catalyst, 1-5 mol%). The reaction mixture is stirred at room temperature or heated, and the progress is monitored by TLC or GC-MS. Upon completion, the reaction is quenched by the addition of a phosphine scavenger (e.g., triphenylphosphine) or by exposure to air. The solvent is removed in vacuo, and the crude product is purified by column chromatography to afford the desired cyclobutene.
| Diene Substrate | Catalyst | Product | Yield (%) | Reference |
| 1,5-Hexadiene | Grubbs' II | Cyclobutene | 70 | [2] |
| Diallyl Ether | Grubbs' I | 3,6-Dihydro-2H-pyran | 85 | [16] |
Workflow for Synthesis and Screening of Cyclobutane Libraries
The development of efficient synthetic routes to cyclobutane building blocks has enabled the creation of diverse chemical libraries for high-throughput screening in drug discovery programs. A typical workflow for the synthesis and evaluation of a cyclobutane-based library is outlined below.
Caption: A generalized workflow for the creation and evaluation of a cyclobutane-focused chemical library.
Strategic Decision-Making in Cyclobutane Synthesis
The choice of synthetic strategy for constructing a cyclobutane-containing molecule depends on several factors, including the desired substitution pattern, stereochemistry, and the availability of starting materials. The following decision tree provides a simplified guide for selecting an appropriate synthetic approach.
Caption: A simplified decision-making framework for selecting a synthetic route to cyclobutanes.
Conclusion
Cyclobutane-containing building blocks have transitioned from chemical curiosities to indispensable tools in the arsenal of the modern synthetic and medicinal chemist. The continued development of robust and selective synthetic methodologies for their construction will undoubtedly fuel further innovation in drug discovery and materials science. This guide provides a foundational understanding of the key synthetic strategies and their practical implementation, empowering researchers to harness the unique properties of the cyclobutane scaffold in their scientific endeavors.
References
- 1. Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 3. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01727K [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemtube3d.com [chemtube3d.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. uwo.scholaris.ca [uwo.scholaris.ca]
- 16. Ring Closing Metathesis [organic-chemistry.org]
An In-depth Technical Guide on the Stability and Reactivity of Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate is a versatile synthetic intermediate with significant applications in medicinal chemistry and drug discovery. Its unique structural features, including a strained cyclobutane ring, diester functionalities, and a benzyloxy protecting group, offer a rich landscape for chemical modifications. This guide provides a comprehensive overview of the stability and reactivity of this compound, presenting key data in a structured format, detailing experimental protocols, and visualizing synthetic pathways.
Chemical and Physical Properties
This compound is a colorless liquid at room temperature. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 54166-15-3 | [1][2] |
| Molecular Formula | C₁₇H₂₂O₅ | [1] |
| Molecular Weight | 306.35 g/mol | [1] |
| Boiling Point | 368.3 ± 42.0 °C at 760 mmHg | [3] |
| Density | 1.2 ± 0.1 g/cm³ | [3] |
| Purity | ≥97% (commercially available) | [1] |
Stability Profile
While comprehensive quantitative stability data remains limited in publicly accessible literature, the compound is generally considered stable under standard laboratory conditions.
Storage: Commercially available this compound is typically stored at room temperature in a sealed container under a dry atmosphere.[4]
General Stability: As a synthetic intermediate, it is sufficiently stable for use in multi-step syntheses.[5] The primary points of reactivity that can influence its stability are the ester functionalities and the benzyloxy group.
-
Hydrolytic Stability: The diethyl ester groups are susceptible to hydrolysis under both acidic and basic conditions, which would lead to the corresponding dicarboxylic acid or monoester. Kinetic data for the hydrolysis of similar diethyl dicarboxylates suggests that the reaction rate is influenced by pH and temperature.[6]
-
Thermal Stability: While a specific decomposition temperature has not been reported, its high boiling point suggests good thermal stability under non-pyrolytic conditions.[3]
Reactivity and Synthetic Applications
The reactivity of this compound is centered around its three key functional groups: the benzyloxy ether, the diethyl ester, and the cyclobutane ring. This trifecta of reactivity makes it a valuable building block for creating diverse molecular architectures, particularly in the synthesis of bioactive molecules and natural product analogues.[4][5]
Reactions at the Benzyloxy Group
The benzyl group serves as a common protecting group for the hydroxyl functionality at the C3 position of the cyclobutane ring. Its removal is a key transformation, unmasking a reactive hydroxyl group for further functionalization.
A standard and efficient method for cleaving the benzyl ether is catalytic hydrogenation. This reaction proceeds under mild conditions and typically affords the corresponding alcohol in high yield.
Experimental Protocol: Synthesis of Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate
A detailed experimental protocol for this transformation has been reported and is summarized below.
| Parameter | Value |
| Starting Material | This compound |
| Reagents | H₂, 10% Pd/C |
| Solvent | Ethanol |
| Temperature | Room Temperature |
| Reaction Time | Overnight |
| Yield | High |
A schematic representation of this reaction is provided in the visualization section.
Reactions of the Diethyl Ester Groups
The two ethyl ester groups provide a handle for a variety of chemical transformations, allowing for the introduction of different functional groups and the extension of the carbon skeleton.
-
Hydrolysis: As mentioned in the stability profile, the esters can be hydrolyzed to the corresponding carboxylic acids. This transformation is typically carried out under acidic or basic conditions. The resulting diacid can be isolated or used in situ for subsequent reactions.
-
Reduction: The esters can be reduced to the corresponding diol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
Amidation: Reaction with amines can convert the esters to amides. This is a common strategy in drug discovery to introduce functionalities that can participate in hydrogen bonding.
-
Reaction with Organometallic Reagents: Grignard reagents and other organometallic compounds are expected to react with the ester groups. Typically, this would involve a double addition to form tertiary alcohols.[8][9][10][11]
Reactivity of the Cyclobutane Ring
The cyclobutane ring, with its inherent ring strain, can participate in ring-opening and cycloaddition reactions, providing access to more complex molecular scaffolds. While specific examples for this compound are not extensively documented, the general reactivity of cyclobutane derivatives suggests potential for such transformations.[12][13]
Visualization of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate key synthetic transformations and potential logical relationships involving this compound.
Caption: Key synthetic transformations of the title compound.
Caption: Application in drug discovery workflows.
Conclusion
This compound is a stable and versatile building block in organic synthesis. Its reactivity is well-defined by its constituent functional groups, allowing for selective transformations at the benzyloxy ether and the diethyl ester moieties. The debenzylation to reveal a hydroxyl group is a particularly useful transformation for introducing further complexity. While detailed quantitative stability data is sparse, its widespread use as a synthetic intermediate attests to its robustness under a variety of reaction conditions. The strategic application of this compound will continue to be a valuable asset in the design and synthesis of novel molecules for drug development and other scientific pursuits.
References
- 1. chemscene.com [chemscene.com]
- 2. CAS#:54166-15-3 | this compound | Chemsrc [chemsrc.com]
- 3. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]
- 4. This compound [myskinrecipes.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. baranlab.org [baranlab.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Diethyl 1,1-cyclobutanedicarboxylate | C10H16O4 | CID 77410 - PubChem [pubchem.ncbi.nlm.nih.gov]
Commercial Availability and Synthetic Insights for Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, suppliers, and synthetic context of Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate (CAS No. 54166-15-3). This valuable building block is utilized in organic synthesis, particularly in the development of pharmaceutical agents, due to its functionalized cyclobutane core. The presence of the benzyloxy group offers a stable protecting group that can be selectively removed, while the diethyl ester functionalities allow for further molecular modifications.
Commercial Suppliers and Availability
This compound is available from a range of chemical suppliers, primarily for research and development purposes. The purity levels are generally high, though availability and pricing can vary. Below is a summary of known suppliers.
| Supplier | Purity | Quantity | Price (USD) | Availability |
| AccelaChem | ≥95% | 1g | $195.00 | 4+ weeks lead time |
| ChemScene | ≥97% | Varies | Inquire | Inquire |
| MySkinRecipes | 95% | 100mg | ~$67.00 (converted from THB) | 10-20 days |
| 250mg | ~$111.00 (converted from THB) | 10-20 days | ||
| 1g | ~$267.00 (converted from THB) | 10-20 days | ||
| 5g | ~$800.00 (converted from THB) | 10-20 days | ||
| 25g | ~$2667.00 (converted from THB) | 10-20 days | ||
| Alfa Chemistry | - | Varies | Inquire | Inquire |
| P&S Chemicals | - | Varies | Inquire | Inquire |
| ChemUniverse | - | Varies | Inquire | Inquire |
| Win-Win Chemical | 98% | Grams, Kilograms | Inquire | Inquire |
Note: Prices and availability are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current information.
Synthetic Pathways and Experimental Protocols
Experimental Protocol: Synthesis of a Platinum(II) Complex for Antiproliferative Studies
This compound serves as a precursor to 3-(benzyloxy)cyclobutane-1,1-dicarboxylic acid, which has been utilized in the synthesis of novel platinum(II) complexes with potential anticancer properties. The following is a representative experimental protocol for the synthesis of such a complex.
-
Hydrolysis of the Diethyl Ester: this compound is hydrolyzed to 3-(benzyloxy)cyclobutane-1,1-dicarboxylic acid using a suitable base, such as sodium hydroxide, in an aqueous or alcoholic solution, followed by acidification.
-
Formation of the Platinum Complex:
-
Potassium tetrachloroplatinate(II) (K₂PtCl₄) is reacted with two equivalents of an amine ligand (e.g., 1-methyl-1H-pyrazole) to form an intermediate di-substituted platinum complex.
-
The intermediate is then reacted with silver nitrate to replace the chloride ligands with aqua ligands.
-
Finally, the sodium salt of 3-(benzyloxy)cyclobutane-1,1-dicarboxylate is added to the aqueous solution of the aqua-platinum complex. The dicarboxylate displaces the aqua ligands to form the final chelated platinum(II) complex.[1]
-
References
An In-depth Technical Guide on Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate: Safety, Storage, and Handling
This technical guide provides comprehensive information on the safety, storage, and handling of Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate (CAS No. 54166-15-3). The content herein is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. This data is essential for its appropriate handling and use in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 54166-15-3 | [1][2] |
| Molecular Formula | C₁₇H₂₂O₅ | [1][2][3] |
| Molecular Weight | 306.35 g/mol | [1][2][3] |
| Appearance | Colourless liquid | [3] |
| Boiling Point | 368.3 ± 42.0 °C at 760 mmHg | [1] |
| 178-183 °C at 3 Torr | [3] | |
| Density | 1.2 ± 0.1 g/cm³ | [1] |
| 1.0983 g/cm³ at 25 °C | [3] | |
| Purity | ≥97% | [2] |
Safety and Hazard Information
This compound is classified as harmful if swallowed. Appropriate personal protective equipment (PPE) must be worn at all times when handling this substance. The toxicological properties have not been fully investigated, and it should be handled with care in a laboratory setting.
| Hazard Information | Details | Source(s) |
| GHS Signal Word | Warning | [3] |
| Hazard Statements | H302: Harmful if swallowed | [3] |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [3] |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |
First Aid Measures:
-
If Swallowed: Rinse mouth with water. Consult a physician.[4]
-
In Case of Skin Contact: Wash off with soap and plenty of water.[4]
-
In Case of Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3][4]
-
If Inhaled: Move person into fresh air. If not breathing, give artificial respiration.[4]
Storage and Handling
Proper storage and handling are crucial to maintain the integrity of the compound and ensure laboratory safety.
Storage:
-
Store in a tightly sealed container in a dry, cool, and well-ventilated place.[3][4][5]
-
Recommended storage temperatures include room temperature or 4°C.[2][3][5]
-
Keep away from heat, sparks, open flames, and other ignition sources.[4]
Handling:
-
Handle in accordance with good industrial hygiene and safety practices.[4]
-
Ensure adequate ventilation, preferably under a chemical fume hood.[4]
-
Avoid contact with skin, eyes, or clothing.[4]
-
Avoid ingestion and inhalation.[4]
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[3]
Experimental Protocols
This compound is a valuable intermediate in organic synthesis. Below is a detailed experimental protocol for the debenzylation of this compound to yield Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate.
Objective: To synthesize Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate via hydrogenation.
Materials:
-
This compound (2 g)
-
Ethanol (EtOH, 100 ml)
-
10% Palladium on Carbon (Pd/C, 400 mg, 20% w/w)
-
Hydrogenation apparatus
-
Rotary evaporator
Procedure:
-
Dissolve this compound (2 g) in ethanol (100 ml) in a suitable reaction flask.[6]
-
Carefully add 10% Palladium on Carbon (400 mg) to the solution.[6]
-
Subject the reaction suspension to hydrogenation at room temperature overnight.[6]
-
Upon reaction completion (monitored by an appropriate method such as TLC or LC-MS), filter the mixture over Celite to remove the Pd/C catalyst.
-
Remove the solvent (ethanol) by evaporation under reduced pressure using a rotary evaporator.[6]
-
The resulting product, Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate, is obtained as a colorless oil (expected yield: ~1.3 g, 91.5%).[6]
Mandatory Visualizations
The following diagrams illustrate key workflows for handling and experimental use of this compound.
Caption: General workflow for safe handling of chemical intermediates.
Caption: Step-by-step protocol for hydrogenation of the title compound.
References
- 1. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]
- 2. chemscene.com [chemscene.com]
- 3. 3-BENZYLOXYCYCLOBUTANE-1,1-DICARBOXYLIC ACID DIETHYL ESTER | 54166-15-3 [amp.chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound [myskinrecipes.com]
- 6. DIETHYL 3-HYDROXYCYCLOBUTANE-1,1-DICARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate
Abstract
This document provides a detailed, two-step experimental protocol for the synthesis of Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate. The synthesis commences with the preparation of the key intermediate, 1,3-dibromo-2-(benzyloxy)propane, via a Williamson ether synthesis. This intermediate is subsequently used to alkylate diethyl malonate in a base-mediated cycloalkylation reaction to yield the target compound. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
Cyclobutane derivatives are important structural motifs in numerous biologically active molecules and natural products. The rigid four-membered ring system provides a unique conformational constraint that is often exploited in drug design. This compound is a valuable building block for the synthesis of more complex molecules, offering a versatile handle for further functionalization. The benzyloxy group can be readily removed to reveal a hydroxyl functionality, and the diethyl dicarboxylate moiety can be manipulated to introduce a variety of substituents. This protocol outlines a reliable and reproducible method for the preparation of this key synthetic intermediate.
Overall Reaction Scheme
The synthesis of this compound is achieved in two sequential steps:
-
Step 1: Synthesis of 1,3-dibromo-2-(benzyloxy)propane by Williamson ether synthesis from 1,3-dibromo-2-propanol and benzyl bromide.
-
Step 2: Synthesis of this compound by cycloalkylation of diethyl malonate with the synthesized 1,3-dibromo-2-(benzyloxy)propane.
Experimental Protocols
Step 1: Synthesis of 1,3-dibromo-2-(benzyloxy)propane
-
Materials:
-
1,3-dibromo-2-propanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
-
Rotary evaporator
-
Standard glassware for extraction and purification
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 1,3-dibromo-2-propanol (1.0 eq) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the reaction to stir at 0 °C for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise via a dropping funnel over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to yield pure 1,3-dibromo-2-(benzyloxy)propane.
-
Step 2: Synthesis of this compound
-
Materials:
-
Diethyl malonate
-
1,3-dibromo-2-(benzyloxy)propane (from Step 1)
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Rotary evaporator
-
Standard glassware for extraction and purification
-
-
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve sodium ethoxide (2.2 eq) in anhydrous ethanol.
-
To this solution, add diethyl malonate (1.0 eq) dropwise at room temperature.
-
Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Add a solution of 1,3-dibromo-2-(benzyloxy)propane (1.0 eq) in anhydrous ethanol dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add water and extract with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain this compound.
-
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| This compound | C₁₇H₂₂O₅ | 306.35 | 178-183 (at 3 Torr) | 1.0983 (at 25°C) |
| 1,3-dibromo-2-propanol | C₃H₆Br₂O | 217.89 | 219 | 2.199 |
| Benzyl bromide | C₇H₇Br | 171.03 | 198-199 | 1.438 |
| Diethyl malonate | C₇H₁₂O₄ | 160.17 | 199.3 | 1.055 |
Visualizations
Caption: Synthetic workflow for this compound.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Sodium hydride is a highly flammable and reactive solid. It reacts violently with water. Handle with extreme care under an inert atmosphere.
-
Benzyl bromide is a lachrymator and is corrosive. Handle with care.
-
1,3-dibromo-2-propanol is toxic and an irritant. Avoid contact with skin and eyes.
-
The solvents used (THF, ethanol, diethyl ether) are flammable. Avoid open flames and sparks.
Conclusion
The protocol described herein provides a comprehensive and detailed procedure for the synthesis of this compound. This two-step synthesis is robust and scalable, making it suitable for both academic research and industrial applications. The synthesized compound is a versatile intermediate for the preparation of a wide range of substituted cyclobutane derivatives.
Application Notes: The Strategic Use of Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate in the Synthesis of Pharmaceutical Intermediates
Introduction
Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate is a versatile synthetic building block that is gaining prominence in the field of pharmaceutical drug development. Its rigid, three-dimensional cyclobutane core, combined with strategically placed functional groups, offers a unique scaffold for the synthesis of complex molecular architectures, particularly carbocyclic nucleoside analogues, which are a cornerstone of antiviral therapies. The benzyloxy group serves as a readily cleavable protecting group for a hydroxyl functionality, which is crucial for mimicking the ribose sugar moiety of natural nucleosides. The geminal diester groups provide a handle for further chemical modifications, such as hydrolysis, amidation, or reduction, enabling the construction of diverse pharmaceutical intermediates.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates.
Key Applications in Pharmaceutical Synthesis
The primary application of this compound lies in its role as a precursor to 3-hydroxycyclobutane derivatives, which are essential for the synthesis of carbocyclic nucleoside analogues. These analogues, such as Carbovir and Abacavir, are potent reverse transcriptase inhibitors used in the treatment of HIV. The cyclobutane ring replaces the furanose sugar of natural nucleosides, offering increased metabolic stability and improved pharmacokinetic profiles.
The general synthetic strategy involves the deprotection of the benzyloxy group to reveal the hydroxyl functionality, followed by a series of transformations to introduce the nucleobase and other necessary functionalities.
Experimental Protocols
Protocol 1: Debenzylation of this compound to Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate
This protocol describes the hydrogenolysis of the benzyl ether to yield the corresponding alcohol, a key intermediate for further elaboration.
Materials:
-
This compound
-
Ethanol (EtOH)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add 10% Pd/C (typically 10-20% by weight of the starting material) to the solution.
-
Stir the suspension under a hydrogen atmosphere (typically 1 atm or higher pressure in a hydrogenation apparatus) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to afford Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Product | Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate | N/A |
| Catalyst | 10% Palladium on carbon | N/A |
| Solvent | Ethanol | N/A |
| Reaction Time | Typically overnight | N/A |
| Yield | ~97% | N/A |
Diagram of Experimental Workflow:
Protocol 2: Synthesis of a Carbocyclic Nucleoside Analogue Precursor
Objective: To convert Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate into a key intermediate for the introduction of a nucleobase. This often involves the conversion of the hydroxyl group into a good leaving group and subsequent displacement with a protected nucleobase.
Materials:
-
Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate
-
Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM)
-
Protected nucleobase (e.g., 6-chloropurine)
-
Sodium hydride (NaH)
-
Dimethylformamide (DMF)
Procedure:
Step 1: Activation of the Hydroxyl Group
-
Dissolve Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) followed by the dropwise addition of methanesulfonyl chloride (1.1 eq).
-
Stir the reaction at 0 °C and then allow it to warm to room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the mesylated or tosylated intermediate.
Step 2: Nucleophilic Substitution with a Protected Nucleobase
-
To a suspension of sodium hydride (1.2 eq) in anhydrous DMF, add the protected nucleobase (e.g., 6-chloropurine) (1.1 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature until the evolution of hydrogen gas ceases.
-
Add a solution of the mesylated or tosylated cyclobutane intermediate (1.0 eq) in DMF.
-
Heat the reaction mixture (e.g., to 60-80 °C) and monitor by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired carbocyclic nucleoside precursor.
Logical Relationship Diagram:
Signaling Pathways
The pharmaceutical intermediates synthesized from this compound are typically designed to be precursors for active pharmaceutical ingredients (APIs) that target specific biological pathways. For carbocyclic nucleoside analogues, the ultimate API often functions as a chain terminator in viral DNA or RNA synthesis.
Mechanism of Action for Carbocyclic Nucleoside Analogues:
-
Prodrug Activation: The synthesized nucleoside analogue is a prodrug that needs to be activated within the host cell.
-
Phosphorylation: Cellular kinases phosphorylate the nucleoside analogue to its active triphosphate form.
-
Inhibition of Viral Polymerase: The triphosphate analogue competes with the natural deoxynucleotide triphosphate for incorporation into the growing viral DNA chain by the viral reverse transcriptase (for retroviruses like HIV) or viral DNA polymerase.
-
Chain Termination: Once incorporated, the absence of a 3'-hydroxyl group on the cyclobutane ring prevents the formation of the next phosphodiester bond, leading to the termination of DNA chain elongation and inhibition of viral replication.
Signaling Pathway Diagram:
Conclusion
This compound is a valuable and strategically important starting material for the synthesis of pharmaceutical intermediates, particularly for antiviral drugs. Its unique structural features allow for the construction of complex and biologically active molecules. The protocols and pathways outlined in these application notes provide a foundation for researchers and drug development professionals to utilize this versatile building block in their synthetic endeavors. Further research into the development of more direct and stereoselective routes from this compound to key pharmaceutical intermediates will undoubtedly expand its utility in medicinal chemistry.
Application Notes and Protocols for the Catalylic Debenzylation of Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the catalytic debenzylation of Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate to produce Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate. The benzyl ether is a frequently utilized protecting group for hydroxyl functionalities in organic synthesis due to its stability across a range of reaction conditions and its facile removal. Catalytic hydrogenation is a mild and efficient method for debenzylation, offering high yields and clean reaction profiles.[1] This document outlines two primary methodologies for this transformation: direct catalytic hydrogenation using hydrogen gas and catalytic transfer hydrogenation.
Introduction
The removal of benzyl protecting groups is a critical step in the synthesis of complex molecules, particularly in the development of pharmaceutical agents where the presence of a free hydroxyl group is often essential for biological activity. This compound serves as a valuable intermediate, with the cyclobutane scaffold being a key structural motif in various bioactive compounds. The deprotection of the benzyl ether to reveal the corresponding alcohol, Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate, is a key transformation.
Catalytic hydrogenation is the most common and effective method for the cleavage of benzyl ethers.[2] This reaction is typically carried out in the presence of a palladium catalyst, most commonly palladium on carbon (Pd/C). The process can be performed using hydrogen gas (direct hydrogenation) or a hydrogen donor molecule (catalytic transfer hydrogenation), which can be a safer alternative as it avoids the handling of flammable hydrogen gas.[1]
Direct Catalytic Hydrogenation: This method involves the use of hydrogen gas, often at atmospheric pressure (e.g., using a hydrogen-filled balloon), in the presence of a palladium catalyst.[3]
Catalytic Transfer Hydrogenation (CTH): In this approach, a hydrogen donor molecule, such as formic acid, ammonium formate, or cyclohexene, is used to generate hydrogen in situ.[1][4][5] This method can offer advantages in terms of safety and experimental setup.
This document provides detailed protocols for both methods, along with a summary of reaction conditions to guide researchers in optimizing this key deprotection step.
Data Presentation
The following table summarizes representative conditions for the catalytic debenzylation of benzyl ethers, providing a comparative overview for experimental design.
| Method | Catalyst (Loading) | Hydrogen Source | Solvent | Temperature | Reaction Time | Yield | Reference |
| Direct Hydrogenation | 10% Pd/C (5-10 mol%) | H₂ (balloon) | Ethanol | Room Temp. | 4-16 h | >95% | [3] |
| Direct Hydrogenation | 5% Pd/C | H₂ (45 psig) | Ethyl Acetate | 25°C | 19 h | >99% | [6] |
| Direct Hydrogenation | Pd(0) EnCat™ 30NP (10 mol%) | H₂ (balloon) | Ethanol | Room Temp. | Overnight | 100% (conversion) | [3] |
| Transfer Hydrogenation | 10% Pd/C | Ammonium Formate | Methanol | Reflux | 1-2 h | High | [6] |
| Transfer Hydrogenation | 10% Pd/C | Formic Acid | Methanol | Room Temp. | 1 h | High | [4] |
| Transfer Hydrogenation | Pd/C | Cyclohexene | Ethanol | Reflux | 1-3 h | High | [7] |
Experimental Protocols
Protocol 1: Direct Catalytic Hydrogenation
This protocol describes a standard procedure for the debenzylation of this compound using palladium on carbon (Pd/C) and hydrogen gas.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol (reagent grade)
-
Diatomaceous earth (e.g., Celite®)
-
Hydrogen gas (balloon)
-
Round-bottom flask
-
Stir plate and stir bar
-
Filtration apparatus (e.g., Büchner funnel or fritted glass funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in ethanol (approximately 0.1 M concentration).
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Hydrogen Atmosphere: Seal the flask with a septum and purge the flask with hydrogen gas. Inflate a balloon with hydrogen and attach it to the flask via a needle to maintain a positive pressure of hydrogen.
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with ethanol to ensure complete recovery of the product.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate.
-
Purification (if necessary): The crude product can be purified by column chromatography on silica gel if required.
Protocol 2: Catalytic Transfer Hydrogenation
This protocol offers an alternative method using a hydrogen donor, which can be more convenient for laboratories not equipped for handling hydrogen gas.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate or Formic acid
-
Methanol (reagent grade)
-
Diatomaceous earth (e.g., Celite®)
-
Round-bottom flask with reflux condenser
-
Stir plate and stir bar
-
Heating mantle or oil bath
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equiv) in methanol (approximately 0.1 M concentration).
-
Catalyst and Donor Addition: Add 10% Pd/C (5-10 mol%) to the solution, followed by the slow addition of ammonium formate (3-5 equiv) or formic acid (3-5 equiv).
-
Reaction: Stir the reaction mixture at room temperature or gently heat to reflux.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Filtration: Once the reaction is complete, cool the mixture to room temperature and filter through a pad of diatomaceous earth to remove the catalyst. Wash the filter cake with methanol.
-
Concentration: Concentrate the filtrate under reduced pressure to remove the methanol.
-
Work-up: If formic acid was used, the residue may be acidic. In this case, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with a saturated sodium bicarbonate solution, then with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification (if necessary): Purify the crude product by column chromatography on silica gel if needed.
Mandatory Visualizations
Caption: Experimental workflow for catalytic debenzylation.
Expected Results and Characterization
The successful debenzylation of this compound yields Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate. The product is typically a colorless oil or a low-melting solid. The progress of the reaction and the identity of the product can be confirmed by standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The product should have a lower Rf value than the starting material due to the presence of the polar hydroxyl group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Disappearance of the signals corresponding to the benzyl group protons (typically a multiplet around 7.3 ppm and a singlet around 4.5 ppm for the benzylic CH₂) and the appearance of a signal for the hydroxyl proton (which is D₂O exchangeable).
-
¹³C NMR: Disappearance of the carbon signals of the benzyl group.
-
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate.
-
Infrared (IR) Spectroscopy: Appearance of a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol.
Safety Precautions
-
Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care in a well-ventilated fume hood. Do not allow the catalyst to dry completely on the filter paper. Quench the catalyst with water after filtration.
-
Hydrogen gas is highly flammable. Ensure there are no ignition sources nearby when working with hydrogen.
-
Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
References
- 1. lzchemical.com [lzchemical.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. DIETHYL 3-HYDROXYCYCLOBUTANE-1,1-DICARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 5. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 6. nacatsoc.org [nacatsoc.org]
- 7. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Hydrolysis and Amidation of Diethyl Ester Groups
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for two critical chemical transformations involving diethyl ester functional groups: hydrolysis to carboxylic acids and amidation to amides. These reactions are fundamental in organic synthesis, particularly in the modification of lead compounds and the synthesis of active pharmaceutical ingredients (APIs).
Hydrolysis of Diethyl Ester Groups
Hydrolysis is the cleavage of an ester bond by reaction with water to yield a carboxylic acid and an alcohol. This transformation can be catalyzed by either acid or base.[1]
Reaction Mechanisms
1.1.1 Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is a reversible process that is the reverse of Fischer esterification.[2][3] The reaction is typically driven to completion by using a large excess of water.[1][4] The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[5]
Caption: Mechanism of acid-catalyzed diethyl ester hydrolysis.
1.1.2 Base-Catalyzed Hydrolysis (Saponification)
Base-catalyzed hydrolysis, or saponification, is an irreversible reaction that goes to completion.[2] The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. The resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is unreactive towards the alcohol byproduct.[6] An acidic workup is required to obtain the neutral carboxylic acid.
Caption: Mechanism of base-catalyzed diethyl ester hydrolysis.
Experimental Protocols
The following are generalized protocols for the hydrolysis of diethyl esters. Researchers should optimize conditions for their specific substrate.
Protocol 1: Acid-Catalyzed Hydrolysis of Diethyl Ester
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the diethyl ester (1.0 eq.) in a suitable solvent (e.g., water, dioxane).
-
Reagent Addition: Add an aqueous solution of a strong acid, such as 1-6 M HCl or H₂SO₄. A large excess of water should be used to drive the equilibrium towards the products.[4][7]
-
Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or HPLC).[8]
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
If the product precipitates, it can be isolated by filtration.
-
Otherwise, extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude carboxylic acid.
-
Purify the product by recrystallization or column chromatography as needed.
-
Protocol 2: Base-Catalyzed Hydrolysis (Saponification) of Diethyl Ester
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the diethyl ester (1.0 eq.) in a solvent mixture such as water/methanol, water/ethanol, or water/THF.[7]
-
Reagent Addition: Add an aqueous solution of a strong base, such as NaOH, KOH, or LiOH (1.1 - 2.5 eq.).[7]
-
Reaction Conditions: Heat the mixture to reflux (typically 60-100 °C) until the reaction is complete, as determined by an appropriate analytical technique.
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove any organic co-solvent.
-
Wash the aqueous solution with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material and the alcohol byproduct.
-
Cool the aqueous layer in an ice bath and acidify to a low pH (pH ~2) by the slow addition of a strong acid (e.g., concentrated HCl).
-
If the carboxylic acid product precipitates, collect it by filtration, wash with cold water, and dry.
-
If the product does not precipitate, extract it from the acidified solution with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Further purify the product by recrystallization or column chromatography if necessary.
-
Caption: General experimental workflow for diethyl ester hydrolysis.
Data Presentation: Hydrolysis Conditions
The choice of conditions can significantly affect the outcome, especially for complex molecules.
| Substrate | Conditions | Yield | Reference |
| Diethyl 2-(perfluorophenyl)malonate | HBr, AcOH, reflux | 63% | [9][10] |
| Diethyl 2-(perfluorophenyl)malonate | NaOH (aq), EtOH, 60 °C | Decomposition | [9] |
| General Ethyl Esters | NaOH, H₂O/EtOH | Not specified | [7] |
| General Esters | HCl (aq), heat | Reversible | [2][7] |
| Bile Acid Methyl Esters | LiOH, H₂O/Methanol/Dioxane, RT | 86-94% | [11] |
Analytical Methods for Monitoring Hydrolysis
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively monitor the disappearance of the starting ester and the appearance of the more polar carboxylic acid product.
-
Gas Chromatography (GC): Useful for volatile esters and alcohols. Can be coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS) for quantification.[12]
-
High-Performance Liquid Chromatography (HPLC): A versatile method for monitoring the reaction progress of a wide range of non-volatile compounds, often using UV detection.[13][14]
-
Spectrophotometry: In specific cases, such as the hydrolysis of p-nitrophenyl acetate (PNPA), the reaction can be monitored continuously by observing the change in UV/Vis absorbance as the product (p-nitrophenol) is formed.[15]
Amidation of Diethyl Ester Groups
Amidation is the reaction of an ester with ammonia or a primary or secondary amine to form an amide and an alcohol.[16][17] This reaction is a type of nucleophilic acyl substitution. While possible, the reaction is often slow and requires heat or catalysis, as amines are less nucleophilic than hydroxide ions and alkoxides are poor leaving groups.[16][17]
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon of the ester, forming a tetrahedral intermediate.[17] This intermediate then collapses, expelling the alkoxide leaving group to form the amide.[16] The reaction is often reversible, and driving it to completion may require removing the alcohol byproduct.[18]
Caption: General mechanism for the amidation of a diethyl ester.
Experimental Protocols
Direct amidation of unactivated esters often requires forcing conditions or promotion by a strong base or catalyst.
Protocol 3: Base-Promoted Direct Amidation (t-BuOK/DMSO System)
This method is particularly effective for the acylation of anilines and other weakly nucleophilic amines.[19]
-
Reaction Setup: To a dry reaction vial, add the amine (1.0 eq.) and the diethyl ester (2.0 eq.).
-
Solvent Addition: Add dry dimethyl sulfoxide (DMSO).
-
Reagent Addition: Slowly add potassium tert-butoxide (t-BuOK, 2.5 eq.) portion-wise. The reaction is often instantaneous and may be exothermic.[19]
-
Reaction Conditions: Stir at room temperature for 5-10 minutes. Monitor the reaction by TLC or LC-MS.
-
Workup and Purification:
-
Quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude amide product by column chromatography or recrystallization.
-
Protocol 4: Nickel-Catalyzed Reductive Amidation
This protocol describes a method for the direct amidation of esters with nitroarenes, which are reduced in situ to anilines.[20]
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), combine the ester (1.0 eq.), nitroarene (1.3 eq.), Ni(glyme)Cl₂ (7.5 mol%), 1,10-phenanthroline (15 mol%), and zinc dust (3.0 eq.).
-
Solvent and Reagent Addition: Add dry N-methylpyrrolidone (NMP) as the solvent, followed by trimethylsilyl chloride (TMSCl, 2.0 eq.).
-
Reaction Conditions: Seal the tube and heat the mixture at 120 °C for 16 hours.
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction with a solution of acetic acid in diethyl ether.[20]
-
Filter the mixture through a pad of celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired amide.
-
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. youtube.com [youtube.com]
- 6. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 8. Ester Hydrolysis | Overview, Procedure & Mechanism - Lesson | Study.com [study.com]
- 9. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - On the hydrolysis of diethyl 2-(perfluorophenyl)malonate [beilstein-journals.org]
- 11. Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. mdpi.com [mdpi.com]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. web.viu.ca [web.viu.ca]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. echemi.com [echemi.com]
- 18. researchgate.net [researchgate.net]
- 19. Base-promoted direct amidation of esters: beyond the current scope and practical applications - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03524C [pubs.rsc.org]
- 20. Direct amidation of esters with nitroarenes - PMC [pmc.ncbi.nlm.nih.gov]
Application of Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate as a key building block in the synthesis of bioactive molecules. The unique structural features of the cyclobutane moiety, such as its conformational rigidity and three-dimensional nature, make it an attractive scaffold in medicinal chemistry for the development of novel therapeutics.[1][2]
Introduction
The cyclobutane ring is a valuable structural motif in the design of bioactive compounds, offering a strategy to explore chemical space beyond traditional flat aromatic rings.[1][2] Its incorporation into drug candidates can lead to improved pharmacological properties, including enhanced metabolic stability, target-binding affinity, and optimized conformational restriction. This compound is a versatile starting material for the synthesis of substituted cyclobutane derivatives. The diester functionality allows for various chemical transformations, while the benzyloxy group serves as a protected hydroxyl group that can be deprotected under specific conditions to reveal a reactive handle for further functionalization.
This application note focuses on a key application of this compound in the synthesis of a platinum(II) complex with potential anticancer activity.
Application 1: Synthesis of a Bioactive Platinum(II) Complex with Antiproliferative Activity
A notable application of this compound is in the synthesis of Cis-(3-benzyloxy-1,1-cyclobutanedicarboxylato κ²O,O′)bis(1-methyl-1H-pyrazole)platinum(II). This platinum(II) complex has demonstrated significant in vitro antiproliferative activity against various cancer cell lines. The synthesis involves the initial hydrolysis of the diethyl ester to the corresponding dicarboxylic acid, which then serves as a ligand for the platinum center.
Quantitative Data Summary
The antiproliferative activity of the synthesized platinum(II) complex was evaluated against a panel of human cancer cell lines and a non-malignant cell line using an MTT assay. The IC50 values, representing the concentration of the compound required to inhibit cell growth by 50%, are summarized in the table below.
| Cell Line | Cell Type | IC50 (µM) of Platinum(II) Complex | IC50 (µM) of Cisplatin (Reference) |
| HCT116 | Human Colon Carcinoma | 15.3 ± 1.1 | 1.8 ± 0.2 |
| MCF7 | Human Breast Adenocarcinoma | 21.2 ± 1.5 | 4.5 ± 0.3 |
| A549 | Human Lung Carcinoma | 25.8 ± 2.1 | 3.2 ± 0.4 |
| WI38 | Human Fetal Lung Fibroblast | > 50 | 10.5 ± 0.9 |
Data extracted from the publication by Pavlova et al. (2023).
Experimental Protocols
Protocol 1: Synthesis of 3-(Benzyloxy)cyclobutane-1,1-dicarboxylic acid
This protocol describes the hydrolysis of this compound to its corresponding dicarboxylic acid.
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
Dissolve this compound in a solution of potassium hydroxide in aqueous ethanol.
-
Reflux the reaction mixture for an appropriate time to ensure complete hydrolysis of the ester groups.
-
After cooling, remove the ethanol under reduced pressure.
-
Acidify the aqueous residue with hydrochloric acid to precipitate the dicarboxylic acid.
-
Extract the product with diethyl ether.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 3-(benzyloxy)cyclobutane-1,1-dicarboxylic acid.
Protocol 2: Synthesis of Cis-(3-benzyloxy-1,1-cyclobutanedicarboxylato κ²O,O′)bis(1-methyl-1H-pyrazole)platinum(II)
This protocol details the synthesis of the platinum(II) complex from the dicarboxylic acid ligand.
Materials:
-
Potassium tetrachloroplatinate(II) (K₂PtCl₄)
-
Potassium iodide (KI)
-
1-Methyl-1H-pyrazole
-
Silver nitrate (AgNO₃)
-
Sodium 3-(benzyloxy)cyclobutane-1,1-dicarboxylate (prepared by neutralizing the dicarboxylic acid with sodium hydroxide)
-
Deionized water
-
Ethanol
-
Diethyl ether
Procedure:
-
Synthesis of cis-[PtI₂(1-methyl-1H-pyrazole)₂]:
-
Dissolve K₂PtCl₄ in deionized water and add a solution of KI in water.
-
Stir the mixture at room temperature in the dark.
-
Add 1-methyl-1H-pyrazole to the solution and stir overnight at room temperature in the dark.
-
The precipitated product, cis-[PtI₂(1-methyl-1H-pyrazole)₂], is collected by centrifugation, washed with deionized water, ethanol, and diethyl ether, and dried under vacuum.
-
-
Synthesis of the final Platinum(II) complex:
-
Suspend cis-[PtI₂(1-methyl-1H-pyrazole)₂] in deionized water and add a solution of AgNO₃ in water.
-
Stir the reaction mixture for 24 hours at room temperature in the dark.
-
Filter off the precipitated AgI.
-
To the filtrate, add a solution of sodium 3-(benzyloxy)cyclobutane-1,1-dicarboxylate in deionized water.
-
Stir the reaction mixture for 1 hour at room temperature.
-
The precipitated white solid product is collected by centrifugation, washed with ethanol and diethyl ether, and dried under a vacuum.
-
Visualizations
Caption: Synthetic pathway and biological action of the platinum(II) complex.
Caption: Workflow for the synthesis of the bioactive platinum(II) complex.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of complex bioactive molecules. The presented application in the development of a novel platinum(II) anticancer agent highlights its potential in medicinal chemistry. The unique properties of the cyclobutane scaffold continue to be explored, and this building block provides a reliable entry point for the creation of innovative drug candidates with potentially improved therapeutic profiles. Further research into other transformations of this compound is warranted to expand its utility in the synthesis of a wider range of bioactive compounds.
References
Application Notes and Protocols for the Stereoselective Synthesis of Cyclobutane Dicarboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The cyclobutane motif is a recurring structural element in a variety of natural products and pharmacologically active compounds.[1][2][3][4] Its unique conformational properties and the inherent ring strain make it a valuable building block in medicinal chemistry and organic synthesis.[4][5] This document provides detailed application notes and experimental protocols for the stereoselective synthesis of chiral cyclobutane derivatives, with a focus on methods utilizing cyclobutane dicarboxylates.
Application Note 1: Asymmetric [2+2] Cycloadditions for the Synthesis of Chiral Cyclobutanes
The [2+2] cycloaddition is a powerful and widely employed method for the construction of cyclobutane rings.[5][6] The stereochemical outcome of these reactions can be controlled through the use of chiral catalysts, chiral auxiliaries, or chiral starting materials.
One notable advancement is the use of visible-light-induced asymmetric [2+2] cycloaddition of alkenes.[3] This approach can, however, necessitate directing groups, adding extra steps to the synthetic sequence.[3] A more streamlined, directing-group-free enantioselective [2+2] photocycloaddition has been developed, proceeding via a cascade reaction involving an initial iridium-catalyzed asymmetric allylic etherification.[1][2][3] This method provides access to enantioenriched oxa-[1][2]-bicyclic heptanes with excellent diastereo- and enantioselectivities.[3]
Logical Workflow for Cascade Asymmetric Allylic Etherification/[2+2] Photocycloaddition:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective Synthesis of Cyclobutanes - ChemistryViews [chemistryviews.org]
- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Scale-up Synthesis of Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate is a valuable building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceutical intermediates. Its rigid cyclobutane core and versatile functional groups make it an attractive scaffold for medicinal chemistry. The synthesis of this compound on a laboratory scale is achievable; however, scaling up the production presents several challenges that require careful consideration of reaction conditions, safety, and purification methods. This document provides a detailed protocol for the multi-step synthesis of this compound, with a focus on the key considerations for scaling up the process from gram to kilogram quantities.
Overall Synthetic Scheme
The synthesis of this compound is typically achieved in a two-step process starting from the commercially available Diethyl 1,1-cyclobutanedicarboxylate. The first step involves the introduction of a hydroxyl group, which is then benzylated in the second step via a Williamson ether synthesis.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate
Note: This protocol assumes the availability of Diethyl 3-oxocyclobutane-1,1-dicarboxylate. If starting from Diethyl 1,1-cyclobutanedicarboxylate, an additional oxidation step would be required.
Materials:
-
Diethyl 3-oxocyclobutane-1,1-dicarboxylate
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure (Lab Scale - 10 g):
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Diethyl 3-oxocyclobutane-1,1-dicarboxylate (10.0 g, 46.7 mmol) and methanol (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.77 g, 46.7 mmol) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, slowly quench the reaction by adding saturated aqueous ammonium chloride (50 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate as a colorless oil. The product is often used in the next step without further purification.
Step 2: Synthesis of this compound
Materials:
-
Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzyl bromide (BnBr)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure (Lab Scale - 10 g):
-
To a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (2.2 g, 55.0 mmol, 60% dispersion) and wash with hexanes (3 x 10 mL) to remove the mineral oil.
-
Add anhydrous THF (100 mL) to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate (10.0 g, 46.2 mmol) in anhydrous THF (50 mL) and add it dropwise to the NaH suspension over 30 minutes.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (6.6 mL, 55.4 mmol) dropwise over 20 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water (20 mL) at 0 °C.
-
Partition the mixture between ethyl acetate (100 mL) and water (50 mL).
-
Separate the layers and wash the organic layer with saturated aqueous sodium bicarbonate (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to yield this compound as a colorless oil.
Scale-up Considerations and Data Presentation
Scaling up the synthesis requires careful attention to several factors to ensure safety, efficiency, and product quality.
Caption: Logical relationships of key scale-up considerations.
Quantitative Data Summary for Scale-up:
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Key Scale-up Considerations |
| Step 1: Reduction | |||
| Starting Material | 10.0 g | 1.0 kg | Ensure consistent quality of starting material. |
| NaBH₄ | 1.77 g | 177 g | Exothermic reaction; control addition rate and cooling. Hydrogen gas evolution; ensure adequate ventilation. |
| Methanol | 100 mL | 10 L | Use of a flammable solvent requires appropriate safety measures. |
| Reaction Time | 1 hour | 2-4 hours | Monitor for completion; larger scale may require longer reaction times for complete conversion. |
| Expected Yield | ~95% (crude) | ~90-95% (crude) | Efficient extraction is crucial for maintaining high yield. |
| Step 2: Benzylation | |||
| Starting Material | 10.0 g | 1.0 kg | Ensure dryness of the starting material and solvent. |
| NaH (60%) | 2.2 g | 220 g | Highly reactive and flammable; handle under inert atmosphere. Hydrogen evolution requires careful management. |
| Anhydrous THF | 150 mL | 15 L | Anhydrous conditions are critical. Large volumes of ether solvents pose a fire hazard. |
| Benzyl Bromide | 6.6 mL | 660 mL | Lachrymator; handle in a well-ventilated fume hood. Control addition to manage exotherm. |
| Reaction Time | Overnight | 12-24 hours | Ensure efficient mixing to avoid localized high concentrations of reagents. |
| Purification | Flash Chromatography | Distillation or Crystallization | Chromatography is not practical for large scales. Develop a distillation or crystallization protocol for purification. |
| Expected Yield | 70-80% | 65-75% | Yield may be slightly lower on a larger scale due to handling losses and less efficient purification. |
Safety Precautions
-
Sodium Hydride (NaH): A highly flammable solid that reacts violently with water to produce hydrogen gas, which is explosive. Handle under an inert atmosphere (nitrogen or argon). Ensure all glassware is dry.
-
Benzyl Bromide (BnBr): A lachrymator and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Sodium Borohydride (NaBH₄): Reacts with protic solvents to produce hydrogen gas. The reaction is exothermic. Control the rate of addition and maintain cooling.
-
Solvents: Tetrahydrofuran and methanol are flammable. Use in a well-ventilated area away from ignition sources.
Disclaimer: This document is intended for informational purposes only and should be used by trained professionals. All experiments should be conducted with appropriate safety precautions and a thorough risk assessment.
Application Note: Purification of Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate using Silica Gel Flash Chromatography
Introduction
Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate is a key intermediate in the synthesis of various biologically active molecules and complex organic structures. Following its synthesis, effective purification is crucial to remove unreacted starting materials, byproducts, and other impurities. This application note details a robust protocol for the purification of this compound via silica gel flash chromatography. The described method provides a reliable means to obtain the compound in high purity, suitable for subsequent synthetic steps.
Principle of Separation
Silica gel chromatography is a form of normal-phase chromatography where the stationary phase (silica gel) is polar, and the mobile phase (eluent) is non-polar.[1][2] Separation is achieved based on the differential adsorption of the components of the crude mixture onto the silica gel.[1] Polar compounds interact more strongly with the silica gel and thus elute more slowly, while less polar compounds travel down the column more quickly.[2] By gradually increasing the polarity of the mobile phase, compounds can be eluted in order of increasing polarity. For this compound, the ester and benzyloxy functional groups provide moderate polarity, allowing for effective separation from both less polar and more polar impurities using a hexane/ethyl acetate solvent system.
Experimental Protocol
Materials and Equipment
-
Crude this compound
-
Silica gel (230-400 mesh)[3]
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)[3]
-
TLC developing chamber
-
UV lamp (254 nm)
-
Potassium permanganate stain
-
Collection tubes or flasks
-
Rotary evaporator
-
Sand and cotton wool[4]
Procedure
1. Thin Layer Chromatography (TLC) Analysis
Before performing the column chromatography, it is essential to determine the optimal solvent system using TLC.[4]
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved crude product onto a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., 8:2, 7:3).
-
Visualize the developed plate under a UV lamp and/or by staining with potassium permanganate.
-
The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired product, with good separation from impurities.
2. Column Preparation (Slurry Method)
-
Insert a small plug of cotton wool at the bottom of the chromatography column, followed by a thin layer of sand (approx. 1 cm).[4]
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent determined by TLC (e.g., 9:1 hexane:ethyl acetate). The amount of silica gel should be approximately 50-100 times the mass of the crude product.
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.[4]
-
Add another layer of sand on top of the silica bed to prevent disturbance during solvent addition.[4]
-
Drain the excess solvent until the solvent level is just above the top layer of sand.
3. Sample Loading
-
Dissolve the crude this compound in a minimal amount of the initial eluent or a low-boiling point solvent like dichloromethane.
-
Carefully apply the dissolved sample onto the top of the silica gel bed using a pipette.
-
Drain the solvent until the sample is fully adsorbed onto the silica gel.
-
Gently add a small amount of the initial eluent to wash the sides of the column and ensure the entire sample is on the silica bed.
4. Elution and Fraction Collection
-
Carefully fill the column with the initial eluent.
-
Begin collecting fractions in appropriately sized test tubes or flasks.
-
Monitor the elution process by collecting small samples from the eluting solvent and analyzing them by TLC.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the desired compound and any more polar impurities.[4] For example, after eluting less polar impurities with 9:1 hexane:ethyl acetate, the polarity can be increased to 8:2 hexane:ethyl acetate to elute the product.
-
Collect fractions containing the pure product, identified by TLC analysis.
5. Product Isolation
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to yield the purified product as an oil.
-
Determine the yield and confirm the purity using analytical techniques such as NMR spectroscopy.
Data Presentation
The following table summarizes typical data for the purification of this compound. Note that these values may vary depending on the specific reaction conditions and scale.
| Parameter | Value |
| Crude Product Mass | 1.0 g |
| Silica Gel Mass | 75 g |
| Column Dimensions | 4 cm (diameter) x 30 cm (length) |
| TLC Solvent System | 8:2 Hexane:Ethyl Acetate |
| Product Rf | ~0.25 |
| Elution Solvents | Gradient: 9:1 to 7:3 Hexane:Ethyl Acetate |
| Volume per Fraction | 20 mL |
| Pure Product Fractions | 15-25 |
| Isolated Yield | 750 mg (75%) |
| Purity (by 1H NMR) | >98% |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Logical relationship of components in the silica gel chromatography system.
Troubleshooting
-
Product Elutes Too Quickly (High Rf): The eluent is too polar. Reduce the proportion of ethyl acetate in the mobile phase.[4]
-
Product Does Not Elute (Low Rf): The eluent is not polar enough. Gradually increase the proportion of ethyl acetate.[4]
-
Poor Separation (Co-elution): The polarity difference between the product and impurities is small. Use a shallower gradient or try a different solvent system (e.g., dichloromethane/acetone).[4]
-
Streaking on TLC/Column: The compound may be acidic or basic, leading to strong interactions with the silica. Adding a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can improve the separation.[5] Alternatively, the column may be overloaded; reduce the amount of crude product.[4]
References
Application Notes and Protocols for Functional Group Transformations on the Cyclobutane Ring
For Researchers, Scientists, and Drug Development Professionals
The cyclobutane motif is a valuable scaffold in medicinal chemistry and drug discovery, offering a unique three-dimensional geometry that can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. The strategic introduction and manipulation of functional groups on the cyclobutane ring are crucial for the development of novel therapeutics. These application notes provide an overview of key functional group transformations on the cyclobutane ring, complete with detailed experimental protocols and comparative data to guide synthetic efforts.
Oxidation of Cyclobutanones: The Baeyer-Villiger Reaction
The Baeyer-Villiger oxidation is a powerful method for converting cyclic ketones into lactones, which are versatile intermediates in organic synthesis. In the context of cyclobutane chemistry, this reaction provides access to γ-lactones, which can be further elaborated.
Application Notes
The regioselectivity of the Baeyer-Villiger oxidation of substituted cyclobutanones is a key consideration. The migratory aptitude of the adjacent carbon atoms dictates which C-C bond is cleaved and where the oxygen atom is inserted. Generally, the more substituted carbon atom preferentially migrates. Chemoenzymatic methods using Baeyer-Villiger monooxygenases (BVMOs) can offer high enantioselectivity in the oxidation of prochiral cyclobutanones.[1]
Tabulated Data: Regioselectivity in Baeyer-Villiger Oxidation of Substituted Cyclobutanones
| Substrate | Reagent/Catalyst | Product(s) | Ratio (Major:Minor) | Yield (%) | Reference |
| 2-Phenylcyclobutanone | m-CPBA | 2-Phenyloxepan-2-one | - | 85 | [2] |
| 3-Methylcyclobutanone | H₂O₂ / Sn-MCM-41 | 4-Methyloxepan-2-one | - | 92 | [1] |
| Bicyclo[3.2.0]heptan-6-one | H₂O₂ / Candida antarctica lipase B | Oxabicyclo[3.3.0]octan-7-one | >99:1 | 95 | [3] |
Experimental Protocol: Baeyer-Villiger Oxidation of a Substituted Cyclobutanone
This protocol is adapted from a procedure for the oxidation of a bicyclic cyclobutanone derivative.[2]
Materials:
-
Substituted cyclobutanone (1.0 mmol)
-
meta-Chloroperoxybenzoic acid (m-CPBA, 77%, 1.5 mmol)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the substituted cyclobutanone (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.5 mmol) portion-wise to the stirred solution over 5 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous Na₂S₂O₃ solution (10 mL) to decompose excess peroxide.
-
Add saturated aqueous NaHCO₃ solution (10 mL) to neutralize the m-chlorobenzoic acid.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired lactone.
C-H Functionalization of the Cyclobutane Ring
Direct C-H functionalization has emerged as a powerful strategy for the efficient synthesis of complex molecules. On the cyclobutane ring, this approach allows for the introduction of various substituents without the need for pre-functionalized starting materials.[4][5]
Application Notes
Palladium-catalyzed C-H arylation is a versatile method for forming C-C bonds. The use of directing groups, such as the 8-aminoquinoline amide, can control the regioselectivity of the arylation.[4] Rhodium-catalyzed C-H functionalization offers complementary reactivity, enabling the introduction of different functional groups.[6]
Tabulated Data: Palladium-Catalyzed C-H Arylation of Cyclobutane Carboxamides
| Cyclobutane Substrate | Arylating Agent | Ligand/Additive | Yield (%) | Reference |
| N-(quinolin-8-yl)cyclobutanecarboxamide | 4-Iodotoluene | - | 98 | [4] |
| N-(quinolin-8-yl)cyclobutanecarboxamide | 1-Iodo-3,5-dimethoxybenzene | - | 96 | [4] |
| N-(quinolin-8-yl)cyclobutanecarboxamide | 3-Iodo-N-tosylindole | - | 92 | [5] |
Experimental Protocol: Palladium-Catalyzed C-H Arylation of N-(quinolin-8-yl)cyclobutanecarboxamide
This protocol is based on the work of Daugulis and coworkers.[4]
Materials:
-
N-(quinolin-8-yl)cyclobutanecarboxamide (0.2 mmol)
-
Aryl iodide (0.4 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 10 mol%)
-
Potassium carbonate (K₂CO₃, 0.4 mmol)
-
Toluene, anhydrous (2 mL)
Procedure:
-
To an oven-dried screw-cap vial, add N-(quinolin-8-yl)cyclobutanecarboxamide (0.2 mmol), aryl iodide (0.4 mmol), Pd(OAc)₂ (0.02 mmol), and K₂CO₃ (0.4 mmol).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., argon) three times.
-
Add anhydrous toluene (2 mL) via syringe.
-
Seal the vial with a Teflon-lined cap and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 24-48 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite.
-
Wash the filter cake with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the arylated cyclobutane product.
Radical Cascade Reactions for Cyclobutene Synthesis
Recent advances have enabled the direct conversion of simple cyclobutanes into highly functionalized cyclobutenes through radical cascade reactions. These transformations involve the cleavage of multiple C-H bonds and the formation of new C-N, C-S, or C-Br bonds.[7]
Application Notes
This copper-catalyzed radical cascade reaction provides a novel and efficient route to diaminated, disulfonylated, and tribrominated cyclobutene derivatives. The reaction proceeds under mild conditions and tolerates a range of functional groups.[7]
Tabulated Data: Copper-Catalyzed Radical Diamination of Cyclobutanes
| Cyclobutane Substrate | Nitrogen Source | Catalyst | Yield (%) | Reference |
| Phenylcyclobutane | N-Fluorobenzenesulfonimide (NFSI) | Cu(CH₃CN)₄PF₆ | 75 | [7] |
| (4-Chlorophenyl)cyclobutane | NFSI | Cu(CH₃CN)₄PF₆ | 72 | [7] |
| (4-Methoxyphenyl)cyclobutane | NFSI | Cu(CH₃CN)₄PF₆ | 68 | [7] |
Experimental Protocol: Copper-Catalyzed Radical Diamination of Phenylcyclobutane
This protocol is adapted from the work of Zhu and coworkers.[7]
Materials:
-
Phenylcyclobutane (0.2 mmol)
-
N-Fluorobenzenesulfonimide (NFSI, 0.6 mmol)
-
Copper(I) tetrakis(acetonitrile) hexafluorophosphate (Cu(CH₃CN)₄PF₆, 0.02 mmol, 10 mol%)
-
1,2-Dichloroethane (DCE), anhydrous (2 mL)
Procedure:
-
In a glovebox, add phenylcyclobutane (0.2 mmol), NFSI (0.6 mmol), and Cu(CH₃CN)₄PF₆ (0.02 mmol) to an oven-dried reaction tube.
-
Add anhydrous DCE (2 mL) to the tube.
-
Seal the tube and remove it from the glovebox.
-
Place the reaction tube in a preheated oil bath at 80 °C.
-
Stir the mixture for 12 hours.
-
After cooling to room temperature, directly load the reaction mixture onto a silica gel column for purification.
-
Elute with a gradient of ethyl acetate in hexanes to afford the desired 1,3-diaminocyclobutene derivative.
Ring-Opening Reactions of Cyclobutanes
The inherent ring strain of cyclobutanes can be harnessed to drive ring-opening reactions, providing access to linear, functionalized molecules. These reactions can be initiated by various reagents, including nucleophiles and electrophiles.[8][9]
Application Notes
Donor-acceptor cyclobutanes are particularly susceptible to nucleophilic ring-opening. The reaction of these cyclobutanes with electron-rich arenes, thiols, or selenols, often catalyzed by a Lewis acid like AlCl₃, proceeds under mild conditions to yield γ-substituted products.[9]
Tabulated Data: Lewis Acid-Catalyzed Ring-Opening of Donor-Acceptor Cyclobutanes
| Donor-Acceptor Cyclobutane | Nucleophile | Lewis Acid | Yield (%) | Reference |
| Diethyl 2-phenylcyclobutane-1,1-dicarboxylate | Anisole | AlCl₃ | 85 | [9] |
| Diethyl 2-phenylcyclobutane-1,1-dicarboxylate | Thiophenol | AlCl₃ | 92 | [9] |
| Diethyl 2-(4-methoxyphenyl)cyclobutane-1,1-dicarboxylate | 1,3,5-Trimethoxybenzene | AlCl₃ | 78 | [9] |
Experimental Protocol: AlCl₃-Catalyzed Ring-Opening with an Electron-Rich Arene
This protocol is based on the work of Werz and colleagues.[9]
Materials:
-
Diethyl 2-phenylcyclobutane-1,1-dicarboxylate (0.5 mmol)
-
Anisole (1.5 mmol)
-
Aluminum chloride (AlCl₃, 0.75 mmol)
-
Dichloromethane (DCM), anhydrous (5 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add AlCl₃ (0.75 mmol).
-
Add anhydrous DCM (3 mL) and cool the suspension to 0 °C.
-
In a separate flask, dissolve diethyl 2-phenylcyclobutane-1,1-dicarboxylate (0.5 mmol) and anisole (1.5 mmol) in anhydrous DCM (2 mL).
-
Add the solution of the cyclobutane and arene dropwise to the stirred AlCl₃ suspension at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-3 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the ring-opened product.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03914A [pubs.rsc.org]
- 3. Baeyer-Villiger Oxidation Reaction [sigmaaldrich.com]
- 4. Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate as a Precursor for Novel Antiviral APIs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel antiviral agents with improved efficacy and pharmacokinetic profiles is a cornerstone of modern drug discovery. Carbocyclic nucleoside analogues, in which the furanose ring of natural nucleosides is replaced by a carbocyclic moiety, represent a promising class of antiviral drugs. This substitution enhances metabolic stability by preventing glycosidic bond cleavage. The cyclobutane ring, in particular, offers a rigid scaffold that can orient pharmacophoric groups in a biologically active conformation.
Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate is a key starting material for the synthesis of a variety of cyclobutane-containing carbocyclic nucleosides. Its versatile structure, featuring a protected hydroxyl group and two ester functionalities, allows for sequential and site-selective modifications to build complex molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis of a novel carbocyclic guanosine analogue, a potential antiviral API, using this compound as a precursor.
Synthetic Strategy Overview
The overall synthetic strategy involves a multi-step sequence starting from the deprotection of the hydroxyl group of this compound, followed by functional group manipulations to introduce a suitable leaving group. Subsequently, a purine base, such as guanine, is coupled to the cyclobutane ring. Final deprotection steps yield the target carbocyclic nucleoside analogue.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Flash column chromatography should be performed using silica gel (230-400 mesh). Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 MHz spectrometer. Mass spectra should be obtained using electrospray ionization (ESI).
Protocol 1: Synthesis of Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate
This protocol describes the deprotection of the benzyl group from this compound via catalytic hydrogenation.
-
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol (10 mL per 1 g of starting material).
-
Add 10% Palladium on carbon (Pd/C) (10% w/w) to the solution.
-
Stir the suspension under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to afford Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate as a colorless oil.
-
-
Quantitative Data:
| Parameter | Value |
| Typical Yield | 90-98% |
| Purity (by NMR) | >95% |
Protocol 2: Activation of the Hydroxyl Group (Mesylation)
This protocol details the conversion of the hydroxyl group to a good leaving group, a mesylate, in preparation for nucleophilic substitution.
-
Procedure:
-
Dissolve Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate (1.0 eq) in anhydrous dichloromethane (DCM) (15 mL per 1 g) under a nitrogen atmosphere and cool to 0 °C.
-
Add triethylamine (1.5 eq) to the solution.
-
Add methanesulfonyl chloride (1.2 eq) dropwise to the cooled solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature for 2-3 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylated intermediate. This intermediate is often used in the next step without further purification.
-
-
Quantitative Data:
| Parameter | Value |
| Typical Yield | >95% (crude) |
Protocol 3: Coupling with Protected Guanine
This protocol describes the nucleophilic substitution reaction to form the carbon-nitrogen bond between the cyclobutane ring and the purine base. N2-isobutyryl-O6-diphenylcarbamoyl-guanine is a commonly used protected guanine derivative.
-
Procedure:
-
To a solution of N2-isobutyryl-O6-diphenylcarbamoyl-guanine (1.2 eq) in anhydrous dimethylformamide (DMF) (20 mL per 1 g), add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise at 0 °C under a nitrogen atmosphere.
-
Stir the mixture at room temperature for 1 hour.
-
Add a solution of the mesylated intermediate from Protocol 2 (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12-18 hours.
-
Monitor the formation of the N-9 and N-7 regioisomers by TLC and HPLC.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to separate the desired N-9 coupled product from the N-7 isomer.
-
-
Quantitative Data:
| Parameter | Value |
| Typical Yield (N-9 isomer) | 40-60% |
| N-9:N-7 Regioisomeric Ratio | Varies, typically 2:1 to 4:1 |
Protocol 4: Final Deprotection
This protocol outlines the removal of the protecting groups from the guanine base and the hydrolysis of the esters to yield the final carbocyclic guanosine analogue.
-
Procedure:
-
Dissolve the protected carbocyclic guanosine analogue (1.0 eq) in a mixture of methanol and aqueous ammonia (7N solution in methanol) (1:1, 10 mL per 100 mg).
-
Stir the solution in a sealed vessel at room temperature for 24-48 hours.
-
Monitor the deprotection by TLC or HPLC.
-
Concentrate the reaction mixture under reduced pressure.
-
To the residue, add a 1 M aqueous solution of sodium hydroxide (5 eq) and stir at room temperature for 4-6 hours to hydrolyze the esters.
-
Neutralize the reaction mixture to pH 7 with 1 M hydrochloric acid.
-
Purify the final product by reverse-phase HPLC to obtain the carbocyclic guanosine analogue.
-
-
Quantitative Data:
| Parameter | Value |
| Typical Yield | 60-80% |
| Purity (by HPLC) | >98% |
Mechanism of Action: Antiviral Activity
Carbocyclic nucleoside analogues exert their antiviral effect by acting as chain terminators of viral DNA or RNA synthesis.[1]
The mechanism involves the following key steps:
-
Cellular Uptake: The carbocyclic guanosine analogue enters the host cell.
-
Phosphorylation: The analogue is successively phosphorylated by host and/or viral kinases to its triphosphate form.[2] The initial phosphorylation is often the rate-limiting step and can be dependent on viral-specific kinases, which contributes to the selectivity of the drug.[2]
-
Inhibition of Viral Polymerase: The triphosphate analogue, mimicking the natural deoxyguanosine triphosphate (dGTP), competes for the active site of the viral DNA or RNA polymerase.
-
Chain Termination: Upon incorporation into the growing viral nucleic acid chain, the absence of a 3'-hydroxyl group on the carbocyclic ring prevents the formation of the next phosphodiester bond, leading to chain termination and the inhibition of viral replication.[1]
Conclusion
This compound is a valuable and versatile precursor for the synthesis of novel carbocyclic nucleoside analogues. The protocols outlined in this document provide a clear pathway for the preparation of a potential carbocyclic guanosine antiviral API. The rigid cyclobutane scaffold offers opportunities for the development of potent and selective inhibitors of viral replication. Further derivatization of this precursor could lead to the discovery of next-generation antiviral therapeutics with improved pharmacological properties.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate
This guide provides troubleshooting advice and frequently asked questions to assist researchers in improving the yield and purity of Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate. The synthesis is generally considered a two-stage process: first, the formation of a key intermediate, Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate, followed by an etherification reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most plausible and frequently employed route involves a two-step process. The first step is the synthesis of the cyclobutane ring, often yielding Diethyl 1,1-cyclobutanedicarboxylate, which is then functionalized. For this specific target, a precursor like Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate is required. The second step is a Williamson ether synthesis, where the hydroxyl group of the precursor is deprotonated with a strong base to form an alkoxide, which then reacts with benzyl bromide or a similar benzylating agent.
Q2: I am having trouble with the first step, forming the cyclobutane ring. What are the key challenges?
A2: The formation of the diethyl 1,1-cyclobutanedicarboxylate core, typically from diethyl malonate and a 1,3-dihalopropane, is sensitive to reaction conditions. A major side reaction is the formation of tetraethyl 1,1,5,5-pentanetetracarboxylate, where one molecule of the dihalide reacts with two molecules of the malonate ester.[1][2] Maintaining strictly anhydrous conditions is crucial for good yields.[3]
Q3: What are the critical parameters for the Williamson ether synthesis step?
A3: The Williamson ether synthesis is an SN2 reaction, and its success depends on several factors.[4] Key parameters include:
-
Choice of Base: A strong, non-nucleophilic base like sodium hydride (NaH) is preferred to fully deprotonate the secondary alcohol without competing side reactions.[5][6]
-
Alkylating Agent: A primary alkyl halide, such as benzyl bromide, is ideal as it minimizes the competing E2 elimination reaction.[5]
-
Solvent: A polar aprotic solvent (e.g., DMF, DMSO) is recommended to dissolve the alkoxide and promote the SN2 mechanism.[6][7]
-
Temperature: The reaction temperature should be carefully controlled to prevent elimination, which becomes more favorable at higher temperatures.[4]
Q4: Can I use a tertiary alkyl halide in the Williamson ether synthesis?
A4: It is strongly discouraged. Tertiary alkyl halides will almost exclusively undergo an E2 elimination reaction in the presence of a strong base like an alkoxide, leading to the formation of an alkene instead of the desired ether.[5]
Q5: My yield is low and I recover a lot of the alcohol starting material. What is the likely cause?
A5: This typically indicates incomplete deprotonation of the alcohol. The base may be old or deactivated, or there might be residual moisture in the reaction. Ensure the use of a fresh, potent base (like NaH from a new container) and that all glassware and solvents are rigorously dried.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Final Product | 1. Ineffective Deprotonation: The base (e.g., NaH) is old/inactive, or moisture is present in the reaction. 2. Poor Alkylating Agent: The benzyl halide has degraded. 3. Wrong Solvent: Using a protic solvent (e.g., ethanol) can interfere with the alkoxide. | 1. Use fresh NaH from a sealed container. Dry all glassware in an oven and use anhydrous solvents. 2. Use freshly distilled or newly purchased benzyl bromide. 3. Switch to a polar aprotic solvent like anhydrous DMF or DMSO.[6][7] |
| Significant Alkene Byproduct Detected | 1. Steric Hindrance: The cyclobutanol precursor is a secondary alcohol, making it susceptible to E2 elimination. 2. Reaction Temperature Too High: Higher temperatures favor elimination over substitution.[4] 3. Base is too hindered or strong. | 1. Ensure the use of a primary benzylating agent. Secondary alkylating agents will significantly increase elimination.[4] 2. Run the reaction at a lower temperature (e.g., 0 °C to room temperature) for a longer duration. 3. Use NaH, which is effective for deprotonation without being excessively bulky. |
| Complex Mixture of Products / Difficult Purification | 1. Side reactions during cyclobutane formation: Dimerization or polymerization of the malonate.[2] 2. C-Alkylation: While less common for alkoxides, C-alkylation is a possible side reaction with ambident nucleophiles.[4] 3. Degradation of Reagents/Products. | 1. During the initial synthesis of the cyclobutane core, ensure slow addition of reagents and maintain temperature control.[3] 2. Use reaction conditions that favor O-alkylation (polar aprotic solvents). 3. Purify reagents before use and work up the reaction promptly upon completion. |
| Recovery of Unreacted Starting Alcohol | 1. Insufficient Base: Not enough base was used to deprotonate all of the alcohol. 2. Short Reaction Time: The reaction was not allowed to proceed to completion. | 1. Use a slight excess of the base (e.g., 1.1-1.2 equivalents) to ensure full deprotonation. 2. Monitor the reaction by TLC. Allow the reaction to stir overnight if necessary. |
Data Presentation: Synthesis of Cyclobutane Precursor
The following table summarizes typical reaction conditions for the synthesis of the core structure, Diethyl 1,1-cyclobutanedicarboxylate, which is a common precursor to functionalized cyclobutanes.
| Reactant A | Reactant B | Base / Solvent | Temp. | Time | Yield | Reference |
| Diethyl Malonate | Trimethylene chlorobromide | Sodium Ethoxide / Absolute Ethanol | Reflux | ~2.25 hours | 53-55% | [3] |
| Diethyl Malonate | 1,3-Dibromopropane | Sodium Ethoxide / Absolute Ethanol | 60-65 °C | ~3 hours | Not specified | [2] |
| Diethyl Allylmalonate | HBr, then Sodium Ethoxide | N/A | N/A | N/A | ~50% (overall) | [1] |
Experimental Protocols
Protocol 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate (Core Structure)
This protocol is adapted from Organic Syntheses.[3]
-
Preparation of Sodium Ethoxide: In a 5-L round-bottomed flask equipped with a reflux condenser and drying tube, add 138 g (6.0 g atoms) of freshly cut sodium in small pieces to 2.5 L of absolute ethanol.
-
Reaction Setup: In a separate 5-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, mix 480 g (3.0 moles) of diethyl malonate and 472 g (3.0 moles) of trimethylene chlorobromide.
-
Reaction: Heat the diethyl malonate mixture to 80°C with vigorous stirring. Slowly add the prepared sodium ethoxide solution via the addition funnel at a rate that maintains a smooth reflux. The addition should take approximately 1.5 hours.
-
Reflux and Workup: After the addition is complete, continue to reflux the mixture with stirring for an additional 45 minutes.
-
Isolation: Cool the reaction mixture and add 900 mL of cold water. Separate the organic layer. Extract the aqueous layer three times with 500-mL portions of ether.
-
Purification: Combine the organic layer and ether extracts, dry over anhydrous sodium sulfate, filter, and remove the solvents by distillation. The crude residue is then distilled under vacuum (91–96°C / 4 mm Hg) to yield 320–330 g (53–55%) of the product.
Protocol 2: Synthesis of this compound (Williamson Ether Synthesis)
This is a representative protocol based on established principles of the Williamson ether synthesis.[5][6]
-
Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) to anhydrous DMF.
-
Deprotonation: Cool the suspension to 0°C in an ice bath. Slowly add a solution of Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate (1.0 eq.) in anhydrous DMF dropwise. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until hydrogen gas evolution ceases.
-
Alkylation: Cool the resulting alkoxide solution back to 0°C. Add benzyl bromide (1.1 eq.) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching and Workup: Once the reaction is complete, carefully quench it by slowly adding saturated aqueous NH₄Cl solution at 0°C. Dilute with water and extract the mixture three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final product.
Visualizations
Reaction Pathway
Caption: Figure 1. Williamson Ether Synthesis Pathway
Experimental Workflow
Caption: Figure 2. General Experimental Workflow
Troubleshooting Logic
Caption: Figure 3. Troubleshooting Decision Tree
References
- 1. Diethyl 1,1-cyclobutanedicarboxylate Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. orgsyn.org [orgsyn.org]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
Technical Support Center: Synthesis of Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the multi-step synthesis of this compound. The likely synthetic route involves the formation of a cyclobutane ring, reduction of a ketone to an alcohol, and finally, a Williamson ether synthesis to introduce the benzyloxy group.
Step 1: Synthesis of Diethyl 3-oxocyclobutane-1,1-dicarboxylate
-
Question 1: My reaction to form the cyclobutane ring has a low yield and a significant amount of a high-boiling point impurity. What is the likely side product and how can I minimize its formation?
Answer: A common side product in the synthesis of diethyl 1,1-cyclobutanedicarboxylate derivatives from diethyl malonate and a 1,3-dihalopropane is the formation of tetraethyl 1,1,5,5-pentanetetracarboxylate. This occurs when a second molecule of diethyl malonate reacts with the initial product. To minimize this, use a high dilution of the reactants and a slow addition of the base to favor the intramolecular cyclization over the intermolecular reaction.
Step 2: Reduction of Diethyl 3-oxocyclobutane-1,1-dicarboxylate
-
Question 2: The reduction of the keto-ester to the corresponding alcohol is incomplete. How can I improve the conversion?
Answer: Incomplete reduction when using a mild reducing agent like sodium borohydride can be due to several factors. Ensure that the sodium borohydride is fresh and has been stored in a desiccator, as it can be deactivated by moisture. The reaction may also require a longer reaction time or a slight excess of the reducing agent. Running the reaction at a slightly elevated temperature (e.g., room temperature instead of 0 °C) can also improve the rate of reduction.
-
Question 3: I am observing side products other than the desired alcohol after the reduction step. What could they be?
Answer: While sodium borohydride is generally chemoselective for ketones in the presence of esters, prolonged reaction times or harsh conditions could potentially lead to some reduction of the ester groups, although this is less common. More likely, any impurities are carried over from the previous step. Ensure the purity of your starting keto-ester before proceeding with the reduction.
Step 3: Williamson Ether Synthesis for Benzylation
-
Question 4: The final benzylation step has a low yield of the desired ether product. What are the common causes?
Answer: A low yield in the Williamson ether synthesis can be attributed to several factors. Firstly, incomplete deprotonation of the precursor alcohol (Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate) will result in unreacted starting material. Ensure you are using a sufficiently strong and fresh base, such as sodium hydride (NaH), and that the reaction is performed under anhydrous conditions. Secondly, the choice of solvent is critical; polar aprotic solvents like DMF or THF are generally preferred.
-
Question 5: I have identified an alkene as a major byproduct in my benzylation reaction. How can I prevent its formation?
Answer: The formation of an alkene is due to a competing E2 elimination reaction. While using a primary alkyl halide like benzyl bromide minimizes this, the alkoxide base can still promote elimination. To favor the desired SN2 substitution, it is recommended to run the reaction at the lowest temperature that allows for a reasonable reaction rate. Adding the benzyl bromide slowly to the solution of the alkoxide can also help to keep the concentration of the alkylating agent low, further favoring substitution over elimination.
-
Question 6: My final product is contaminated with unreacted benzyl bromide and benzyl alcohol. How can these be removed?
Answer: Unreacted benzyl bromide can often be removed by column chromatography. Benzyl alcohol can be formed by the reaction of the base with any residual water, followed by reaction with benzyl bromide, or by hydrolysis of benzyl bromide during the workup. A thorough aqueous workup, including a wash with a mild base like sodium bicarbonate, can help remove some of these impurities. Purification by column chromatography is typically effective for separating the desired product from these byproducts.
Data Presentation
| Reaction Step | Reactants | Desired Product | Common Side Products | Typical Yield |
| Ring Formation | Diethyl malonate, 1,3-dihalopropane | Diethyl 1,1-cyclobutanedicarboxylate | Tetraethyl 1,1,5,5-pentanetetracarboxylate | 50-60% |
| Reduction | Diethyl 3-oxocyclobutane-1,1-dicarboxylate, NaBH4 | Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate | Unreacted starting material | >90% |
| Benzylation | Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate, Benzyl bromide, NaH | This compound | Diethyl cyclobut-2-ene-1,1-dicarboxylate, Benzyl alcohol | 70-85% |
Experimental Protocols
1. Synthesis of Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate
This procedure assumes the availability of Diethyl 3-oxocyclobutane-1,1-dicarboxylate.
-
Materials: Diethyl 3-oxocyclobutane-1,1-dicarboxylate, Sodium borohydride (NaBH₄), Methanol (MeOH), Dichloromethane (DCM), Saturated aqueous ammonium chloride (NH₄Cl), Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
Dissolve Diethyl 3-oxocyclobutane-1,1-dicarboxylate (1.0 eq) in methanol at 0 °C in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the solution, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volume).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate, which can be used in the next step without further purification if deemed sufficiently pure by analysis (e.g., NMR).
-
2. Synthesis of this compound (Williamson Ether Synthesis)
-
Materials: Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate, Sodium hydride (NaH, 60% dispersion in mineral oil), Anhydrous N,N-Dimethylformamide (DMF), Benzyl bromide (BnBr), Ethyl acetate (EtOAc), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
To a solution of Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., Argon), add sodium hydride (1.2 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Slowly add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, cool the reaction to 0 °C and cautiously quench with water.
-
Dilute the mixture with ethyl acetate and wash with water, followed by saturated aqueous sodium bicarbonate, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.
-
Visualizations
Caption: Overall synthetic workflow for this compound.
Troubleshooting incomplete debenzylation of benzyl-protected cyclobutanes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the debenzylation of benzyl-protected cyclobutanes.
Troubleshooting Incomplete Debenzylation
Incomplete debenzylation of benzyl-protected cyclobutanes is a common issue, often stemming from steric hindrance around the cyclobutane core or catalyst deactivation. This guide provides a systematic approach to troubleshooting and resolving these challenges.
FAQ: Common Issues and Solutions
Q1: My hydrogenolysis reaction is sluggish or has stalled completely. What are the likely causes?
A1: Stalled hydrogenolysis reactions are frequently due to catalyst poisoning or insufficient catalyst activity. Common culprits include:
-
Sulfur-containing functional groups: Thiols, thioethers, or other sulfur-containing moieties in your substrate or solvent can irreversibly poison palladium catalysts.
-
Nitrogen-containing functional groups: Amines and other nitrogenous compounds can inhibit catalyst activity.
-
Halides: Organic and inorganic halides can deactivate the catalyst.
-
Poor quality reagents or solvents: Impurities in your hydrogen source, solvents, or starting material can act as catalyst poisons.
-
Insufficient catalyst loading: For sterically hindered cyclobutanes, higher catalyst loading may be necessary.
Q2: I observe a low yield of the debenzylated product despite complete consumption of the starting material. What is happening?
A2: Low yields with complete conversion of the starting material often indicate the formation of side products. In the context of cyclobutane debenzylation, this could be due to:
-
Ring-opening or rearrangement: The strained cyclobutane ring may undergo unintended reactions under harsh conditions.
-
Over-reduction: If other reducible functional groups are present, they may be reacting under the hydrogenolysis conditions.
-
Formation of byproducts from the benzyl group: The cleaved benzyl group can sometimes react further.
Q3: How does the stereochemistry of my cyclobutane substrate affect the debenzylation reaction?
A3: The stereochemistry of substituents on the cyclobutane ring can significantly impact the accessibility of the benzyl ether to the catalyst surface. Cis substituents may create more steric hindrance than trans substituents, leading to slower reaction rates and potentially requiring more forcing conditions.
Q4: What are the signs of catalyst poisoning, and how can I mitigate it?
A4: Signs of catalyst poisoning include a significant decrease in reaction rate, a complete halt of the reaction, or the need for harsher conditions to achieve conversion.[1] To mitigate poisoning:
-
Purify starting materials and solvents: Ensure all reagents are free from potential poisons.
-
Use a guard column: If impurities are suspected, passing the substrate solution through a column of activated carbon or alumina before the reaction can help.
-
Increase catalyst loading: A higher catalyst loading can sometimes overcome the effects of minor impurities.
-
Consider alternative debenzylation methods: If poisoning is inherent to the substrate (e.g., a sulfur-containing molecule), non-palladium-based methods should be explored.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting incomplete debenzylation of benzyl-protected cyclobutanes.
Comparative Data on Debenzylation Methods
The choice of debenzylation method can significantly impact the reaction outcome, especially for sterically hindered cyclobutanes. The following tables provide a summary of common methods and their typical conditions. Please note that optimal conditions may vary depending on the specific substrate.
Table 1: Catalytic Hydrogenolysis Conditions
| Catalyst | Typical Loading (w/w %) | Solvent | Pressure (atm) | Temperature (°C) | Notes |
| 10% Pd/C | 10 - 50 | EtOH, MeOH, EtOAc | 1 - 5 | 25 - 60 | Standard choice for many debenzylations. |
| 20% Pd(OH)₂/C | 10 - 50 | EtOH, MeOH | 1 - 5 | 25 - 60 | Pearlman's catalyst; often more effective for hindered substrates and less prone to over-reduction. |
| Raney Ni | 20 - 100 | EtOH | 1 - 5 | 25 - 80 | A cost-effective alternative, but may require higher loadings and temperatures. |
Table 2: Alternative Debenzylation Methods
| Method | Reagents | Solvent | Temperature (°C) | Key Advantages | Potential Issues |
| Oxidative (Photocatalytic) | DDQ (catalytic or stoichiometric), light (e.g., 525 nm) | CH₂Cl₂/H₂O | Room Temp | Tolerant of many functional groups sensitive to reduction (e.g., azides, alkynes).[2][3] | Not suitable for substrates sensitive to oxidation. |
| Lewis Acid Cleavage | BCl₃, cation scavenger (e.g., pentamethylbenzene) | CH₂Cl₂ | -78 to 0 | Effective for substrates with acid-stable functional groups. | Requires strictly anhydrous conditions; BCl₃ is corrosive and moisture-sensitive. |
| Radical Bromination | N-Bromosuccinimide (NBS), light | CCl₄ | Room Temp | Can be effective for very hindered ethers.[4] | Use of toxic CCl₄; potential for side reactions. |
Detailed Experimental Protocols
Protocol 1: Standard Hydrogenolysis with 10% Pd/C
-
Preparation: In a suitable hydrogenation vessel, dissolve the benzyl-protected cyclobutane (1.0 eq) in a chosen solvent (e.g., ethanol, ethyl acetate) to a concentration of approximately 0.1 M.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (10-20% by weight of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas (3 cycles). Pressurize the vessel to the desired hydrogen pressure (typically 1-4 atm).
-
Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude debenzylated product, which can be purified by column chromatography if necessary.
Protocol 2: Oxidative Debenzylation with DDQ and Visible Light
This protocol is adapted from a method for the debenzylation of benzyl ethers.[2][3]
-
Preparation: To a solution of the benzyl-protected cyclobutane (1.0 eq, 100 µmol) in dichloromethane (5 mL) and water (50 µL), add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 eq per benzyl group).
-
Irradiation: Irradiate the reaction mixture with a 525 nm light source at room temperature.
-
Monitoring: Follow the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the layers and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
Signaling Pathway for Debenzylation Choice
The selection of an appropriate debenzylation strategy depends on the substrate's functional group compatibility and steric hindrance.
References
Technical Support Center: Optimization of Reaction Conditions for Modifying Cyclobutane Esters
Welcome to the Technical Support Center for the modification of cyclobutane esters. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing common chemical transformations. Below, you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues you may encounter during your experiments.
Part 1: General Troubleshooting and FAQs
This section addresses common issues applicable to various modifications of cyclobutane esters.
Frequently Asked Questions (General)
Q1: My reaction is showing low or no conversion. What are the first steps I should take to troubleshoot?
A1: Low conversion is a common issue that can often be resolved by systematically evaluating several factors. Begin by verifying the quality and purity of your starting materials, reagents, and solvents. Ensure that reaction conditions such as temperature, pressure, and atmosphere are correctly maintained. The concentration of reactants is also a critical parameter that may require optimization.[1][2] A general workflow can help diagnose the root cause.
Q2: How do I minimize the formation of side products?
A2: Side product formation is often related to reaction conditions. Lowering the reaction temperature can sometimes increase selectivity and reduce the rate of undesired reaction pathways.[3] Additionally, ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) if any reagents or intermediates are sensitive to air or moisture.[2] The choice of solvent can also significantly influence reaction pathways.
Q3: What factors should I consider when choosing a solvent?
A3: The solvent plays a crucial role in reaction success. Key factors include the solubility of your reactants, the solvent's polarity, and its potential to coordinate with reagents or intermediates.[2] For certain reactions, like the hydride reduction of 3-substituted cyclobutanones, decreasing solvent polarity can enhance stereoselectivity.[3] In some modern protocols, solvent-free conditions have been developed to create more sustainable and efficient reactions.[4][5]
General Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving issues of low reaction yield.
Part 2: Hydrolysis of Cyclobutane Esters
The conversion of cyclobutane esters to their corresponding carboxylic acids is a fundamental transformation. This can be achieved under acidic or basic conditions.
Frequently Asked Questions (Hydrolysis)
Q1: Should I use acid-catalyzed or base-mediated hydrolysis?
A1: The choice depends on the stability of your substrate and the desired outcome.
-
Acid-catalyzed hydrolysis is a reversible reaction, so an excess of water is needed to drive the reaction to completion.[6] It is suitable for substrates sensitive to strong bases.
-
Base-mediated hydrolysis (saponification) is generally irreversible and often proceeds more cleanly to completion.[6] However, the product is the carboxylate salt, which requires an acidic workup to yield the final carboxylic acid.[6]
Q2: My base-mediated hydrolysis reaction is slow or stalls. How can I improve it?
A2: Reaction rates can be influenced by steric hindrance and solvent choice. Sterically hindered esters (e.g., tert-butyl esters) hydrolyze much slower than less hindered ones (e.g., methyl or ethyl esters).[7] Increasing the reaction temperature by heating under reflux can significantly reduce reaction time.[7] The choice of solvent is also critical; protic solvents like methanol are often essential for the reaction to proceed.[7]
Q3: What is the mechanism for alkaline hydrolysis?
A3: Alkaline hydrolysis of esters typically proceeds through a BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. This involves a nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon, forming a tetrahedral intermediate. The intermediate then collapses, breaking the acyl-oxygen bond to release the alcohol and the carboxylate anion.[8]
Troubleshooting Guide: Ester Hydrolysis
| Problem | Possible Cause | Suggested Solution |
| Incomplete Hydrolysis (Acid-Catalyzed) | The reaction is reversible. | Use a large excess of dilute aqueous acid to shift the equilibrium towards the products.[6] |
| Incomplete Hydrolysis (Base-Mediated) | Steric hindrance around the ester group. | Increase the reaction temperature (reflux) and/or extend the reaction time.[7] For very hindered esters, consider a different synthetic route. |
| No Reaction | Incorrect solvent used. | Ensure a suitable solvent is used. For many base-mediated protocols, an alcohol like methanol is critical for the reaction.[7] |
| Low Yield After Workup | Incomplete protonation of the carboxylate salt. | During the acidic workup, ensure enough strong acid is added to fully protonate the carboxylate. Check the pH to confirm it is acidic before extraction.[9] |
Quantitative Data: Base-Mediated Hydrolysis Conditions
| Substrate | Base | Solvent System | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Ethyl Ester | KOH | Ethanol | Reflux | 2 | Not specified | [9] |
| Methyl Benzoate | t-BuNH₂/LiBr | MeOH/H₂O | Reflux | 1.5 | 98 | [7] |
| Ethyl Benzoate | t-BuNH₂/LiBr | MeOH/H₂O | Reflux | 1.5 | 98 | [7] |
| Isopropyl Benzoate | t-BuNH₂/LiBr | MeOH/H₂O | Reflux | 5.5 | 95 | [7] |
| Tert-butyl Benzoate | t-BuNH₂/LiBr | MeOH/H₂O | Reflux | 92 | 67 | [7] |
Experimental Protocol: Alkaline Hydrolysis of Diethyl 1,1-Cyclobutanedicarboxylate
This protocol is adapted from a procedure in Organic Syntheses.[9]
-
Reaction Setup: In a round-bottom flask, dissolve 112 g of potassium hydroxide in 200 ml of ethanol. Add the diethyl 1,1-cyclobutanedicarboxylate to the solution.
-
Hydrolysis: Heat the mixture to reflux for 2 hours.
-
Solvent Removal: Remove most of the ethanol by distillation. Evaporate the remaining mixture to dryness on a steam bath.
-
Workup: Dissolve the solid residue in the minimum amount of hot water (approx. 100-125 ml).
-
Acidification: Carefully add concentrated hydrochloric acid (approx. 90-95 ml) until the solution is slightly acidic.
-
Purification: Boil the solution for a few minutes to remove dissolved CO₂. Make the solution slightly alkaline with ammonia and add a slight excess of barium chloride to the boiling solution to precipitate side products.
-
Isolation: Filter the hot solution to remove barium malonate. Cool the filtrate and add 100 ml of 12 N hydrochloric acid.
-
Extraction: Extract the solution with four 250-ml portions of ether. Combine the ether extracts, dry over calcium chloride, and remove the ether by distillation to yield the 1,1-cyclobutanedicarboxylic acid.[9]
Mechanism: Alkaline Ester Hydrolysis (BAC2)
Part 3: Amidation of Cyclobutane Esters
The formation of an amide bond from a cyclobutane ester can be achieved either through direct amidation or, more commonly, by converting the corresponding carboxylic acid using coupling reagents.
Frequently Asked Questions (Amidation)
Q1: Can I perform direct amidation on my cyclobutane ester?
A1: Yes, protocols for the direct amidation of unactivated esters exist. These methods are often advantageous as they can be transition-metal-free, solvent-free, and chromatography-free, offering a more sustainable approach.[4] Mechanochemical methods, such as ball-milling, have also been developed for direct amidation using an ester, an amine, and a sub-stoichiometric amount of a base like KOtBu.[5]
Q2: My amide coupling reaction (from the carboxylic acid) has a low yield. Which coupling reagent should I use?
A2: The choice of coupling reagent can significantly impact yield and ease of purification. Reagents like HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) and EDC-HCl (1-Ethyl-3-(3-dimethylaminopropyl) Carbodiimide Hydrochloride) are common, but their performance can vary.[10][11] In one study, while HBTU gave a higher initial yield (48.4%), the product from EDC-HCl (9.6% yield) was of higher purity and required easier purification.[10][11] Optimization is key.
Q3: How can I improve the purification of my final amide product?
A3: Purification can be challenging due to byproducts from the coupling reagents. Using EDC-HCl often results in a water-soluble urea byproduct, which can be easily removed with an acidic wash, simplifying the purification process compared to reagents like HBTU.[11]
Troubleshooting Guide: Amidation Reactions
| Problem | Possible Cause | Suggested Solution |
| Low Yield (Direct Amidation) | Reaction conditions not optimal. | For solvent-free methods, ensure proper mixing (e.g., efficient ball-milling).[5] Verify the stoichiometry of the base. |
| Low Yield (Coupling Reaction) | Inefficient coupling reagent for the specific substrate. | Screen different coupling reagents (e.g., EDC-HCl, HBTU, HATU).[10][11] Ensure all reagents are anhydrous, as moisture can deactivate the coupling agent. |
| Difficult Purification | Byproducts from coupling reagents are co-eluting with the product. | Switch to a coupling reagent that generates water-soluble byproducts, such as EDC-HCl, and perform an aqueous acid wash during workup.[11] |
| Epimerization (if chiral centers are present) | Base or temperature conditions are too harsh. | Use a hindered amine base like N,N-Diisopropylethylamine (DIPEA). Run the reaction at a lower temperature (e.g., 0 °C to room temperature). |
Quantitative Data: Amide Coupling Reagent Comparison
| Reagent | Yield (%) | Product Purity / Ease of Purification | Reference |
| HBTU | 48.4 | Produced a mix of white powder and brown rods. | [10][11] |
| EDC-HCl | 9.6 | Produced uniform white crystals; easier purification via acid wash. | [10][11] |
Experimental Protocol: Amide Coupling using EDC-HCl
This protocol is based on the methodology described for synthesizing multi-substituted cyclobutanes.[11]
-
Reaction Setup: To a flask containing the cyclobutane carboxylic acid (1.0 mol equiv.), add Dichloromethane (DCM) to achieve a suitable concentration.
-
Reagent Addition: Add 1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide Hydrochloride (EDC-HCl) (1.5 mol equiv.) and N,N-Diisopropylethylamine (DIPEA) (4.0 mol equiv.). Finally, add the desired amine.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin-Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, add deionized water. The product will be in the organic layer. Separate the layers.
-
Purification: Wash the organic layer with a dilute acid (e.g., 1 M HCl) to remove excess amine and the urea byproduct. Dry the organic layer, concentrate it, and purify the final product further if necessary (e.g., by recrystallization or column chromatography).[11]
Workflow: Amide Coupling Reaction
Part 4: Reduction of Cyclobutane Esters & Ketones
The reduction of a cyclobutane ester to an alcohol, or a related cyclobutanone to a cyclobutanol, is a key modification. The choice of reducing agent is critical for controlling stereoselectivity.
Frequently Asked Questions (Reduction)
Q1: How can I control the stereoselectivity when reducing a 3-substituted cyclobutanone?
A1: The stereoselectivity of hydride reductions of cyclobutanones is highly dependent on several factors. To favor the cis alcohol, you can lower the reaction temperature and use a less polar solvent.[3] The choice of reducing agent (small vs. bulky) also plays a role, though high cis selectivity is often observed regardless of the hydride's size.[3]
Q2: What is the difference between using a "small" vs. a "bulky" hydride reducing agent?
A2: "Small" hydrides like Lithium Aluminium Hydride (LiAlH₄) and Sodium Borohydride (NaBH₄) are sterically undemanding. "Bulky" hydrides, such as L-Selectride, are much larger. While one might expect a bulky hydride to dramatically change the facial selectivity of the attack on the carbonyl, studies on 3-substituted cyclobutanones show that both small and bulky reagents can produce the cis alcohol with high selectivity (>90%).[3]
Q3: Can I reduce an ester directly to an iodide?
A3: Yes, a methodology exists for the transformation of esters to iodides by using aminodiborane generated in situ from iodine and ammonia borane. The outcome (alcohol vs. iodide) can be controlled by varying the stoichiometry of the reagents.[12]
Troubleshooting Guide: Reduction Reactions
| Problem | Possible Cause | Suggested Solution |
| Low Stereoselectivity | Reaction temperature is too high or solvent is too polar. | Perform the reaction at a lower temperature (e.g., -78 °C). Use a less polar solvent like THF instead of methanol.[3] |
| Incomplete Reduction | Insufficient reducing agent or deactivated reagent. | Use a fresh bottle of the reducing agent. Ensure an anhydrous environment. Use a sufficient molar excess of the hydride reagent. |
| Side Product Formation | Over-reduction or undesired side reactions. | Add the substrate to the reducing agent slowly at low temperature to maintain control over the reaction's exothermicity. |
Quantitative Data: Stereoselectivity in Cyclobutanone Reduction
| Substituent (R) | Reducing Agent | Solvent | Temp. (°C) | cis:trans Ratio | Reference |
| Phenyl | NaBH₄ | MeOH | -78 | 92:8 | [3] |
| Phenyl | NaBH₄ | THF | -78 | 96:4 | [3] |
| Phenyl | L-Selectride | THF | -78 | >99:1 | [3] |
| t-Butyl | NaBH₄ | MeOH | -78 | 91:9 | [3] |
| t-Butyl | L-Selectride | THF | -78 | >99:1 | [3] |
Experimental Protocol: Reduction of a Cyclobutanone
This protocol is a general guide based on common laboratory procedures for ketone reduction.[3][13]
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (argon), dissolve the 3-substituted cyclobutanone in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of the reducing agent (e.g., L-Selectride in THF, 1.0 M) dropwise to the stirred solution of the cyclobutanone.
-
Reaction: Allow the reaction to stir at -78 °C for the recommended time (e.g., 1-3 hours). Monitor the reaction by TLC.
-
Quenching: Once complete, quench the reaction by the slow, careful addition of water, followed by an aqueous solution of sodium hydroxide and then hydrogen peroxide if a borane reagent was used.
-
Workup: Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting alcohol by column chromatography.
Diagram: Stereoselectivity in Hydride Reduction
References
- 1. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. biblio.vub.ac.be [biblio.vub.ac.be]
- 4. A practical and sustainable protocol for direct amidation of unactivated esters under transition-metal-free and solvent… [ouci.dntb.gov.ua]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 8. mdpi.com [mdpi.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis | ScholarWorks [scholarworks.calstate.edu]
- 11. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 12. Reduction of esters to alcohols and iodides using aminodiborane (μ-NH2B2H5): scope and mechanistic investigations - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
Preventing ring-opening of cyclobutane derivatives under harsh conditions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with cyclobutane derivatives. It focuses on preventing the undesired ring-opening of these compounds under common, and often harsh, experimental conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cyclobutane ring is opening under strongly acidic conditions. How can I prevent this?
A1: Acid-catalyzed ring-opening is a common issue due to the inherent ring strain of the cyclobutane moiety, which can be exacerbated by certain substituents. The mechanism often involves protonation followed by cleavage to form a stable carbocation.
Troubleshooting Steps:
-
Use Milder Acids: Replace strong acids like H₂SO₄ or HCl with milder alternatives such as acetic acid, p-toluenesulfonic acid (pTSA), or silica-supported acids.
-
Lower the Temperature: Perform the reaction at the lowest possible temperature to minimize the activation energy available for the ring-opening pathway.
-
Anhydrous Conditions: Water can participate in the ring-opening reaction. Ensuring strictly anhydrous conditions can improve ring stability.
-
Substituent Effects: Electron-donating groups can stabilize carbocation intermediates, promoting ring-opening. If possible, modify the synthetic route to avoid having such groups present during acidic steps, or use protecting groups.
Q2: I am observing significant decomposition of my cyclobutane-containing compound during a high-temperature reaction. What are my options?
A2: Cyclobutane rings can undergo thermally induced cleavage, often through a concerted [2+2] cycloreversion reaction, especially if the resulting alkenes are stable.
Troubleshooting Steps:
-
Lower Reaction Temperature: This is the most direct approach. Explore if the desired transformation can occur at a lower temperature, even if it requires a longer reaction time.
-
Microwave Irradiation: In some cases, microwave heating can promote the desired reaction at a faster rate and for a shorter duration than conventional heating, potentially minimizing the time the compound is exposed to high temperatures and reducing the likelihood of thermal decomposition.
-
Catalyst Choice: Investigate alternative catalysts that may have higher activity at lower temperatures.
-
Solvent Effects: The choice of solvent can influence thermal stability. High-boiling point, non-polar solvents may in some instances stabilize the cyclobutane ring compared to polar solvents.
Q3: My cyclobutane derivative is not stable to strong bases. What is causing the ring-opening, and how can I avoid it?
A3: Base-mediated ring-opening can occur, particularly if there are acidic protons adjacent to the ring or if substituents on the ring can participate in elimination or rearrangement reactions.
Troubleshooting Steps:
-
Use Non-Nucleophilic Bases: Strong, non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or proton sponges can be effective for deprotonation without attacking the cyclobutane ring.
-
Protecting Groups: If an acidic proton is the issue, consider protecting that functional group before subjecting the molecule to basic conditions.
-
Temperature Control: As with acidic and thermal conditions, maintaining low temperatures (e.g., -78 °C) during the addition of strong bases like LDA or n-BuLi is critical.
-
Alternative Synthetic Routes: If the ring is consistently opening, a redesign of the synthetic strategy to perform base-sensitive steps before the formation of the cyclobutane ring might be necessary.
Quantitative Data Summary
The stability of cyclobutane derivatives is highly dependent on their substitution pattern and the specific conditions they are subjected to. Below is a summary of representative data.
| Compound Type | Condition | Ring-Opening (%) | Desired Product (%) | Reference |
| Monosubstituted Cyclobutanol | 1M HCl, 25 °C, 1h | 30 | 70 | Fictional, for illustration |
| 1,2-Disubstituted Cyclobutane | 150 °C, Toluene, 4h | 15 | 85 | Fictional, for illustration |
| Fused Bicyclic System | 1.1 eq LDA, THF, -78 °C to 0 °C | <5 | >95 | Fictional, for illustration |
| Electron-deficient Cyclobutane | 1.2 eq NaOH, EtOH, 60 °C, 2h | 40 | 60 | Fictional, for illustration |
Key Experimental Protocols
Protocol 1: General Procedure for a Reaction Under Mildly Acidic Conditions Using pTSA
-
To a solution of the cyclobutane derivative (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or toluene, 0.1 M), add p-toluenesulfonic acid (0.1-0.3 eq).
-
Stir the reaction mixture at a controlled temperature (start with 0 °C and slowly warm to room temperature if necessary).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for a Base-Mediated Reaction at Low Temperature
-
Dissolve the cyclobutane-containing substrate (1.0 eq) in an anhydrous ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the strong base (e.g., n-BuLi or LDA, 1.05 eq) dropwise to the cooled solution.
-
Stir the mixture at -78 °C for the required time (typically 30-60 minutes).
-
Add the electrophile and continue to stir at -78 °C.
-
Allow the reaction to slowly warm to room temperature and monitor its progress.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Perform a standard aqueous workup and extraction, followed by drying and purification.
Visual Guides
Caption: Decision pathway for acid selection to prevent ring-opening.
Caption: Workflow for reactions with strong bases at low temperatures.
Technical Support Center: Purification of Polar Cyclobutane Intermediates
Welcome to the technical support center for the purification of polar cyclobutane intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of these challenging compounds.
Frequently Asked Questions (FAQs)
Q1: My polar cyclobutane intermediate is showing significant tailing on a silica gel column. How can I improve the peak shape?
This is a common issue when purifying polar compounds, especially those containing basic functional groups like amines, on acidic silica gel.[1] The tailing is often caused by strong interactions between the polar functional groups of the cyclobutane intermediate and the acidic silanol groups on the silica surface.[1] Here are some strategies to mitigate this:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic silanol groups.[1]
-
Alternative Stationary Phases: If modifying the mobile phase is insufficient, consider using a different stationary phase.
-
Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, which masks the acidic silanols and provides a less interactive surface for basic compounds, often leading to improved peak shape.[1]
-
Alumina: Activated alumina can be a better option than silica for the purification of basic compounds.[2]
-
Q2: I am trying to purify a cyclobutane carboxylic acid, but it is streaking on my TLC plate and difficult to purify by column chromatography. What should I do?
Purification of polar acidic compounds like cyclobutane carboxylic acids can be challenging. Here are a few approaches:
-
Acid-Base Extraction: This is a highly effective method for separating carboxylic acids from neutral or basic impurities. The general protocol involves:
-
Dissolving the crude mixture in an organic solvent (e.g., diethyl ether).
-
Extracting with an aqueous base (e.g., NaOH or NaHCO₃ solution) to convert the carboxylic acid into its water-soluble salt.
-
Separating the aqueous layer and washing it with an organic solvent to remove any remaining neutral impurities.
-
Acidifying the aqueous layer with a strong acid (e.g., HCl) to precipitate the purified carboxylic acid.
-
Extracting the purified acid back into an organic solvent, drying, and evaporating the solvent.[3]
-
-
Recrystallization: If the cyclobutane carboxylic acid is a solid, recrystallization can be an effective purification method.[4][5] Solvents such as ethyl acetate or methyl tertiary butyl ether have been used for the recrystallization of cyclobutane carboxylic acid derivatives.[4][5]
-
Esterification: For chromatography, converting the carboxylic acid to its corresponding methyl or ethyl ester can reduce its polarity and improve its chromatographic behavior on silica gel. The ester can then be hydrolyzed back to the carboxylic acid after purification.[3]
Q3: My polar cyclobutane intermediate is unstable and seems to be degrading during purification. What precautions should I take?
The ring strain in cyclobutanes can make them susceptible to ring-opening or rearrangement under certain conditions.[6][7] Here are some precautions to consider:
-
Avoid Harsh pH Conditions: Both strong acids and strong bases can promote the ring-opening of strained rings like cyclobutanes, especially if there are activating functional groups present.[8][9] It is advisable to work under neutral or near-neutral conditions whenever possible.
-
Use of Protecting Groups: If your cyclobutane intermediate contains a reactive functional group that is contributing to its instability, consider protecting it before purification.[10] For example, an amine can be protected as a Boc-carbamate, which is stable to many chromatographic conditions and can be removed later.[11]
-
Mindful Temperature Control: Avoid excessive heat during purification steps like distillation and recrystallization, as this can lead to thermal decomposition or rearrangement.[12] Vacuum distillation can be employed to lower the boiling point of liquid intermediates.[12]
-
Prompt Processing: Minimize the time the compound spends in solution, especially in the presence of purification media, to reduce the chances of degradation.
Troubleshooting Guides
Problem: Oiling Out During Recrystallization
"Oiling out" occurs when a compound separates from the solution as a liquid rather than forming solid crystals. This often happens when the melting point of the compound is lower than the boiling point of the solvent.
| Potential Cause | Solution |
| Cooling too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help. |
| Solution is too concentrated. | Add a small amount of hot solvent to redissolve the oil, then allow it to cool slowly. |
| Inappropriate solvent. | Try a different solvent or a mixed solvent system. The ideal solvent should dissolve the compound when hot but not when cold.[13] |
| Presence of impurities. | The presence of impurities can lower the melting point of the mixture. Try a preliminary purification step like a quick filtration through a silica plug. |
Problem: Poor Recovery After Column Chromatography
Low recovery of your polar cyclobutane intermediate after column chromatography can be frustrating. Here are some potential causes and solutions:
| Potential Cause | Solution |
| Irreversible adsorption on the column. | This is common for highly polar or basic compounds on silica gel. Add a modifier like TEA to the eluent or switch to a less acidic stationary phase like alumina or amine-functionalized silica.[1] |
| Compound is too polar and not eluting. | Increase the polarity of your mobile phase. For very polar compounds, a gradient elution from a non-polar to a highly polar solvent system may be necessary. |
| Product is co-eluting with impurities. | Optimize your mobile phase composition by testing different solvent systems with TLC to achieve better separation. |
| Compound degradation on the column. | The acidic nature of silica gel can degrade sensitive compounds. Deactivating the silica with a base like TEA or using a neutral stationary phase like alumina can help. |
Quantitative Data Summary
The following table provides a summary of purification outcomes for a representative polar cyclobutane intermediate, (Cyclobutylmethyl)(methyl)amine, using different techniques.
| Parameter | Crude Product | After Acid-Base Extraction | After Distillation |
| Purity (by GC-MS) | 75-85% | 90-95% | >99% |
| Major Impurities | Cyclobutanecarboxaldehyde, Imine Intermediate | Imine Intermediate, Solvent Residue | Trace Solvent Residue |
| Yield | N/A | 80-90% | 70-85% (overall) |
| Appearance | Yellow to brown oil | Pale yellow oil | Colorless oil |
Data is illustrative and can vary based on specific reaction conditions and scale.[12]
Experimental Protocols
Protocol 1: Purification of a Cyclobutane Amine by Acid-Base Extraction
This protocol is a general procedure for the purification of a basic cyclobutane amine from neutral and acidic impurities.
-
Dissolution: Dissolve the crude (cyclobutylmethyl)(methyl)amine in a suitable organic solvent such as diethyl ether or dichloromethane (DCM).[12]
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). The amine will be protonated and move to the aqueous layer, while non-basic impurities will remain in the organic layer.[12]
-
Separation: Separate the aqueous layer containing the amine hydrochloride salt.
-
Basification: Cool the aqueous layer in an ice bath and add a base, such as 2 M sodium hydroxide (NaOH), until the solution is basic (pH > 10). This will deprotonate the amine, causing it to separate from the aqueous layer.[12]
-
Extraction: Extract the purified amine with several portions of an organic solvent (e.g., diethyl ether or DCM).
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified amine.[12]
Protocol 2: Recrystallization of a Cyclobutane Carboxylic Acid
This protocol describes a general procedure for the recrystallization of a solid cyclobutane carboxylic acid.
-
Solvent Selection: Choose a suitable solvent in which the cyclobutane carboxylic acid has high solubility at high temperatures and low solubility at low temperatures.[13] For 1,1-cyclobutanedicarboxylic acid, hot ethyl acetate is a suitable solvent.[4]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid is completely dissolved.[13]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly and undisturbed to room temperature. Then, cool it further in an ice bath to maximize crystal formation.[13]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[13]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[13]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Troubleshooting workflow for the purification of polar cyclobutane intermediates.
Caption: Comparison of chromatography modes for purifying polar cyclobutane intermediates.
References
- 1. benchchem.com [benchchem.com]
- 2. A General Approach for Strained Ring Functionalization via Nucleophilic Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 4.3 Stability of Cycloalkanes: Ring Strain - Organic Chemistry | OpenStax [openstax.org]
- 8. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 9. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 10. Protective Groups [organic-chemistry.org]
- 11. tcichemicals.com [tcichemicals.com]
- 12. benchchem.com [benchchem.com]
- 13. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Stereochemical Integrity of Cyclobutane Scaffolds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclobutane scaffolds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize or prevent epimerization during chemical transformations on cyclobutane-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a concern for cyclobutane scaffolds?
A1: Epimerization is the change in the configuration of a single stereocenter in a molecule that has multiple stereocenters. For drug development professionals, maintaining the precise three-dimensional arrangement of atoms in a cyclobutane-containing drug candidate is critical, as different stereoisomers can have vastly different biological activities and toxicological profiles. The inherent ring strain in cyclobutanes can sometimes facilitate epimerization under certain reaction conditions.
Q2: Which functional groups on a cyclobutane ring are most susceptible to epimerization?
A2: Protons adjacent to activating groups such as ketones, esters, aldehydes, and nitro groups are particularly susceptible to epimerization. The acidity of these protons is increased, making them easier to be removed by a base, leading to the formation of a planar enolate intermediate which can then be protonated from either face, resulting in a mixture of epimers.
Q3: Can reaction conditions like temperature and solvent choice influence epimerization?
A3: Absolutely. Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for epimerization. Therefore, running reactions at lower temperatures is a common strategy to minimize this side reaction.[1] The choice of solvent is also crucial. Polar aprotic solvents can stabilize charged intermediates that may lead to epimerization.
Q4: Are there specific types of reactions that are notorious for causing epimerization on cyclobutane rings?
A4: Reactions that involve basic or acidic conditions are primary culprits for epimerization. For instance, base-catalyzed reactions like aldol condensations, Michael additions, or even some ester hydrolysis conditions can lead to loss of stereochemical integrity.[2][3] Similarly, acid-catalyzed rearrangements or functionalizations can also promote epimerization.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions on cyclobutane scaffolds that can lead to epimerization.
| Problem | Potential Cause | Recommended Solution |
| High percentage of epimer detected after a base-catalyzed reaction. | Inappropriate Base: Use of a strong, non-hindered base. | - Employ a weaker or more sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine in stoichiometric amounts.[1] - Consider using lithium tert-butoxide, which has shown selectivity for C-1 epimerization in certain systems.[2] |
| High Reaction Temperature: Performing the reaction at elevated temperatures. | - Maintain a low reaction temperature, ideally between 0 °C and room temperature.[1] | |
| Prolonged Reaction Time: Allowing the reaction to proceed for too long. | - Monitor the reaction closely using techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed.[1] | |
| Loss of stereochemistry during purification. | Acidic or Basic Column Chromatography Media: Silica gel can be acidic and may cause epimerization of sensitive compounds. | - Use neutralized silica gel for column chromatography. - Consider using alternative purification methods like preparative HPLC with a neutral mobile phase or crystallization. |
| Epimerization during deprotection of a protecting group. | Harsh Deprotection Conditions: Strongly acidic or basic conditions for removing protecting groups can lead to epimerization. | - Choose a protecting group that can be removed under mild, neutral conditions. For example, a benzyl ester can be deprotected via hydrogenolysis.[5] - For acid-labile protecting groups like Boc, use milder acids or shorter reaction times.[6][7][8] |
Key Experimental Protocols
Protocol 1: Base-Mediated Epimerization for Stereochemical Inversion
In some synthetic strategies, controlled epimerization is desired to obtain a thermodynamically more stable isomer.
Objective: To selectively epimerize a stereocenter at the C-1 position of a substituted cyclobutane.
Materials:
-
Substituted cyclobutane (e.g., cis-isomer)
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Argon or Nitrogen for inert atmosphere
Procedure:
-
Dissolve the cyclobutane substrate in a mixture of THF and MeOH under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of sodium methoxide in methanol dropwise to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS.
-
For some substrates, warming the reaction to room temperature or even 45 °C may be necessary to achieve complete epimerization.[2]
-
Once the desired level of epimerization is reached, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
This protocol is adapted from a procedure described for the epimerization of a cyclobutane derivative.[2]
Visualizing Reaction Pathways
Diagram 1: General Mechanism of Base-Catalyzed Epimerization
Caption: Base-catalyzed epimerization proceeds via a planar enolate intermediate.
Diagram 2: Decision Workflow for Minimizing Epimerization
Caption: A decision-making workflow for planning reactions on cyclobutanes.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Applications of C–H Functionalization Logic to Cyclobutane Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. Protective Groups [organic-chemistry.org]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
Analytical techniques for monitoring the purity of Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate
This guide provides researchers, scientists, and drug development professionals with technical support for monitoring the purity of Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate (CAS: 54166-15-3)[1][2][3]. It includes frequently asked questions (FAQs) and troubleshooting for common analytical techniques.
Section 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of non-volatile organic compounds. A reversed-phase method is typically suitable for this compound.
Frequently Asked Questions (HPLC)
Q1: What are the recommended starting conditions for developing an HPLC method for this compound?
A1: For initial method development, a reversed-phase approach is recommended. The goal is to find conditions that provide a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities. A good starting point is a gradient elution to determine the approximate solvent strength needed to elute the compound, followed by optimization.[4]
Experimental Protocol: HPLC Method Development
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). This is a versatile, non-polar stationary phase suitable for a wide range of organic molecules.
-
Mobile Phase: Use a mixture of HPLC-grade acetonitrile (ACN) and water.[5] It is advisable to run a broad "scouting" gradient first, for example, from 5% ACN to 95% ACN over 20-30 minutes.
-
Detector: A UV detector is appropriate. The benzyl group contains a chromophore. Set the wavelength to the λ-max of the compound, likely around 254 nm, or run a diode array detector (DAD) to monitor a range of wavelengths.
-
Flow Rate & Temperature: A flow rate of 1.0 mL/min and a column temperature of 25-30°C are standard starting points.[4][6]
-
Sample Preparation: Dissolve a small, accurately weighed amount of the compound in the mobile phase or a compatible solvent like acetonitrile to a concentration of approximately 1 mg/mL. Ensure the sample is fully dissolved.
| Parameter | Recommended Starting Condition |
| Mode | Reversed-Phase |
| Stationary Phase | C18, 5 µm (e.g., 4.6 x 150 mm) |
| Mobile Phase A | Water (HPLC Grade) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient | 5% to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 5-10 µL |
Table 1. Recommended starting parameters for HPLC method development.
Troubleshooting Guide (HPLC)
Q2: My main peak is tailing or showing asymmetry. What are the causes and solutions?
A2: Peak tailing, where the back half of the peak is drawn out, is a common issue.[7] It can be caused by interactions between the analyte and the stationary phase, column overloading, or issues with the mobile phase.[7][8]
-
Secondary Interactions: The compound may have interactions with residual silanol groups on the silica-based column. Adding a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase can suppress this interaction.
-
Column Overload: Injecting too much sample can saturate the column.[8][9] Try diluting your sample and injecting a smaller volume.
-
Column Void: A void or channel in the column packing can cause peak shape distortion.[10] This may require column replacement.
Q3: I am seeing unexpected "ghost peaks" in my chromatogram, even in blank runs. What is the source?
A3: Ghost peaks are signals that do not originate from the injected sample.[7][9] Common causes include contamination in the mobile phase, carryover from previous injections, or bleed from system components.[9]
-
Mobile Phase Contamination: Use fresh, high-purity HPLC-grade solvents and filter them if necessary.[8][9]
-
System Carryover: Implement a robust needle wash protocol in your autosampler settings and flush the system with a strong solvent (like 100% acetonitrile or isopropanol) between runs.
-
Injector/Detector Issues: Contamination may build up in the injector port or detector flow cell. Follow the manufacturer's instructions for cleaning these components.[8]
Caption: Troubleshooting workflow for common HPLC peak shape issues.
Section 2: Gas Chromatography (GC)
GC is suitable for volatile and thermally stable compounds. Given the estimated high boiling point of this compound, high-temperature GC would be necessary.
Frequently Asked Questions (GC)
Q1: Is GC a viable technique for analyzing this compound's purity?
A1: Yes, but with considerations. The compound's molecular weight (306.35 g/mol ) suggests a relatively high boiling point, making high-temperature GC necessary.[1] The key is ensuring the compound does not degrade at the required inlet and oven temperatures.[11] In GC, compounds are typically separated based on their boiling points.[12][13]
Experimental Protocol: GC Feasibility Test
-
Column: Use a non-polar or mid-polarity capillary column (e.g., DB-1, DB-5) suitable for high-temperature analysis.
-
Temperatures:
-
Inlet: Start at 250°C. A higher temperature may be needed but increases the risk of degradation.
-
Oven Program: Begin with a hold at a lower temperature (e.g., 100°C) and then ramp up at 10-20°C/min to a high final temperature (e.g., 300-320°C).[14]
-
-
Detector: A Flame Ionization Detector (FID) is a universal and robust choice for organic compounds.[14]
-
Sample: Prepare a dilute solution (approx. 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
| Parameter | Recommended Starting Condition |
| Column | DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium or Hydrogen, constant flow (e.g., 1 mL/min) |
| Inlet Temp. | 250 °C |
| Oven Program | 100 °C (1 min), ramp to 300 °C at 15 °C/min, hold 5 min |
| Detector | FID at 320 °C |
| Injection Vol. | 1 µL (Split mode, e.g., 50:1) |
Table 2. Recommended starting parameters for GC analysis.
Troubleshooting Guide (GC)
Q2: No peak is observed, or the peak is very broad.
A2: This often points to issues with temperature, compound stability, or activity in the system.
-
Insufficient Temperature: The inlet or oven temperature may be too low to volatilize the compound efficiently. Cautiously increase the inlet and max oven temperatures.
-
Thermal Degradation: The compound may be breaking down in the hot inlet. Use an inert inlet liner and consider a lower inlet temperature if possible.
-
Active Sites: The compound might be adsorbing to active sites in the inlet liner or column. Use a deactivated liner and condition the column according to the manufacturer's instructions.
Caption: Decision tree for using GC for high boiling point compounds.
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is an excellent tool for both structural confirmation and purity assessment. Quantitative NMR (qNMR) can provide a highly accurate measure of purity against a certified internal standard.[15][16][17][18]
Frequently Asked Questions (NMR)
Q1: How can I use ¹H NMR to determine the purity of my sample?
A1: Purity can be assessed qualitatively by looking for unexpected peaks, and quantitatively (qNMR) by integrating the signal of the analyte against a known amount of an internal standard.[19]
Experimental Protocol: Purity by ¹H NMR
-
Sample Preparation: Accurately weigh about 5-10 mg of your compound and a similar, accurately weighed amount of a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into an NMR tube. The standard should have peaks that do not overlap with your compound's signals.
-
Solvent: Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Ensure complete dissolution.[20]
-
Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration. This includes a long relaxation delay (D1, e.g., 30 seconds) to allow for full relaxation of all protons.
-
Processing: Carefully phase and baseline correct the spectrum.
-
Calculation: Integrate a well-resolved peak from your compound and a peak from the internal standard. The purity is calculated based on the integral values, the number of protons each signal represents, the molecular weights, and the initial masses of the compound and standard.[19]
Q2: I see small, unexpected peaks in my spectrum. What are they?
A2: Unexpected peaks are common and usually arise from residual solvents, grease, or synthesis-related impurities.[21][22][23]
-
Residual Solvents: Solvents used during synthesis or purification (e.g., ethyl acetate, hexanes, dichloromethane) are common.[20][24] Their characteristic chemical shifts are well-documented.
-
Starting Materials: Incomplete reactions can leave starting materials. For this compound, potential starting materials could include diethyl malonate or a benzyloxy-substituted electrophile.[25]
-
Silicone Grease: A singlet peak around 0 ppm often indicates silicone grease from glassware joints.[22][24]
-
Water: A broad peak, variable in position, is often from water.[20][21] Shaking the sample with a drop of D₂O will cause this peak to disappear.[20]
| Common Impurity | Typical ¹H NMR Shift (in CDCl₃) | Multiplicity |
| Water | ~1.56 ppm | broad singlet |
| Acetone | ~2.17 ppm | singlet |
| Ethyl Acetate | ~2.05 (s), ~4.12 (q), ~1.26 (t) | s, q, t |
| Hexane / Grease | ~0.88 ppm, ~1.26 ppm | multiplets |
| Dichloromethane | ~5.30 ppm | singlet |
Table 3. Chemical shifts of common impurities in ¹H NMR (CDCl₃).
Caption: Workflow for identifying unknown peaks in an ¹H NMR spectrum.
References
- 1. chemscene.com [chemscene.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pschemicals.com [pschemicals.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. uhplcs.com [uhplcs.com]
- 8. maxisci.com [maxisci.com]
- 9. mastelf.com [mastelf.com]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. quora.com [quora.com]
- 14. benchchem.com [benchchem.com]
- 15. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mt.com [mt.com]
- 17. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Troubleshooting [chem.rochester.edu]
- 21. benchchem.com [benchchem.com]
- 22. reddit.com [reddit.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. reddit.com [reddit.com]
- 25. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Strategies for Removing Residual Palladium Catalyst After Deprotection
Welcome to our technical support center, designed for researchers, scientists, and drug development professionals. This resource provides practical guidance and solutions for the effective removal of residual palladium catalysts following deprotection reactions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium catalyst?
A1: The most prevalent methods for palladium removal include:
-
Filtration: Effective for heterogeneous catalysts (e.g., Pd/C) or precipitated palladium metal. Using a filter aid like Celite® is a common practice.[1][2]
-
Adsorption/Scavenging: Utilizing solid-supported materials with a high affinity for palladium. Common adsorbents include activated carbon and specialized metal scavengers, such as silica-based or polymer-based scavengers with functional groups like thiols, amines, or trimercaptotriazine (TMT).[1][3]
-
Chromatography: Techniques like column chromatography can separate the desired product from the palladium catalyst and other impurities.[2]
-
Crystallization: Purifying the final product through crystallization can leave palladium impurities behind in the mother liquor.[1]
-
Extraction: Liquid-liquid extraction can be employed to partition water-soluble palladium salts into an aqueous phase, separating them from the desired organic product.[2]
Q2: How do I choose the best palladium removal method for my specific experiment?
A2: The optimal method depends on several factors:
-
Nature of the palladium residue: Is it homogeneous (dissolved) or heterogeneous (solid)?
-
Nature of your product: Consider its solubility, stability, and potential to chelate with palladium.
-
Required purity level: The acceptable parts per million (ppm) level of residual palladium in your final product will dictate the necessary rigor of the purification method.
-
Scale of the reaction: Some methods are more scalable than others.
Below is a decision tree to guide your selection process.
Q3: What are "palladium scavengers" and how do they work?
A3: Palladium scavengers are solid-supported materials with functional groups that have a high affinity for palladium.[3] These functional groups, such as thiols (-SH), amines (-NH2), or trimercaptotriazine (TMT), chelate with the palladium, effectively trapping it on the solid support. The solid support, often silica gel or a polymer resin, is insoluble in the reaction mixture, allowing for easy removal of the scavenger-palladium complex by simple filtration.[4]
Q4: Can activated carbon be used for palladium removal? What are its limitations?
A4: Yes, activated carbon is a widely used and cost-effective adsorbent for removing palladium residues.[5] However, it has some limitations. It can be non-selective and may adsorb the desired product, leading to yield loss.[1] Additionally, fine carbon particles can be difficult to filter completely, sometimes requiring filtration through a pad of Celite®.[3]
Troubleshooting Guides
This section addresses common issues encountered during palladium catalyst removal and provides step-by-step solutions.
Problem 1: Inefficient Removal of Palladium with Filtration
-
Symptom: High levels of palladium remain in the filtrate after passing through a filter or Celite® pad.
-
Possible Cause & Solution:
-
Soluble Palladium Species: Filtration is primarily effective for heterogeneous palladium. If soluble palladium species are present, filtration alone will be insufficient.
-
Action: Switch to a method suitable for homogeneous palladium, such as using scavengers or performing column chromatography.[6]
-
-
Improperly Packed Celite® Bed: A poorly packed Celite® bed can lead to channeling and inefficient filtration.
-
Action: Ensure the Celite® bed is 1-2 cm thick and well-compacted. Pre-wetting the pad with the solvent can improve its integrity.[6]
-
-
Colloidal Palladium: Fine colloidal palladium particles may pass through standard filters.
-
Action: Try using a finer filter medium, such as a membrane filter (e.g., 0.45 µm PTFE). Alternatively, treating the solution with activated carbon can adsorb the colloidal palladium before filtration.[6]
-
-
Problem 2: Low Efficiency of Palladium Scavengers
-
Symptom: Residual palladium levels remain high after treatment with a scavenger.
-
Possible Cause & Solution:
-
Incorrect Scavenger Selection: The effectiveness of a scavenger can depend on the oxidation state of the palladium (Pd(0) vs. Pd(II)) and the solvent system.[3][6]
-
Action: Perform a small-scale scavenger screen with a panel of different scavengers (e.g., thiol-based, amine-based) to identify the most effective one for your specific reaction.[6]
-
-
Insufficient Scavenger Loading or Reaction Time: The amount of scavenger and the contact time are crucial for effective removal.
-
Strong Product-Palladium Chelation: Your product might be strongly chelating the palladium, making it difficult for the scavenger to compete.
-
Action: Consider a pre-treatment step to break the chelation or screen for a scavenger with a higher affinity for palladium.
-
-
Problem 3: Significant Product Loss During Purification
-
Symptom: Low yield of the desired product after the palladium removal step.
-
Possible Cause & Solution:
-
Non-specific Adsorption: The product may be adsorbing to the scavenger or activated carbon, particularly if it is highly polar.[3]
-
Data Presentation: Efficiency of Palladium Scavengers
The following table summarizes the performance of various palladium scavengers under different conditions, as reported in the literature. Efficiency can vary based on the specific substrate, solvent, and form of palladium.
| Scavenger Type | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency | Reference |
| Thiol-Based Silica Scavengers | ||||
| SiliaMetS® Thiol | 1300 | 2 | >99.8% | [7] |
| SiliaMetS® Thiol | 1668 | 70 | 95.8% | [8] |
| SEM26 (Thiol-functionalized silica) | 1668 | 20 | 98.8% | [8] |
| TMT-Based Scavengers | ||||
| ISOLUTE® Si-TMT | 1668 | 161 | 90.3% | [8] |
| Biotage® MP-TMT | ~800 | <10 | >98.75% | [9] |
| Activated Carbon | ||||
| DARCO KB-G | 1668 | 633 | 62.1% | [8] |
| Activated Carbon | 300 | <1 | >99.6% | [10] |
| Other Scavengers | ||||
| SiliaMetS® Triamine | 1668 | 656 | 60.7% | [8] |
Experimental Protocols
Protocol 1: Palladium Removal by Filtration through Celite®
This protocol is suitable for removing heterogeneous palladium catalysts.
-
Prepare the Celite® Pad:
-
Place a piece of filter paper in a Büchner or sintered glass funnel.
-
Add a layer of Celite® (1-2 cm thick) over the filter paper.
-
Gently press down on the Celite® to create a level and compact bed.
-
Pre-wet the Celite® pad with the solvent used in the reaction mixture to prevent cracking.[6]
-
-
Filter the Reaction Mixture:
-
Dilute the reaction mixture with a suitable solvent to reduce its viscosity.[6]
-
Slowly pour the diluted mixture onto the center of the Celite® bed.
-
Apply gentle vacuum to draw the solution through the filter.
-
-
Wash and Collect:
-
Wash the Celite® pad with fresh solvent to ensure all the product is recovered.
-
The collected filtrate contains the product, free of heterogeneous palladium.
-
Protocol 2: Palladium Removal using a Thiol-Based Silica Scavenger
This protocol is effective for removing a wide range of palladium species.
-
Scavenger Addition:
-
To the crude reaction mixture, add the thiol-functionalized silica scavenger. A typical starting point is 3-10 equivalents relative to the initial amount of palladium catalyst used.[3]
-
-
Stirring:
-
Stir the mixture at room temperature or with gentle heating (if your product is thermally stable) for 2 to 24 hours. The optimal time and temperature should be determined experimentally.[3]
-
-
Filtration:
-
Filter the mixture to remove the solid scavenger. A simple gravity filtration or filtration through a short plug of cotton is usually sufficient.[6]
-
-
Washing and Concentration:
-
Wash the collected scavenger with a small amount of fresh solvent to recover any adsorbed product.
-
Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.[6]
-
Protocol 3: Palladium Removal using Activated Carbon
This protocol is a cost-effective method for palladium removal.
-
Carbon Addition:
-
Dissolve the crude product in a suitable solvent.
-
Add activated carbon to the solution. A typical starting amount is 5-10 wt% relative to the crude product.[3]
-
-
Stirring:
-
Stir the suspension at room temperature for 2-12 hours.[3]
-
-
Filtration:
-
Filter the mixture through a pad of Celite® to remove the activated carbon. The Celite® helps to trap fine carbon particles.[3]
-
-
Washing and Concentration:
-
Wash the Celite®/carbon cake with fresh solvent.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Workflow Visualization
The following diagram illustrates a general workflow for palladium removal using a solid-supported scavenger.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. sopachem.com [sopachem.com]
- 5. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 6. benchchem.com [benchchem.com]
- 7. silicycle.com [silicycle.com]
- 8. cphi-online.com [cphi-online.com]
- 9. biotage.com [biotage.com]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analytical comparison of Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate, a key intermediate in pharmaceutical synthesis, with its unsubstituted analog, Diethyl 1,1-cyclobutanedicarboxylate. Due to the limited availability of published experimental data for the target compound, this guide presents a combination of available data for close analogs and predicted values to offer a thorough analytical profile.
Executive Summary
This compound is a valuable building block in medicinal chemistry, prized for its rigid cyclobutane core and the synthetic versatility offered by its ester and benzyloxy functionalities. A full analytical characterization is crucial for quality control, reaction monitoring, and regulatory submissions. This guide outlines the expected analytical data for this compound in comparison to the well-characterized Diethyl 1,1-cyclobutanedicarboxylate, providing a baseline for researchers.
Physicochemical Properties
A comparative summary of the key physicochemical properties is presented in the table below.
| Property | This compound | Diethyl 1,1-cyclobutanedicarboxylate |
| CAS Number | 54166-15-3 | 3779-29-1 |
| Molecular Formula | C₁₇H₂₂O₅ | C₁₀H₁₆O₄ |
| Molecular Weight | 306.35 g/mol | 200.23 g/mol |
| Boiling Point | 368.3 °C at 760 mmHg (Predicted)[1] | 111-114 °C at 16 mmHg |
| Density | 1.0983 g/cm³ (Predicted)[1] | 1.042-1.044 g/cm³ |
Spectroscopic Data Comparison
The following tables summarize the expected and experimentally determined spectroscopic data for the target compound and its comparator.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Data for this compound and Experimental Data for Diethyl 1,1-cyclobutanedicarboxylate
| Protons | Predicted Chemical Shift (δ, ppm) for this compound | Experimental Chemical Shift (δ, ppm) for Diethyl 1,1-cyclobutanedicarboxylate |
| -CH₂- (Ethyl, quartet) | ~4.2 | 4.19 (q, J=7.1 Hz, 4H) |
| -CH₃ (Ethyl, triplet) | ~1.25 | 1.25 (t, J=7.1 Hz, 6H) |
| Cyclobutane -CH₂- (adjacent to C(COOEt)₂) | ~2.7-2.9 | 2.64 (t, J=7.8 Hz, 4H) |
| Cyclobutane -CH- (at C3) | ~4.3-4.5 | - |
| Benzyl -CH₂- | ~4.5 | - |
| Aromatic -CH- | ~7.2-7.4 | - |
| Cyclobutane -CH₂- (at C2 and C4) | ~2.2-2.4 | 1.95 (quint, J=7.8 Hz, 2H) |
Table 3: Predicted ¹³C NMR Data for this compound and Experimental Data for Diethyl 1,1-cyclobutanedicarboxylate
| Carbon Atom | Predicted Chemical Shift (δ, ppm) for this compound | Experimental Chemical Shift (δ, ppm) for Diethyl 1,1-cyclobutanedicarboxylate |
| C=O (Ester) | ~171 | 171.8 |
| Quaternary C (Cyclobutane, C1) | ~50 | 50.5 |
| -CH₂-O- (Ethyl) | ~61 | 61.2 |
| -CH₃ (Ethyl) | ~14 | 14.1 |
| Cyclobutane -CH₂- (C2 and C4) | ~30-35 | 31.6 |
| Cyclobutane -CH-O- (C3) | ~75 | - |
| Benzyl -CH₂- | ~70 | - |
| Aromatic C (Quaternary) | ~138 | - |
| Aromatic CH | ~127-128 | - |
| Cyclobutane -CH₂- (C3 in unsubstituted) | - | 16.9 |
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands for this compound and Experimental Data for Diethyl 1,1-cyclobutanedicarboxylate
| Functional Group | Predicted Wavenumber (cm⁻¹) for this compound | Experimental Wavenumber (cm⁻¹) for Diethyl 1,1-cyclobutanedicarboxylate |
| C=O (Ester) Stretch | ~1730 | 1730 |
| C-O (Ester) Stretch | ~1250-1150 | 1250-1150 |
| C-H (Aromatic) Stretch | ~3100-3000 | - |
| C=C (Aromatic) Stretch | ~1600, 1450 | - |
| C-H (Aliphatic) Stretch | ~2980-2850 | 2980-2850 |
| C-O-C (Ether) Stretch | ~1100 | - |
Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Fragmentation for this compound and Experimental Data for Diethyl 1,1-cyclobutanedicarboxylate
| Ion | Predicted m/z for this compound | Experimental m/z for Diethyl 1,1-cyclobutanedicarboxylate |
| [M]+ | 306.15 | 200.10 |
| [M - OCH₂CH₃]+ | 261.13 | 155.08 |
| [M - COOCH₂CH₃]+ | 233.13 | 127.08 |
| [C₇H₇]+ (Tropylium ion) | 91.05 | - |
| [M - CH₂Ph]+ | 215.10 | - |
Experimental Protocols
Detailed experimental protocols for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: A standard NMR spectrometer (e.g., Bruker, JEOL) with a proton frequency of 300-500 MHz.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) and place it in a solution cell.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: A background spectrum of the salt plates (or solvent) is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Instrumentation: A mass spectrometer with an appropriate ionization source.
-
Electron Ionization (EI) for GC-MS: Typically used for volatile and thermally stable compounds.
-
Electrospray Ionization (ESI) for LC-MS: Suitable for less volatile and more polar compounds.[2]
-
-
Acquisition:
-
Mass Range: A range appropriate for the expected molecular weight and fragments (e.g., 50-500 m/z).
-
Ionization Energy (for EI): Typically 70 eV.
-
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.
Visualizations
Experimental Workflow for Analytical Characterization
Caption: A generalized workflow for the analytical characterization of a chemical compound.
Hypothetical Signaling Pathway Involvement
Cyclobutane derivatives are often explored as scaffolds in drug discovery due to their conformational rigidity. The following diagram illustrates a hypothetical signaling pathway where a cyclobutane-containing molecule could act as an inhibitor.
Caption: A hypothetical signaling pathway inhibited by a cyclobutane derivative.
References
A Comparative Guide to the Mass Spectrometry Fragmentation of Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and molecular analysis, a profound understanding of a molecule's structural intricacies is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering unparalleled insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides a predictive and comparative analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate.
This analysis is based on established fragmentation principles of its constituent functional groups: the cyclobutane ring, the diethyl malonate moiety, and the benzyloxy group. Understanding these patterns is critical for researchers in compound identification, impurity profiling, and metabolism studies.
Predicted Fragmentation Pattern of this compound
The molecular ion (M+) peak is expected to be present, though it may be weak due to the molecule's susceptibility to fragmentation. The primary fragmentation pathways are predicted to be:
-
Benzylic Cleavage: The most favorable fragmentation is the cleavage of the C-C bond adjacent to the phenyl group to form the highly stable benzyl cation, which rearranges to the tropylium ion ([C₇H₇]⁺) at m/z 91 .[1][2] This fragment is often the base peak in molecules containing a benzyl group.[1]
-
Loss of the Benzyloxy Group: Cleavage of the C-O bond of the ether can lead to the loss of a benzyloxy radical (•OCH₂Ph), resulting in a fragment corresponding to the cyclobutane dicarboxylate cation.
-
Cyclobutane Ring Cleavage: The strained cyclobutane ring is prone to cleavage, typically breaking into two ethylene units or related fragments.[3][4] This can result in characteristic ions at m/z 28 ([C₂H₄]⁺) or lead to more complex rearrangements. For substituted cyclobutanes, this ring-opening is a common initial step leading to further fragmentation.[5]
-
Ester Group Fragmentations: The diethyl ester groups can undergo several characteristic fragmentations, including:
-
Loss of an ethoxy radical (•OEt), leading to an acylium ion (M-45).[6]
-
Loss of an ethyl radical (•CH₂CH₃), resulting in an (M-29) fragment.[7]
-
McLafferty rearrangement, if a gamma-hydrogen is available, though this is less likely to be a primary route in this specific structure compared to benzylic cleavage.[8]
-
Comparative Fragmentation Data
To contextualize the predicted fragmentation, the following table compares the expected key fragments of the target molecule with the known, characteristic fragments of structurally related compounds.
| Fragment (m/z) | Predicted Fragment Ion for Target Molecule | Description | Comparative Fragment in Alternative Compounds | Reference |
| 91 | [C₇H₇]⁺ | Tropylium ion | Base peak in most compounds with a benzyl group (e.g., benzyl ethers, toluene derivatives). | [1][2] |
| M-159 | [C₁₁H₁₁O]⁺ | Loss of the diethyl malonate moiety | A major fragmentation mode for 2-substituted diethyl malonates. | [6] |
| M-45 | [C₁₇H₂₁O₃]⁺ | Loss of an ethoxy radical (•OEt) | Common fragmentation pathway for ethyl esters. | [6][9] |
| M-29 | [C₁₈H₂₃O₄]⁺ | Loss of an ethyl radical (•CH₂CH₃) | Common fragmentation pathway for ethyl esters and ethers. | [7] |
| 56 | [C₄H₈]⁺ | Cyclobutane molecular ion | The molecular ion of unsubstituted cyclobutane. Represents potential cleavage of the substituents. | [3] |
| 28 | [C₂H₄]⁺ | Ethene radical cation | A characteristic product of cyclobutane ring cleavage. Base peak for unsubstituted cyclobutane. | [3] |
Experimental Protocols
General Protocol for Electron Ionization Mass Spectrometry (EI-MS)
This protocol outlines a standard procedure for acquiring an EI mass spectrum for a non-volatile organic compound like this compound.
-
Sample Preparation:
-
Dissolve approximately 1 mg of the purified compound in 1 mL of a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Ensure the sample is free of non-volatile impurities (e.g., salts, polymers) that could contaminate the ion source.
-
-
Instrumentation Setup (Typical Parameters):
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV[6]
-
Ion Source Temperature: 200-250 °C
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 20 - 500 (or higher, depending on expected molecular weight)
-
Inlet System: Direct Insertion Probe (DIP) or Gas Chromatography (GC) inlet. For a pure compound, DIP is suitable. If analyzing a mixture, a GC-MS system is required.
-
-
Data Acquisition:
-
Introduce a small aliquot (typically 1 µL) of the sample solution into the instrument.
-
If using a DIP, the sample is introduced directly into the ion source and heated to achieve volatilization.
-
If using GC-MS, the sample is injected into the GC, separated on a column (e.g., DB-5ms), and then introduced into the MS.
-
Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio.
-
Acquire a background spectrum (of the solvent or column bleed) to subtract from the sample spectrum.
-
-
Data Analysis:
-
Identify the molecular ion peak (M+).
-
Identify the base peak (the most intense peak).
-
Analyze the major fragment ions and propose fragmentation pathways consistent with the known structure.
-
Compare the obtained spectrum with library data if available.
-
Visualizing Fragmentation and Workflows
The following diagrams illustrate the predicted fragmentation pathway and a general workflow for comparative compound analysis.
Caption: Predicted fragmentation pathway of the target molecule.
Caption: Workflow for comparative mass spectrometry analysis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. esports.bluefield.edu - Cyclic Compound Fragmentation Organic Mass Spec [esports.bluefield.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. mass spectrum of ethoxyethane fragmentation pattern of m/z m/e ions for analysis and identification of diethyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Synthesis of Functionalized Cyclobutane-1,1-dicarboxylates
For Researchers, Scientists, and Drug Development Professionals
The cyclobutane motif is a valuable structural component in medicinal chemistry and drug discovery, prized for its ability to impart conformational rigidity and unique three-dimensional character to molecules. Among the various substituted cyclobutanes, the 1,1-dicarboxylate scaffold serves as a versatile synthetic intermediate. This guide provides a comparative analysis of three prominent synthetic routes to functionalized cyclobutane-1,1-dicarboxylates: Intramolecular Substitution, Ring-Closing Metathesis (RCM), and [2+2] Photocycloaddition. We present a summary of quantitative data, detailed experimental protocols for key reactions, and visual representations of the synthetic pathways to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Feature | Intramolecular Substitution | Ring-Closing Metathesis (RCM) | [2+2] Photocycloaddition |
| Typical Yield | 50-60%[1] | 70-95% (for analogous 5-membered ring) | Moderate to High (often >80% for intramolecular reactions)[2] |
| Key Reagents | Diethyl malonate, 1,3-dihalopropane, base | Diethyl diallylmalonate, Grubbs catalyst | Unsaturated ester, alkene, photosensitizer |
| Stereoselectivity | Not inherently stereoselective | Dependent on catalyst and substrate | Can be high, especially in intramolecular variants[2] |
| Substrate Scope | Generally limited to specific malonic esters and alkylating agents | Broad tolerance of functional groups | Broad for various alkenes |
| Advantages | Readily available starting materials, straightforward procedure | High yields, excellent functional group tolerance | Access to complex and strained ring systems |
| Limitations | Potential for competing elimination and polymerization reactions | Requires specialized and often expensive catalysts, precursor synthesis needed | Requires specialized photochemical equipment, potential for side reactions |
Synthetic Strategies and Methodologies
This section details the experimental protocols for the key synthetic transformations, providing a practical basis for comparison.
Intramolecular Substitution via Malonic Ester Alkylation
This classical approach relies on the double alkylation of diethyl malonate with a 1,3-dihalopropane, followed by an intramolecular cyclization. It is a cost-effective and straightforward method for accessing the parent cyclobutane-1,1-dicarboxylate.
Experimental Protocol: Synthesis of Diethyl Cyclobutane-1,1-dicarboxylate [1]
-
Reaction Setup: A solution of sodium ethoxide is prepared by dissolving sodium (69 g, 3.0 mol) in absolute ethanol (2.5 L) in a 5-L round-bottomed flask equipped with a reflux condenser. In a separate 5-L three-necked flask equipped with a mechanical stirrer and a reflux condenser, diethyl malonate (480 g, 3.0 mol) and 1,3-dibromopropane (606 g, 3.0 mol) are mixed and heated to 80°C.
-
Reaction Execution: The sodium ethoxide solution is slowly added to the vigorously stirred diethyl malonate mixture over approximately 1.5 hours, maintaining a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 45 minutes.
-
Work-up and Purification: The ethanol is removed by distillation. The cooled residue is treated with water (900 mL), and the organic layer is separated. The aqueous layer is extracted with diethyl ether (3 x 500 mL). The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, and filtered. The solvent is removed by distillation, and the crude product is purified by vacuum distillation to afford diethyl cyclobutane-1,1-dicarboxylate.
-
Yield: 320–330 g (53–55%).
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a powerful tool for the formation of cyclic structures, including strained four-membered rings. This method involves the use of a ruthenium-based catalyst (e.g., Grubbs catalyst) to cyclize a diene precursor. While less common for simple cyclobutanes due to ring strain, it offers high functional group tolerance and can provide access to more complex, substituted derivatives.
Experimental Protocol: Synthesis of Diethyl Diallylmalonate (Precursor)
-
Reaction Setup: In a round-bottomed flask, diethyl malonate (1.0 equiv) is dissolved in a suitable solvent such as acetone or DMF. An excess of a base, typically potassium carbonate (K₂CO₃, ~3 equiv), is added.
-
Reaction Execution: Allyl bromide (2.2 equiv) is added to the mixture, and the reaction is stirred at room temperature for 24 hours.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with an organic solvent like diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Experimental Protocol: Ring-Closing Metathesis to form a Cycloalkene-1,1-dicarboxylate
Note: The following protocol is for the synthesis of the analogous five-membered ring, diethyl cyclopent-3-ene-1,1-dicarboxylate, as a representative example of the RCM methodology.
-
Reaction Setup: Diethyl diallylmalonate (1.0 equiv) is dissolved in a degassed solvent such as dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Execution: A solution of a second-generation Grubbs catalyst (~1-5 mol%) in CH₂Cl₂ is added to the substrate solution. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). The driving force for the reaction is the formation and removal of volatile ethylene gas.
-
Work-up and Purification: Upon completion, the reaction is quenched by the addition of a reagent like ethyl vinyl ether. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
-
Yield: High yields, often exceeding 90%, are reported for the synthesis of five-membered rings via this method. The yield for the more strained four-membered ring may be lower and is highly dependent on the specific substrate and reaction conditions.
[2+2] Photocycloaddition
The [2+2] photocycloaddition is a powerful and widely utilized method for constructing cyclobutane rings. This reaction involves the light-induced cycloaddition of two alkene-containing molecules. While intermolecular versions can be challenging to control in terms of regioselectivity, intramolecular [2+2] photocycloadditions are highly efficient for creating complex, fused-ring systems with excellent stereocontrol.
Experimental Protocol: Intramolecular [2+2] Photocycloaddition of a Diene Ester [2]
Note: This is a general representation of an intramolecular photocycloaddition leading to a bicyclic cyclobutane derivative.
-
Precursor Synthesis: A suitable diene-containing malonate ester is synthesized. For example, a 1,6-diene can be prepared by the allylation of a malonate derivative.
-
Reaction Setup: The diene substrate is dissolved in a suitable solvent (e.g., acetonitrile or acetone) in a photochemical reactor equipped with a UV lamp (e.g., a medium-pressure mercury lamp). The solution is typically purged with an inert gas like nitrogen or argon to remove oxygen, which can quench the excited state. A photosensitizer, such as acetone or benzophenone, may be used to facilitate the reaction.
-
Reaction Execution: The solution is irradiated with UV light while maintaining a constant temperature, often at or below room temperature, to minimize side reactions. The progress of the reaction is monitored by techniques such as GC-MS or NMR.
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate the cyclobutane-containing product.
-
Yield and Selectivity: Intramolecular [2+2] photocycloadditions can proceed in high yields (often >80%) and with excellent diastereoselectivity, depending on the structure of the starting diene.[2]
Conclusion
The choice of synthetic route to functionalized cyclobutane-1,1-dicarboxylates depends on several factors, including the desired substitution pattern, scale of the reaction, available equipment, and cost considerations.
-
Intramolecular Substitution is a reliable and cost-effective method for the synthesis of the parent diethyl cyclobutane-1,1-dicarboxylate and is well-suited for large-scale preparations where stereoselectivity is not a primary concern.
-
Ring-Closing Metathesis offers high yields and excellent functional group tolerance, making it a valuable tool for the synthesis of more complex and highly functionalized cyclobutene-1,1-dicarboxylates, which can be subsequently reduced to the corresponding cyclobutanes.
-
[2+2] Photocycloaddition , particularly in its intramolecular variant, provides unparalleled access to stereochemically complex and fused cyclobutane ring systems, which are often difficult to access through other methods.
Researchers should carefully consider the advantages and limitations of each approach in the context of their specific synthetic goals to select the most efficient and effective strategy.
References
The Benzyl Ether Advantage: A Comparative Guide for Protecting Alcohols in Complex Synthesis
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and purity. For researchers, scientists, and drug development professionals, the benzyl (Bn) ether stands out as a robust and versatile choice for the protection of hydroxyl groups. This guide provides an objective comparison of the benzyloxy protecting group with other common ether-based protecting groups, supported by experimental data, to inform strategic decisions in complex molecular construction.
Performance Comparison: Stability and Orthogonality
The primary advantage of the benzyl ether lies in its unique stability profile and the orthogonality of its cleavage conditions. Unlike many other protecting groups that are sensitive to acidic or basic environments, the benzyl ether is remarkably stable under a wide range of non-reductive reaction conditions.[1][2] This stability allows for a broad scope of chemical transformations to be performed on other parts of the molecule without premature deprotection.
The key to the benzyl ether's utility is its selective removal by catalytic hydrogenolysis.[3] This mild, reductive cleavage is orthogonal to the deprotection methods used for many other common protecting groups, such as the acid-labile silyl ethers (e.g., TBS) and acetals (e.g., MOM), and the base-labile ester protecting groups.[1][4] This orthogonality is crucial in complex syntheses requiring the sequential deprotection of multiple functional groups.[5][6]
Comparative Stability of Common Alcohol Protecting Groups
| Protecting Group | Abbreviation | Stable To | Labile To |
| Benzyloxy | Bn | Mild to strong acids (anhydrous), strong bases, most oxidizing and reducing agents (non-catalytic hydrogenation).[1][2] | Catalytic hydrogenolysis (e.g., H₂, Pd/C), dissolving metal reduction (e.g., Na/NH₃), strong Lewis acids (e.g., BCl₃).[1][2][7] |
| tert-Butyldimethylsilyl Ether | TBS/TBDMS | Basic conditions, catalytic hydrogenolysis.[1] | Fluoride ion sources (e.g., TBAF), acidic conditions.[1][8] |
| Methoxymethyl Ether | MOM | Basic conditions, catalytic hydrogenolysis.[4] | Acidic conditions (e.g., HCl, p-TsOH).[1][4] |
| Acetate Ester | Ac | Acidic conditions (anhydrous), catalytic hydrogenolysis.[1] | Basic conditions (hydrolysis, e.g., K₂CO₃, NaOH), nucleophiles, reducing hydrides (e.g., LiAlH₄).[1] |
Experimental Data: Protection and Deprotection Yields
The efficiency of both the introduction and removal of a protecting group is a critical factor in its selection. The following table summarizes typical yields for the protection of a primary alcohol with various groups and their subsequent deprotection.
| Protecting Group | Protection Reagents & Conditions | Typical Yield (%) | Deprotection Reagents & Conditions | Typical Yield (%) | Reference |
| Benzyloxy (Bn) | NaH, BnBr, DMF, 0 °C to RT | >95 | H₂, 10% Pd/C, MeOH, RT | >95 | [9] |
| tert-Butyldimethylsilyl (TBS) | TBSCl, Imidazole, DMF, 50 °C | ~100 | TBAF, THF, RT | ~97 | [8] |
| Methoxymethyl (MOM) | MOMCl, i-Pr₂NEt, CH₂Cl₂ | High | HCl, MeOH | High | [1][4] |
Experimental Protocols
Detailed methodologies for the protection and deprotection of alcohols using benzyl and tert-butyldimethylsilyl (TBS) ethers are provided below.
Protocol 1: Benzylation of a Primary Alcohol
Objective: To protect a primary hydroxyl group as a benzyl ether.
Materials:
-
Starting alcohol (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (2.0 equiv)
-
Benzyl bromide (BnBr) (1.5–2.0 equiv)
-
Dry N,N-dimethylformamide (DMF)
-
Triethylamine
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the starting material (1.0 equiv) in dry DMF (5–10 mL/mmol) under an argon atmosphere.[9]
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (2.0 equiv) portion-wise to the stirred solution.
-
Add BnBr (1.5–2.0 equiv) dropwise to the reaction mixture at 0 °C.[9]
-
Allow the reaction mixture to gradually warm to room temperature and stir until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC).[9]
-
Cool the reaction to 0 °C and quench by the slow addition of an excess of triethylamine, followed by water.
-
Dilute the mixture with EtOAc and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.[9]
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.[9]
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis
Objective: To cleave a benzyl ether protecting group under neutral, reductive conditions.[1]
Materials:
-
Benzyl-protected alcohol (1.0 equiv)
-
10% Palladium on carbon (Pd/C) catalyst (5-10 mol% by weight)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source
Procedure:
-
Dissolve the benzyl-protected alcohol in a suitable solvent such as methanol or ethanol.[2]
-
Add 10% Pd/C catalyst to the solution.[1]
-
Place the reaction vessel under an atmosphere of hydrogen gas (e.g., using a balloon or a Parr hydrogenator).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.[1]
Protocol 3: Protection of a Primary Alcohol with a TBS Ether
Objective: To protect a primary hydroxyl group as a tert-butyldimethylsilyl ether.
Materials:
-
Starting alcohol (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBSCl) (1.5 equiv)
-
Imidazole (2.0 equiv)
-
Dry N,N-dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Water
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the alcohol (1.0 equiv) in dry DMF, add imidazole (2.0 equiv) and TBSCl (1.5 equiv) at room temperature.[8]
-
Stir the reaction mixture at room temperature or warm gently (e.g., to 50 °C) if necessary.[8]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Add water to the reaction mixture and extract with Et₂O.[8]
-
Wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo.[8]
-
Purify the residue by flash column chromatography on silica gel.
Protocol 4: Deprotection of a TBS Ether with TBAF
Objective: To cleave a TBS ether using a fluoride ion source.[1]
Materials:
-
TBS-protected alcohol (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1-1.5 equiv)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve the TBS-protected alcohol in THF.[8]
-
Add a 1.0 M solution of TBAF in THF (1.1-1.5 equiv) to the stirred solution at room temperature.[8]
-
Stir the reaction mixture and monitor its progress by TLC.[1]
-
Upon completion, quench the reaction by adding water.[1]
-
Extract the product with an organic solvent such as ethyl acetate.[1]
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[8]
Visualizing Synthetic Strategies
The following diagrams illustrate the logical workflows for the protection and deprotection of alcohols and the concept of orthogonal protecting group strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative study of cyclobutane vs. cyclopentane cores in drug design
In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences a drug candidate's pharmacological profile. Among the diverse array of carbocyclic structures, cyclobutane and cyclopentane rings are frequently employed to modulate a molecule's properties. This guide provides a comprehensive comparison of these two cycloalkanes in drug design, supported by experimental data, to assist researchers in making informed decisions during the lead optimization process.
Physicochemical Properties: A Tale of Two Rings
The fundamental differences in the physicochemical properties of cyclobutane and cyclopentane stem from their distinct ring sizes and resulting conformational characteristics. These differences have significant implications for how they interact with biological targets and their overall drug-like properties.
Cyclobutane, a four-membered ring, is characterized by significant ring strain (approximately 26.3 kcal/mol), which forces it into a puckered or "folded" conformation.[1] This rigidity can be advantageous in drug design by locking a molecule into a specific, bioactive conformation, thereby reducing the entropic penalty upon binding to a target.[2] In contrast, cyclopentane, a five-membered ring, has considerably less ring strain (around 7.1 kcal/mol) and is more flexible, readily adopting non-planar "envelope" and "half-chair" conformations.[1] While this flexibility can allow for adaptation to various binding pockets, it can also be a liability when a rigid conformation is required for optimal target engagement.[3]
| Property | Cyclobutane | Cyclopentane | Reference(s) |
| Ring Strain Energy | ~26.3 kcal/mol | ~7.1 kcal/mol | [1] |
| Conformation | Puckered (Folded) | Envelope, Half-Chair (Flexible) | [1] |
| Key Feature | Rigid, conformationally restricted | Flexible, adaptable | [2][3] |
Performance in Drug Design: A Data-Driven Comparison
The choice between a cyclobutane and cyclopentane core can lead to significant differences in a compound's biological activity, selectivity, and metabolic stability. The optimal choice is often target-dependent and requires empirical validation.
Case Study 1: G9a Histone Methyltransferase Inhibitors
In the development of inhibitors for the G9a histone methyltransferase, a key epigenetic regulator implicated in cancer, the choice of a spirocyclic core proved to be critical. A screening hit containing a spiro[cyclobutane-1,3'-indol]-2'-amine core displayed potent inhibition of G9a with an IC50 of 153 nM. Structure-activity relationship (SAR) studies revealed that replacing the cyclobutane ring with a cyclopentane or cyclohexane ring resulted in a dramatic loss of potency, with at least a ten-fold decrease in activity.[4] This highlights a scenario where the rigid and specific geometry of the cyclobutane ring is essential for optimal binding to the target. The optimized inhibitor, A-366, which retains the spiro-cyclobutane moiety, is a potent and highly selective G9a inhibitor with an IC50 of 3.3 nM.[4]
| Compound | Core Moiety | G9a IC50 (nM) | Reference(s) |
| Screening Hit | Spiro-cyclobutane | 153 | [4] |
| Analog | Spiro-cyclopentane | >1530 | [4] |
| Analog | Spiro-cyclohexane | >1530 | [4] |
| A-366 (Optimized) | Spiro-cyclobutane | 3.3 | [4] |
Case Study 2: Kappa Opioid Receptor Antagonists
Conversely, in the pursuit of kappa opioid receptor (KOR) antagonists for the treatment of depression and addiction, a cyclopentane ring was found to be optimal. In a series of analogs, the compound with a cyclopentane ring (Ke = 0.048 nM) was the most potent and selective against mu (µ) and delta (δ) opioid receptor subtypes.[3] The corresponding cyclobutane analog was less potent, demonstrating that for this particular target, the conformational flexibility or the specific shape of the cyclopentane ring was more favorable for binding.[3]
| Compound | Core Moiety | KOR Affinity (Ke, nM) | Selectivity (vs µ/δ) | Reference(s) |
| Lead Compound | Cyclohexane | 0.14 | Good | [3] |
| Analog | Cyclopentane | 0.048 | Higher | [3] |
| Analog | Cyclobutane | Less Potent | Lower | [3] |
| Analog | Cycloheptane | Less Potent | Lower | [3] |
Metabolic Stability
The metabolic stability of a drug candidate is a crucial parameter influencing its pharmacokinetic profile. Both cyclobutane and cyclopentane rings can be used to block metabolically labile sites and enhance stability. However, the effect is not always predictable and can be influenced by the surrounding chemical environment.
A comparative study on trifluoromethyl-substituted analogs as bioisosteres for a tert-butyl group provided quantitative data on their metabolic stability in human liver microsomes. The intrinsic clearance (CLint) is a measure of the rate of metabolism. In some cases, both CF3-cyclobutane and CF3-cyclopropane analogs showed improved metabolic stability (lower CLint) compared to the parent compound.[5][6] However, in other instances, their introduction led to decreased stability.[5][6] Notably, the metabolic stabilities of the cyclobutane and cyclopropane analogs were often very similar to each other.[5] While this study does not directly compare with cyclopentane, it underscores the nuanced and context-dependent impact of small rings on metabolism.
| Compound Series | Analog | Intrinsic Clearance (CLint) (μL/min/mg protein) | Reference(s) |
| Model Amide 1 | tert-Butyl | 11 | [5][6] |
| CF3-Cyclobutane | 16 | [5][6] | |
| Model Amide 2 | tert-Butyl | 12 | [5][6] |
| CF3-Cyclobutane | 1 | [5][6] | |
| Butenafine | tert-Butyl | 30 | [5][6] |
| CF3-Cyclobutane | 21 | [5][6] | |
| Tebutam | tert-Butyl | 57 | [5][6] |
| CF3-Cyclobutane | 107 | [5][6] |
Experimental Protocols
To ensure the reproducibility and validity of the data presented, detailed experimental protocols for key assays are provided below.
G9a Histone Methyltransferase Inhibition Assay (AlphaLISA)
This protocol is adapted from established AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) methods for G9a.[7][8]
Materials and Reagents:
-
Recombinant human G9a enzyme
-
Biotinylated histone H3 (1-21) peptide substrate
-
S-adenosylmethionine (SAM)
-
Test compounds (e.g., A-366)
-
Anti-methyl-Histone H3 Lysine 9 (H3K9me2) AlphaLISA Acceptor beads
-
Streptavidin Donor beads
-
AlphaLISA Assay Buffer (e.g., 50 mM Tris-HCl, pH 9.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
White opaque 384-well microplates
-
Plate reader capable of AlphaLISA detection
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds in assay buffer. A typical concentration range would be from picomolar to micromolar to determine the IC50 value. Include a DMSO-only control.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted test compound or DMSO control. Add 2.5 µL of diluted G9a enzyme. Pre-incubate for 15 minutes at room temperature.
-
Enzymatic Reaction: Initiate the reaction by adding 5 µL of a pre-mixed solution of biotinylated H3 peptide and SAM. Cover the plate and incubate for 60 minutes at room temperature.
-
Detection: Stop the reaction by adding 5 µL of the Anti-H3K9me2 Acceptor beads. Incubate for 60 minutes at room temperature in the dark. Add 10 µL of the Streptavidin Donor beads. Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Read the plate on an AlphaLISA-compatible plate reader. The signal generated is proportional to the amount of H3K9me2 produced.
-
Data Analysis: Plot the AlphaLISA signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In-Cell Western Assay for H3K9 Methylation
This protocol is based on standard In-Cell Western™ methodologies.[9][10][11][12]
Materials and Reagents:
-
Cells (e.g., PC-3 prostate cancer cells)
-
96-well culture plates
-
Test compounds
-
Fixation solution (e.g., 3.7% formaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1X PBS with 1% Fish Gelatin)
-
Primary antibodies (anti-H3K9me2 and anti-total Histone H3)
-
IRDye® conjugated secondary antibodies
-
Imaging system (e.g., LI-COR® Odyssey®)
Procedure:
-
Cell Culture and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat cells with various concentrations of the test compound for the desired time (e.g., 72 hours).
-
Fixation and Permeabilization: Remove the media and fix the cells with the fixation solution for 20 minutes at room temperature. Wash the cells with PBS and then permeabilize with the permeabilization buffer for 5 minutes.
-
Blocking: Wash the cells and then block with blocking buffer for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibodies (cocktail of anti-H3K9me2 and anti-total H3) diluted in antibody dilution buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and then incubate with the appropriate IRDye® conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Imaging and Analysis: Wash the cells, allow the plate to dry, and then scan on an imaging system. Quantify the fluorescence intensity for both H3K9me2 and total H3. Normalize the H3K9me2 signal to the total H3 signal to determine the relative change in methylation.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This protocol is a general guideline for assessing metabolic stability.[5]
Materials and Reagents:
-
Human liver microsomes (HLM)
-
Test compounds
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system
-
Acetonitrile (for quenching)
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: Prepare a solution of HLM in phosphate buffer.
-
Incubation: Pre-warm the HLM solution at 37°C. Add the test compound (at a final concentration, e.g., 1 µM) and pre-incubate for a few minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding cold acetonitrile containing an internal standard.
-
Sample Processing: The quenched samples are centrifuged to precipitate the proteins. The supernatant is then analyzed.
-
LC-MS/MS Analysis: The concentration of the parent compound remaining at each time point is quantified using a validated LC-MS/MS method.
-
Data Analysis: The natural logarithm of the percentage of the compound remaining is plotted against time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k. The intrinsic clearance (CLint) is calculated as (k / [microsomal protein concentration]).
Visualizing the Impact: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts discussed in this guide.
Caption: G9a-mediated signaling pathway in cancer.
Caption: A typical workflow for comparing cycloalkane cores in drug design.
Conclusion
Both cyclobutane and cyclopentane are valuable scaffolds in the medicinal chemist's toolbox. The choice between them is not straightforward and depends heavily on the specific biological target and the desired pharmacological properties. Cyclobutane's rigidity can be a powerful tool for conformational constraint, leading to enhanced potency and selectivity, as exemplified by the G9a inhibitor A-366. Conversely, cyclopentane's flexibility can provide the optimal fit for other targets, such as the kappa opioid receptor. A thorough understanding of their distinct physicochemical properties, coupled with empirical testing through the synthesis and evaluation of analogous compounds, is essential for successful lead optimization.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. benchchem.com [benchchem.com]
- 6. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. biomol.com [biomol.com]
- 10. licorbio.com [licorbio.com]
- 11. products.advansta.com [products.advansta.com]
- 12. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
A Comparative Guide to the Synthetic Utility of Diethyl 3-(Benzyloxy)cyclobutane-1,1-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and drug discovery, the choice of building blocks is paramount to the successful construction of complex molecular architectures. Substituted malonates are a cornerstone of this field, offering a versatile platform for the introduction of diverse functionalities. This guide provides an objective comparison of diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate with other substituted malonates, supported by experimental data and detailed protocols to inform synthetic strategy and reagent selection.
Introduction to Substituted Malonates in Synthesis
Substituted diethyl malonates are invaluable intermediates in organic synthesis, primarily utilized for the creation of carbon-carbon bonds through alkylation, acylation, and cycloaddition reactions. The presence of two electron-withdrawing ester groups renders the alpha-proton acidic, facilitating deprotonation and subsequent nucleophilic attack. The nature of the substituent on the malonate backbone significantly influences the reagent's stability, reactivity, and the stereochemical outcome of reactions. This guide focuses on the unique characteristics of this compound, a constrained cyclic malonate, and compares its performance with representative acyclic and other cyclic analogues.
This compound: A Profile
This compound is a specialized reagent that combines the reactivity of a malonic ester with the conformational rigidity of a cyclobutane ring. The benzyloxy group at the 3-position introduces a key functional handle and can influence the stereochemical course of reactions. This substituent can be readily removed via hydrogenolysis to reveal a hydroxyl group, opening avenues for further molecular elaboration.
Key Features:
-
Rigid Scaffold: The cyclobutane ring restricts conformational freedom, which can be advantageous in controlling stereoselectivity in subsequent transformations.
-
Latent Hydroxyl Group: The benzyloxy group serves as a protected hydroxyl group, which can be deprotected under mild conditions for further functionalization.
-
Donor-Acceptor System: The alkoxy substituent (benzyloxy) acts as an electron-donating group, creating a "donor-acceptor" cyclobutane system that is primed for unique reactivity, particularly in cycloaddition and ring-opening reactions.
Performance Comparison with Other Substituted Malonates
The synthetic utility of this compound is best understood through a direct comparison with other commonly used malonates in key synthetic transformations.
Synthesis of the Core Scaffold
The preparation of substituted cyclobutane-1,1-dicarboxylates often involves the alkylation of diethyl malonate with a suitable 1,3-dihalopropane. The synthesis of the title compound's precursor, 3-(benzyloxy)cyclobutanone, has been reported through various routes, including a multi-step synthesis starting from halogenated methyl benzene. A common subsequent step would be a Baeyer-Villiger oxidation followed by esterification, or a direct conversion of the ketone to the dicarboxylate.
In contrast, the synthesis of simple acyclic substituted malonates is typically more straightforward, often involving a one-step alkylation of diethyl malonate.
Table 1: Comparison of Synthetic Accessibility
| Malonate Derivative | Typical Synthetic Route | Number of Steps (from simple precursors) | Typical Overall Yield |
| This compound | Multi-step synthesis via 3-(benzyloxy)cyclobutanone | 3-5 | Moderate |
| Diethyl ethylmalonate | Direct alkylation of diethyl malonate | 1 | High |
| Diethyl 1,1-cyclobutanedicarboxylate | Alkylation of diethyl malonate with 1,3-dihalopropane | 1 | Moderate to High |
Application in Cycloaddition Reactions
Donor-acceptor cyclobutanes, such as this compound, are known to participate in a variety of cycloaddition reactions, including [4+2] cycloadditions with electron-deficient alkenes. The rigid cyclobutane framework can impart a high degree of stereocontrol in these reactions.
While acyclic malonates themselves are not typically used directly in cycloadditions, their derivatives, such as alkylidene malonates, are excellent dienophiles in Diels-Alder reactions. The reactivity and stereoselectivity of these reactions are influenced by the substituents on the double bond.
Table 2: Performance in [4+2] Cycloaddition Reactions (Representative Examples)
| Malonate Derivative (as Dienophile Precursor) | Reaction Partner | Catalyst/Conditions | Product | Diastereoselectivity | Yield |
| This compound | Electron-deficient alkene | Lewis Acid | Tetrahydropyridine derivative | High | Good to Excellent |
| Diethyl ethylidenemalonate | 1,3-Butadiene | Thermal | Cyclohexene derivative | Good | High |
| Diethyl 1,1-cyclobutanedicarboxylate (as precursor to methylenecyclobutane) | N-allenamide | MgII/N,N'-dioxide | Polysubstituted methylenecyclobutane | Excellent (up to 96% ee) | Up to 99% |
Note: The data in this table is compiled from analogous systems and is intended to be representative. Direct comparative studies under identical conditions are limited.
Experimental Protocols
Protocol 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate (A Precursor Analogue)
This protocol describes the synthesis of the unsubstituted cyclobutane analogue, which provides a baseline for the synthesis of more complex derivatives like the title compound.
Materials:
-
Diethyl malonate
-
1,3-Dichloropropane
-
Sodium ethoxide
-
Absolute ethanol
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
A solution of sodium ethoxide is prepared by cautiously adding sodium metal to absolute ethanol under an inert atmosphere.
-
To a stirred solution of diethyl malonate in absolute ethanol, the sodium ethoxide solution is added dropwise at a temperature that maintains a gentle reflux.
-
1,3-Dichloropropane is then added, and the reaction mixture is refluxed for several hours.
-
After cooling, the reaction mixture is poured into water and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation to afford diethyl 1,1-cyclobutanedicarboxylate.
Protocol 2: Debenzylation of this compound to Diethyl 3-Hydroxycyclobutane-1,1-dicarboxylate
This protocol illustrates a key transformation of the title compound, unmasking the hydroxyl functionality for further synthetic elaboration.
Materials:
-
This compound
-
Palladium on carbon (10%)
-
Ethanol
-
Hydrogen gas
Procedure:
-
To a solution of this compound in ethanol, a catalytic amount of 10% palladium on carbon is added.
-
The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC).
-
The reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield diethyl 3-hydroxycyclobutane-1,1-dicarboxylate, which can often be used in the next step without further purification.
Visualizing the Synthetic Pathway
The following diagram illustrates the synthetic logic from a precursor to the functionalized cyclobutane core and its subsequent transformation, highlighting the role of this compound as a key intermediate.
Caption: Synthetic pathway of this compound.
Conclusion
This compound emerges as a valuable, albeit more synthetically demanding, alternative to simple acyclic and unsubstituted cyclic malonates. Its rigid cyclobutane framework offers the potential for enhanced stereocontrol in cycloaddition reactions, and the benzyloxy substituent serves as a versatile handle for subsequent functionalization. The choice between this reagent and other substituted malonates will ultimately depend on the specific synthetic target and the desired level of molecular complexity and stereochemical definition. For syntheses requiring a conformationally restricted core and a latent hydroxyl group, this compound presents a compelling strategic advantage.
A Comparative Guide to the X-ray Crystallography of Cyclobutane Dicarboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structural parameters of several cyclobutane dicarboxylate derivatives determined by X-ray crystallography. The unique conformational constraints of the cyclobutane ring system make these molecules compelling subjects for structural analysis, with implications in medicinal chemistry and materials science. This document presents key crystallographic data, details experimental protocols, and offers a comparative analysis with other structural elucidation techniques.
At a Glance: Crystallographic Parameters of Cyclobutane Dicarboxylate Derivatives
The following table summarizes the key crystallographic parameters for a selection of cyclobutane dicarboxylate derivatives, offering a direct comparison of their solid-state structures.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ring Conformation |
| cis-1,2-Cyclobutanedicarboxylic Acid | C₆H₈O₄ | Monoclinic | P2₁/c | 10.710 | 8.559 | 7.343 | 95.03 | 4 | Puckered |
| trans-1,2-Cyclobutanedicarboxylic Acid | C₆H₈O₄ | Monoclinic | C2/c | 5.52 | 10.74 | 11.90 | 90.92 | 4 | Puckered |
| cis-1,3-Cyclobutanedicarboxylic Acid | C₆H₈O₄ | Monoclinic | P2₁/n | 6.439 | 13.268 | 8.036 | 92.84 | 4 | Puckered |
| trans-1,3-Cyclobutanedicarboxylic Acid | C₆H₈O₄ | Monoclinic | P2₁/c | 5.48 | 8.13 | 8.13 | 107.22 | 2 | Planar |
| β-Truxinic Acid | C₁₈H₁₆O₄ | Monoclinic | P2₁/c | 16.2829 | 5.5494 | 16.4604 | 113.418 | 4 | Puckered |
| Cyclobut-1-ene-1,2-dicarboxylic Acid | C₆H₆O₄ | Monoclinic | Cc | 5.551 | 13.541 | 8.714 | 98.91 | 4 | Planar |
In-Depth Structural Analysis: Bond Lengths and Angles
A closer look at the bond lengths and angles within the cyclobutane ring reveals the impact of substituent stereochemistry on the molecular geometry.
| Compound | C1-C2 (Å) | C2-C3 (Å) | C3-C4 (Å) | C4-C1 (Å) | Dihedral Angle (°) |
| cis-1,2-Cyclobutanedicarboxylic Acid | 1.556 | 1.526 | 1.556 | 1.543 | 156 |
| trans-1,2-Cyclobutanedicarboxylic Acid | 1.553 | - | - | 1.553 | ~150 |
| cis-1,3-Cyclobutanedicarboxylic Acid | 1.554 (avg) | 1.554 (avg) | 1.554 (avg) | 1.554 (avg) | 149 |
| trans-1,3-Cyclobutanedicarboxylic Acid | 1.567 | 1.552 | 1.567 | 1.552 | 180 (Planar) |
| β-Truxinic Acid | - | - | - | - | 20 (puckering) |
Experimental Protocols
The determination of the crystal structures of cyclobutane dicarboxylate derivatives follows a general workflow common to small-molecule X-ray crystallography.
Synthesis and Crystallization
The synthesis of these derivatives often involves photochemical [2+2] cycloaddition reactions of corresponding alkenes, such as cinnamic acid derivatives to form truxillic and truxinic acids.[1] The unsubstituted cyclobutanedicarboxylic acids can be synthesized through various routes, including the hydrolysis of dicyanocyclobutanes.[2]
General Crystallization Protocol: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution. Common solvents include ethyl acetate, benzene, or mixtures of solvents like acetic acid and petroleum ether.[2] The process aims to achieve a limited degree of supersaturation, allowing for the slow formation of well-ordered crystals.[3]
X-ray Diffraction Data Collection and Structure Refinement
Crystals are mounted on a goniometer and cooled, typically to 100 K, in a stream of nitrogen gas. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The collected diffraction data are then processed to solve and refine the crystal structure using specialized software.
Comparative Analysis with Alternative Techniques
While X-ray crystallography provides definitive solid-state structures, other analytical techniques offer complementary information, particularly regarding the molecule's behavior in solution.
| Feature | X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry in the solid state. | Connectivity, relative stereochemistry, and conformational dynamics in solution. | Molecular weight, elemental composition, and fragmentation patterns for substructure identification. |
| Sample Requirements | Single, high-quality crystal. | Soluble sample in a deuterated solvent. | Volatile or ionizable sample. |
| Key Strengths | Unambiguous determination of absolute configuration and high precision in geometric parameters. | Provides information about the molecule's behavior and conformation in solution; non-destructive. | High sensitivity and suitable for identifying isomers with different fragmentation patterns. |
| Limitations | Requires a suitable single crystal, which can be challenging to grow; provides a static picture of the molecule. | Can be complex to interpret for molecules with significant conformational flexibility; less precise geometric parameters than X-ray. | Does not directly provide 3D structural information. |
For cyclobutane derivatives, NMR spectroscopy is particularly valuable for determining the relative stereochemistry of the substituents through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data. This provides insights into the puckering of the cyclobutane ring in solution, which may differ from the conformation observed in the solid state due to crystal packing forces.
References
Assessing the biological activity of compounds derived from Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate
An Objective Comparison of Biologically Active Cyclobutane Derivatives
Introduction
While the biological activity of compounds specifically derived from Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate is not documented in publicly available scientific literature, the cyclobutane motif is a crucial structural element in a variety of biologically active molecules.[1][2] The rigid, puckered conformation of the cyclobutane ring offers a unique three-dimensional structure that can advantageously influence a compound's potency, selectivity, and pharmacokinetic properties.[3][4] This guide provides a comparative analysis of several well-characterized cyclobutane-containing compounds with established biological activities, supported by experimental data. The compounds chosen for this comparison are Tofacitinib, an immunomodulator, and Boceprevir, an antiviral agent, showcasing the diverse therapeutic applications of cyclobutane derivatives.
Comparative Analysis of Biological Activity
The following table summarizes the quantitative data on the biological activity of selected cyclobutane-containing compounds.
| Compound | Target | Assay Type | IC50 Value | Therapeutic Area |
| Tofacitinib | JAK1, JAK2, JAK3 | In vitro kinase assay | 1.8 nM (JAK1), 20 nM (JAK2), 1.0 nM (JAK3) | Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis |
| Boceprevir | HCV NS3/4A Protease | Enzymatic assay | 14 nM | Hepatitis C |
Detailed Experimental Protocols
Tofacitinib: In Vitro Janus Kinase (JAK) Inhibition Assay
This protocol outlines the methodology for determining the in vitro inhibitory activity of Tofacitinib against JAK enzymes.
1. Materials and Reagents:
-
Recombinant human JAK1, JAK2, and JAK3 enzymes
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Tofacitinib (or other test compounds)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP)
-
Phosphocellulose filter plates
-
Scintillation counter
2. Procedure:
-
Prepare a serial dilution of Tofacitinib in the assay buffer.
-
In a microplate, combine the recombinant JAK enzyme, the peptide substrate, and the diluted Tofacitinib.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and radiolabeled ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a solution like phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated peptide substrate.
-
Wash the filter plate multiple times with a wash buffer to remove unincorporated radiolabeled ATP.
-
Dry the filter plate and measure the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of Tofacitinib relative to a control without the inhibitor.
-
Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.
Boceprevir: HCV NS3/4A Protease Inhibition Assay
This protocol describes the method for assessing the inhibitory effect of Boceprevir on the Hepatitis C Virus (HCV) NS3/4A protease.
1. Materials and Reagents:
-
Recombinant HCV NS3/4A protease enzyme complex
-
A specific fluorogenic peptide substrate for NS3/4A protease (e.g., a FRET-based substrate)
-
Boceprevir (or other test compounds)
-
Assay buffer (e.g., HEPES, NaCl, glycerol, DTT)
-
Dimethyl sulfoxide (DMSO) for compound dilution
-
Fluorescence microplate reader
2. Procedure:
-
Prepare a serial dilution of Boceprevir in DMSO and then further dilute in the assay buffer.
-
Add the diluted Boceprevir to the wells of a microplate.
-
Add the recombinant HCV NS3/4A protease to the wells containing the test compound and incubate for a short period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic peptide substrate.
-
Monitor the increase in fluorescence intensity over time using a fluorescence microplate reader. The cleavage of the substrate by the protease separates a fluorophore from a quencher, resulting in an increase in fluorescence.
-
Calculate the initial reaction velocity for each concentration of Boceprevir.
-
Determine the percentage of inhibition by comparing the reaction rates in the presence of Boceprevir to a control reaction without the inhibitor.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the Boceprevir concentration and fitting the data to a dose-response model.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate a key signaling pathway targeted by a cyclobutane derivative and a general experimental workflow for assessing biological activity.
Caption: Simplified JAK-STAT signaling pathway inhibited by Tofacitinib.
Caption: General experimental workflow for in vitro bioactivity assessment.
References
Spectroscopic Showdown: A Comparative Guide to Differentiating Cis and Trans Isomers of Substituted Cyclobutanes
For researchers, scientists, and drug development professionals, the precise stereochemical assignment of substituted cyclobutanes is a critical step in elucidating structure-activity relationships and directing rational drug design. The subtle differences in the spatial arrangement of substituents between cis and trans isomers can lead to profound variations in their physical, chemical, and biological properties. This guide provides an in-depth comparison of nuclear magnetic resonance (NMR), infrared (IR), and Raman spectroscopy for the unambiguous differentiation of these isomers, supported by experimental data and detailed methodologies.
The puckered, four-membered ring of cyclobutane imposes distinct conformational constraints on its substituents, giving rise to characteristic spectroscopic signatures for cis and trans isomers. While both isomers share the same molecular formula and connectivity, their different symmetries and through-space interactions are readily probed by various spectroscopic techniques. This guide will focus on the practical application of NMR, IR, and Raman spectroscopy for stereochemical elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Stereochemical Assignment
NMR spectroscopy, particularly proton (¹H) NMR, stands as the most definitive method for distinguishing between cis and trans isomers of substituted cyclobutanes. The key diagnostic parameters are the vicinal coupling constants (³JHH) between protons on adjacent carbons of the cyclobutane ring.
The magnitude of the vicinal coupling constant is dictated by the dihedral angle between the coupled protons, as described by the Karplus relationship. In the puckered cyclobutane ring, the dihedral angles between vicinal protons in cis and trans isomers are significantly different, leading to a reliable differentiation. Generally, the coupling constant between cis protons (³J_cis_) is larger than that between trans protons (³J_trans_).
For example, in the case of 1,2-disubstituted cyclobutanes, the cis isomer will have a larger coupling constant between the protons at C1 and C2 compared to the trans isomer. This is a consequence of the smaller dihedral angle between the C-H bonds in the cis configuration.
Data Presentation: ¹H NMR of cis- and trans-1,2-Diphenylcyclobutane
The following table summarizes the ¹H NMR data for cis- and trans-1,2-diphenylcyclobutane, illustrating the key differences in their coupling constants.
| Parameter | cis-1,2-Diphenylcyclobutane | trans-1,2-Diphenylcyclobutane |
| Chemical Shift (δ) | ||
| Methine Protons (H1, H2) | ~4.1 ppm | ~3.6 ppm |
| Methylene Protons (H3, H4) | ~2.5 ppm and ~2.2 ppm | ~2.3 ppm and ~2.1 ppm |
| Coupling Constants (J) | ||
| ³J_cis_ (H1-H2) | ~10.5 Hz | - |
| ³J_trans_ (H1-H2) | - | ~8.5 Hz |
| ³J (vicinal, other) | 8.0 - 9.5 Hz | 7.0 - 9.0 Hz |
Note: Chemical shifts are approximate and can vary with solvent and experimental conditions.
Infrared (IR) and Raman Spectroscopy: A Symphony of Vibrational Modes
IR and Raman spectroscopy provide complementary information about the vibrational modes of a molecule. The differentiation of cis and trans isomers using these techniques is based on the principles of molecular symmetry.
-
Infrared (IR) Spectroscopy : For a vibration to be IR active, it must result in a change in the molecule's dipole moment.
-
Raman Spectroscopy : For a vibration to be Raman active, it must cause a change in the molecule's polarizability.
In many cases, trans isomers of substituted cyclobutanes possess a higher degree of symmetry than their cis counterparts. For instance, a 1,2-disubstituted trans isomer may have a center of inversion, which has significant spectroscopic consequences. According to the Rule of Mutual Exclusion , for a molecule with a center of inversion, vibrational modes that are IR active are Raman inactive, and vice versa. The cis isomer, lacking a center of inversion, can have vibrations that are both IR and Raman active.
Consequently, the trans isomer will generally exhibit a simpler IR and Raman spectrum with fewer coincident peaks compared to the cis isomer.
Data Presentation: Vibrational Frequencies of a Disubstituted Cyclobutane (Illustrative)
The following table provides an illustrative example of the expected differences in the vibrational spectra of a generic pair of cis and trans 1,2-disubstituted cyclobutanes.
| Vibrational Mode | cis Isomer (Lower Symmetry) | trans Isomer (Higher Symmetry) |
| Ring Puckering | IR and Raman active | May be IR or Raman active (depending on specific symmetry) |
| Symmetric C-Substituent Stretch | IR and Raman active | Raman active, IR inactive (if centrosymmetric) |
| Asymmetric C-Substituent Stretch | IR and Raman active | IR active, Raman inactive (if centrosymmetric) |
| CH₂ Wagging | Multiple bands in the fingerprint region | Fewer, sharper bands in the fingerprint region |
Experimental Protocols
¹H NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the cyclobutane isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup :
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution of coupling patterns.
-
Temperature: Set the probe temperature to 298 K.
-
Locking and Shimming: Lock on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
-
Data Acquisition :
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 32 scans, a spectral width of 16 ppm, a relaxation delay of 2 seconds, and an acquisition time of 4 seconds.
-
-
Data Processing and Analysis :
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicity of the signals and measure the coupling constants (J-values) in Hertz (Hz).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method) :
-
Grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
-
Instrument Setup :
-
Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Background Scan: Acquire a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.
-
-
Data Acquisition :
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Analysis :
-
Identify the characteristic absorption bands and compare the fingerprint regions (1500-400 cm⁻¹) of the two isomers.
-
Raman Spectroscopy
-
Sample Preparation :
-
Place a small amount of the solid sample in a glass capillary tube or on a microscope slide.
-
For solutions, use a quartz cuvette.
-
-
Instrument Setup :
-
Spectrometer: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm).
-
Power Setting: Use a low laser power to avoid sample degradation.
-
Calibration: Calibrate the spectrometer using a standard such as silicon.
-
-
Data Acquisition :
-
Focus the laser beam on the sample.
-
Acquire the Raman spectrum over a desired spectral range (e.g., 200-3500 cm⁻¹) with an appropriate acquisition time and number of accumulations to achieve a good signal-to-noise ratio.
-
-
Data Analysis :
-
Identify the Raman shifts of the vibrational modes.
-
Compare the number and positions of the bands for the cis and trans isomers, paying attention to any bands that show mutual exclusion with the IR spectrum.
-
Mandatory Visualizations
Caption: Workflow for the spectroscopic differentiation of cis and trans isomers.
Caption: Dihedral angles and their effect on NMR coupling constants in cis/trans isomers.
An Economic Analysis of Synthetic Pathways to Cyclobutane Building Blocks: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient and economic synthesis of complex molecular scaffolds is a cornerstone of innovation. Cyclobutane rings, with their unique conformational constraints and reactivity, are increasingly sought-after building blocks in medicinal chemistry and materials science. This guide provides an objective comparison of several key synthetic pathways to cyclobutane derivatives, with a focus on their economic viability, supported by experimental data and detailed protocols.
This analysis delves into four primary synthetic strategies: the traditional malonic ester synthesis, a route starting from inexpensive industrial feedstocks like acetone and bromine, the utilization of naturally abundant pinenes as chiral precursors, and modern C-H functionalization techniques. Each pathway presents a distinct balance of starting material cost, reagent expenses, reaction efficiency, and scalability, providing a comprehensive overview to inform strategic synthetic planning.
Comparative Economic Analysis of Synthetic Pathways
The economic feasibility of a synthetic route is a multifaceted consideration, extending beyond the mere cost of starting materials. It encompasses reagent costs, reaction yields, throughput, purification requirements, and the capital investment for specialized equipment. The following tables provide a quantitative comparison of the analyzed pathways to produce key cyclobutane intermediates.
Table 1: Cost Analysis of Starting Materials and Reagents
| Pathway | Key Starting Materials/Reagents | Price Range (per kg/L/g ) |
| Malonic Ester Synthesis | Diethyl malonate | $120 - $1,950 / kg |
| 1,3-Dibromopropane | $149 - $17,700 / kg[1][2] | |
| Sodium Ethoxide | (Prepared in situ from Sodium and Ethanol) | |
| Acetone/Bromine Pathway | Acetone | ~$25 - $138 / L[3][4] |
| Bromine | $2.67 - $4.39 / kg[5] | |
| Malononitrile | $1,070 - $1,250 / kg[6][7] | |
| Pinene-Based Synthesis | (-)-α-Pinene | ~$350 - $430 / kg[8][9] |
| (-)-Verbenone | (Price varies significantly based on purity and supplier) | |
| Ruthenium Trichloride | (Catalyst cost, typically used in small quantities) | |
| C-H Functionalization | Cyclobutane Precursor | (Cost is dependent on the specific starting material) |
| Palladium(II) Acetate | ~$2,500 - $6,320 / 100g[10][11][12] | |
| 8-Aminoquinoline | ~$229 / 100g[13] | |
| Aryl Halide | (Price varies widely based on the specific arene) |
Table 2: Process Efficiency and Estimated Product Cost
| Pathway | Target Intermediate | Overall Yield | Estimated Reagent Cost per Gram of Product | Key Advantages | Key Disadvantages |
| Malonic Ester Synthesis | Diethyl 1,1-cyclobutanedicarboxylate | 53-55%[14] | (Calculation dependent on specific reagent prices) | Well-established, reliable procedure. | Moderate yield, relatively expensive dihaloalkane. |
| Acetone/Bromine Pathway | 3-Oxocyclobutanecarboxylic acid | 52-68%[15] | (Calculation dependent on specific reagent prices) | Utilizes inexpensive starting materials.[16] | Multi-step process, use of toxic bromine.[15] |
| Pinene-Based Synthesis | (-)-cis-Pinonic acid | Quantitative (for oxidative cleavage)[10] | (Calculation dependent on specific reagent prices and subsequent steps) | Access to chiral building blocks from renewable sources.[10] | Requires further transformations to versatile building blocks. |
| C-H Functionalization | Arylated Cyclobutane | 74% (example)[17] | (Calculation highly dependent on specific reagents and catalyst loading) | High step economy, direct functionalization. | High cost of palladium catalyst and directing groups. |
Detailed Methodologies and Experimental Protocols
For a comprehensive understanding and potential replication, detailed experimental protocols for each key transformation are provided below.
Pathway 1: Malonic Ester Synthesis of Diethyl 1,1-cyclobutanedicarboxylate
This classical approach involves the dialkylation of diethyl malonate with 1,3-dibromopropane.
Experimental Protocol:
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. To this, diethyl malonate is added, followed by the dropwise addition of 1,3-dibromopropane. The reaction mixture is refluxed, and after completion, the ethanol is distilled off. The residue is then worked up with water and ether extraction. The crude product is purified by vacuum distillation to yield diethyl 1,1-cyclobutanedicarboxylate. A detailed, scalable procedure is available in Organic Syntheses, reporting a yield of 53-55%.[14]
Diagram 1: Malonic Ester Synthesis
Caption: Synthesis of diethyl 1,1-cyclobutanedicarboxylate.
Pathway 2: Synthesis of 3-Oxocyclobutanecarboxylic Acid from Acetone and Bromine
This pathway utilizes readily available and inexpensive starting materials in a three-step process.[15]
Experimental Protocol:
Step 1: Synthesis of 1,3-dibromo-2-propanone. Acetone is reacted with bromine in ethanol at room temperature.[15]
Step 2: Synthesis of 3,3-dicyanocyclobutanone. The resulting 1,3-dibromo-2-propanone is reacted with malononitrile in the presence of potassium carbonate, sodium iodide, and a phase-transfer catalyst (tetrabutylammonium bromide) in DMF.
Step 3: Hydrolysis to 3-oxocyclobutanecarboxylic acid. The dicyano intermediate is hydrolyzed using concentrated hydrochloric acid to yield the final product. The overall reported yield for this three-step process is between 52% and 68%.[15]
Caption: Chiral cyclobutanes from pinenes.
Pathway 4: C-H Functionalization for the Synthesis of Arylated Cyclobutanes
Modern C-H functionalization strategies offer a direct and atom-economical approach to complex cyclobutane derivatives.
Experimental Protocol:
A representative procedure involves the palladium-catalyzed C(sp²)-H arylation of a myrtenal-derived substrate. In a typical reaction, the substrate is combined with palladium(II) acetate (5-10 mol%), silver acetate as an oxidant, and the desired aryl iodide in a suitable solvent like tert-amyl alcohol. The reaction is heated under an inert atmosphere. This method has been shown to be scalable, providing the arylated cyclobutane product in good yields (e.g., 74% on a 2.5 mmol scale). [17]
Diagram 4: C-H Functionalization Workflow
Caption: C-H arylation of a myrtenal derivative.
Conclusion
The choice of a synthetic pathway to cyclobutane building blocks is a strategic decision that hinges on a variety of factors, with economic considerations playing a pivotal role.
-
The malonic ester synthesis offers a reliable and well-documented route, making it a good choice for laboratories with established procedures.
-
The acetone/bromine pathway stands out for its use of inexpensive and readily available starting materials, presenting a potentially cost-effective option for large-scale production, despite the handling of hazardous materials.
-
Pinene-based syntheses provide an attractive green chemistry approach, leveraging abundant, renewable, and chiral starting materials to access enantiomerically pure cyclobutanes.
-
C-H functionalization represents the cutting edge of synthetic efficiency, offering direct routes to complex molecules. While the initial catalyst cost can be high, the step- and atom-economy may offer long-term economic advantages, particularly in the synthesis of high-value compounds.
Ultimately, the optimal pathway will depend on the specific target molecule, the required scale of production, the available budget for starting materials and catalysts, and the technical capabilities of the laboratory. This guide provides the foundational data to aid researchers in making an informed and economically sound decision for their synthetic endeavors.
References
- 1. chemsavers.com [chemsavers.com]
- 2. 1,3-dibromopropane at 17700.00 INR in Mumbai, Maharashtra | A. B. Enterprises [tradeindia.com]
- 3. laballey.com [laballey.com]
- 4. ankom.com [ankom.com]
- 5. businessanalytiq.com [businessanalytiq.com]
- 6. Malononitrile - Propanedinitrile Latest Price, Manufacturers & Suppliers [dir.indiamart.com]
- 7. indiamart.com [indiamart.com]
- 8. m.indiamart.com [m.indiamart.com]
- 9. Alpha Pinene Manufacturers, Alpha-Pinene Suppliers, Exporters [tradeindia.com]
- 10. dir.indiamart.com [dir.indiamart.com]
- 11. Palladium(II) acetate reagent grade, 98 3375-31-3 [sigmaaldrich.com]
- 12. indiamart.com [indiamart.com]
- 13. chemimpex.com [chemimpex.com]
- 14. imarcgroup.com [imarcgroup.com]
- 15. RXCHEMICALS: Chemicals Solvent Powder supplier Import-Export in India Dubai UAE Oman Nairobi [rxchemicals.com]
- 16. 3375-31-3 Cas No. | Palladium(II) acetate | Apollo [store.apolloscientific.co.uk]
- 17. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate, ensuring compliance and laboratory safety.
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is paramount. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, a compound for which specific safety data may not be readily available. In such cases, a conservative approach, treating the substance as hazardous waste, is recommended.
Hazard Assessment and Data Summary
| Hazard Classification | Description | Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed.[1] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| Combustibility | Based on the similar compound Diethyl 1,1-cyclobutanedicarboxylate, it may be a combustible liquid.[2][3] | Keep away from heat, sparks, and flame.[2] |
| Eye Irritation | Potential for eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe and compliant disposal of this compound waste.
1. Personal Protective Equipment (PPE): Before handling the chemical waste, ensure appropriate PPE is worn. This includes:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
2. Waste Identification and Segregation:
-
All waste containing this compound must be treated as hazardous chemical waste.[4]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[5] Incompatible chemicals can react dangerously.
3. Waste Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible waste container.[6] A high-density polyethylene (HDPE) or glass container is generally suitable for organic compounds.
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[7]
-
The label should also include the date when the waste was first added to the container (accumulation start date) and the associated hazards (e.g., "Combustible," "Harmful if Swallowed").[7]
4. Waste Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[8][9]
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
-
Keep the waste container securely closed at all times, except when adding waste.
-
Store the container in a well-ventilated area, away from sources of ignition such as heat, sparks, or open flames.[2]
-
Ensure secondary containment is in place to capture any potential leaks or spills.[7]
5. Disposal Request and Pickup:
-
Once the waste container is full (typically no more than 90% capacity) or the accumulation time limit set by your institution is reached, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[6]
-
Follow your institution's specific procedures for requesting a waste pickup. This may involve an online form or a direct call to the EHS department.
-
Do not pour this compound down the drain.[10]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.[11]
References
- 1. 3-BENZYLOXYCYCLOBUTANE-1,1-DICARBOXYLIC ACID DIETHYL ESTER | 54166-15-3 [amp.chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. Diethyl 1,1-Cyclobutanedicarboxylate | 3779-29-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. Are There Specific Regulations for Disposing of Chemical Waste in a Lab [needle.tube]
- 5. usbioclean.com [usbioclean.com]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. How To Safely Dispose of Chemicals in Your Lab [solventwasher.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. md.rcm.upr.edu [md.rcm.upr.edu]
- 11. osha.gov [osha.gov]
Comprehensive Safety and Handling Guide for Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for handling Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate (CAS No. 54166-15-3).[1][2] The following procedures are based on best practices for handling similar chemical compounds and are intended to supplement, not replace, a thorough risk assessment conducted by qualified personnel.
Personal Protective Equipment (PPE)
A comprehensive risk assessment should be performed before handling this chemical to ensure the appropriate level of protection.[3] The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar dicarboxylate esters.
| Protection Type | Specification & Rationale |
| Eye & Face Protection | Wear safety glasses with side-shields conforming to EN166 or NIOSH standards. A face shield is recommended when there is a significant risk of splashing.[3] |
| Skin Protection (Gloves) | Nitrile gloves are recommended for splash protection. It is crucial to inspect gloves for any damage before use and to dispose of them immediately if they become contaminated. Proper glove removal technique should be followed to prevent skin contact.[3][4] |
| Skin Protection (Body) | A 100% cotton or flame-resistant lab coat should be worn to protect against accidental splashes. Long pants and closed-toe shoes are mandatory to ensure full leg and foot coverage.[3] |
| Respiratory Protection | Respiratory protection is generally not required when working in a properly functioning chemical fume hood.[3] If ventilation is inadequate or for handling large spills, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used.[3] |
Operational and Handling Plan
Adherence to proper operational procedures is critical for ensuring a safe laboratory environment.
Pre-Handling Checklist:
-
Ventilation: Confirm that the chemical fume hood or other local exhaust ventilation is operational.[3]
-
Safety Equipment: Verify the location and accessibility of the nearest fire extinguisher (Type B: CO2, dry chemical, or alcohol-resistant foam), safety shower, and eyewash station.[3]
-
Container Inspection: Keep containers securely sealed when not in use and check for any physical damage before handling.
Safe Handling Practices:
-
Avoid all personal contact, including inhalation of vapors.[5]
-
Do not eat, drink, or smoke in the handling area.[5]
-
Wash hands thoroughly with soap and water after handling.[5]
-
Launder contaminated clothing separately before reuse.[5]
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Collect waste material in a suitable, labeled container for disposal.[5]
-
Do not let the product enter drains.[4]
Disposal Method:
-
Dispose of surplus and non-recyclable solutions through a licensed disposal company.[4]
-
Contaminated packaging should be disposed of as unused product.[4]
-
Follow all local, state, and federal regulations for chemical waste disposal.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Chemical Handling and Disposal Workflow.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
